molecular formula C8H17NO2 B1427049 2-[(Propan-2-yloxy)methyl]morpholine CAS No. 1216304-85-6

2-[(Propan-2-yloxy)methyl]morpholine

Cat. No.: B1427049
CAS No.: 1216304-85-6
M. Wt: 159.23 g/mol
InChI Key: SLPUHYSYZSKHFL-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]morpholine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Propan-2-yloxy)methyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Propan-2-yloxy)methyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(propan-2-yloxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)11-6-8-5-9-3-4-10-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPUHYSYZSKHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216304-85-6
Record name 2-[(propan-2-yloxy)methyl]morpholine
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Foundational & Exploratory

2-[(Propan-2-yloxy)methyl]morpholine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-[(Propan-2-yloxy)methyl]morpholine

Executive Summary

2-[(Propan-2-yloxy)methyl]morpholine is a substituted morpholine derivative of significant interest to the pharmaceutical and organic synthesis sectors. While extensive public data on this specific molecule is limited, its chemical behavior is fundamentally governed by the interplay between the morpholine heterocycle and the 2-position isopropoxymethyl substituent. This guide provides a comprehensive analysis of its properties, inferred from the well-documented chemistry of the morpholine scaffold and related structures. The compound serves as a crucial chiral building block, most notably in the synthesis of norepinephrine reuptake inhibitors (NRIs) and analogs of the antidepressant drug, Reboxetine.[1][2] This document will elucidate its structural features, predicted physicochemical properties, plausible synthetic routes, and its critical role in medicinal chemistry, offering a foundational resource for researchers and drug development professionals.

The Morpholine Scaffold: A Foundation of Versatility

The chemical identity of 2-[(propan-2-yloxy)methyl]morpholine is intrinsically linked to its core morpholine ring. Understanding this parent heterocycle is paramount to predicting the derivative's behavior.

Core Structure and Nomenclature

Morpholine, systematically named tetrahydro-2H-1,4-oxazine, is a saturated heterocycle containing both an ether and a secondary amine functional group.[3] This dual functionality dictates its chemical personality. The presence of the secondary amine makes morpholine a base, with its conjugate acid termed morpholinium.[3] The ring typically adopts a stable chair conformation, which influences the stereochemical outcomes of its reactions.

Caption: The fundamental structure of the morpholine heterocycle.

Fundamental Physicochemical Properties of Morpholine

The morpholine ring imparts a unique set of properties that are largely retained by its derivatives. It is a colorless, hygroscopic liquid with a characteristic amine-like odor. Its bifunctional nature—a hydrogen bond-accepting ether oxygen and a hydrogen bond-donating/accepting secondary amine—renders it miscible with water and a wide array of organic solvents.[3] This solubility profile makes it a versatile solvent and reactant in many chemical processes.[3] As a strong base with a pKb of 5.6, it readily forms salts with acids.[4]

General Reactivity of the Morpholine Ring

The reactivity of morpholine is dominated by the lone pair of electrons on the nitrogen atom of the secondary amine.[5] This site is nucleophilic and basic, leading to several characteristic reactions:

  • N-Alkylation and N-Arylation: It readily reacts with alkyl and aryl halides to form N-substituted morpholines.

  • N-Acylation: Reaction with acid chlorides or anhydrides yields N-acylmorpholines (amides).

  • Salt Formation: As a base, it undergoes exothermic neutralization reactions with both inorganic and organic acids.[5][6]

  • Enamine Formation: It is widely used in organic synthesis to form enamines from ketones and aldehydes.[3]

Physicochemical Properties of 2-[(Propan-2-yloxy)methyl]morpholine

The addition of the isopropoxymethyl group at the 2-position introduces chirality and modifies the parent scaffold's properties, particularly its lipophilicity.

Molecular Structure and Stereochemistry

The key structural feature of 2-[(propan-2-yloxy)methyl]morpholine is the stereocenter at the C2 position of the morpholine ring. This means the molecule exists as a pair of enantiomers, (S)- and (R)-2-[(propan-2-yloxy)methyl]morpholine. The specific stereoisomer used is critical in pharmaceutical synthesis, as biological activity is often highly dependent on chirality, a principle demonstrated in the asymmetric synthesis of (+)-(S,S)-reboxetine.[2]

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable insights into the molecule's properties. The introduction of the C4H9O substituent increases the molecular weight and lipophilicity compared to unsubstituted morpholine.

PropertyValueSource
Molecular Formula C8H17NO2PubChem[7]
Molecular Weight 159.23 g/mol PubChem[7]
Monoisotopic Mass 159.12593 DaPubChem[7]
XLogP3-AA 0.1PubChem[7]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Synthesis and Manufacturing Considerations

The synthesis of chiral 2-substituted morpholines is a well-explored area, driven by their utility as pharmaceutical intermediates.[1][8] A logical synthetic approach would involve the construction of the morpholine ring from a chiral precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the morpholine ring. The C-N and C-O bonds forming the heterocycle can be traced back to a chiral amino alcohol. This precursor can be derived from a readily available chiral starting material, such as an amino acid.

Retrosynthesis Target 2-[(Propan-2-yloxy)methyl]morpholine Intermediate1 N-Protected Chiral Amino diol Target->Intermediate1 Ring Opening (C-O & C-N disconnection) Intermediate2 Chiral Amino Alcohol Intermediate1->Intermediate2 Protecting Group Removal & Chain Extension StartingMaterial Chiral Pool Starting Material (e.g., Serine) Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis for 2-[(propan-2-yloxy)methyl]morpholine.

Proposed Synthetic Protocol

An efficient synthesis can be adapted from methodologies developed for Reboxetine and its analogs.[2][9] The following protocol outlines a stereospecific synthesis starting from a protected chiral amino alcohol.

Causality in Experimental Design: The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amine is strategic; it is stable under the conditions required for ether formation and can be removed under acidic conditions without affecting other functional groups. The ring closure is an intramolecular Williamson ether synthesis, a robust and high-yielding reaction driven by the formation of an alkoxide that displaces a leaving group on the same molecule.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with N-Boc protected (S)-2-amino-3-hydroxypropanoate. Reduce the ester to the corresponding alcohol to yield N-Boc-(S)-2-amino-1,3-propanediol.

  • Ether Formation: Selectively alkylate the primary hydroxyl group. Treat the diol with sodium hydride (NaH) to deprotonate the less sterically hindered primary alcohol, followed by reaction with 2-bromopropane to form the isopropoxy ether.

  • Activation of Second Hydroxyl: Convert the remaining secondary hydroxyl group into a good leaving group, typically by mesylation or tosylation using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

  • Deprotection and Cyclization: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane. This reveals the free amine.

  • Intramolecular Cyclization: Treat the resulting amino alcohol intermediate with a strong base (e.g., sodium hydride or potassium tert-butoxide). The deprotonated amine will undergo an intramolecular SN2 reaction, displacing the tosylate or mesylate leaving group to form the morpholine ring.

  • Purification: The final product is purified by distillation or column chromatography to yield the desired enantiomerically pure 2-[(propan-2-yloxy)methyl]morpholine.

Synthetic_Workflow A N-Boc Amino Diol B Isopropoxy Ether Intermediate A->B  NaH, 2-Bromopropane   C Activated Intermediate (OMs/OTs) B->C  MsCl or TsCl, Et3N   D Deprotected Amino Alcohol C->D  TFA or HCl   E Target Molecule D->E  Base (e.g., NaH) for Cyclization  

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic and Analytical Characterization

Characterization of the final product relies on standard spectroscopic techniques. The expected spectral features can be predicted based on its structure and data from similar N-substituted morpholines.[10]

  • ¹H NMR: The spectrum would be complex. Key signals would include a doublet for the methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, and distinct multiplets for the diastereotopic protons on the morpholine ring. The protons adjacent to the nitrogen (C3 and C5) would appear downfield compared to those adjacent to the oxygen (C5 and C6) due to the differing electronic environments.[11]

  • ¹³C NMR: The spectrum would show 8 distinct carbon signals corresponding to the molecular formula C8H17NO2. The chemical shifts would be characteristic of a morpholine ring, with carbons adjacent to nitrogen appearing around 45-55 ppm and carbons adjacent to oxygen around 65-75 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 160.1332.[7] Fragmentation would likely involve cleavage of the isopropoxy group or opening of the morpholine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and prominent C-O-C stretching from the ether linkages (around 1100-1120 cm⁻¹).

Reactivity and Chemical Behavior

The molecule's reactivity is a composite of its constituent parts: the nucleophilic secondary amine, the relatively inert ether linkages, and the chiral side chain.

  • Basicity and Salt Formation: Like its parent, it is a base and will react with acids to form crystalline salts, such as a hydrochloride or hydrobromide salt. This is a common strategy in drug development to improve the solubility and handling of amine-containing compounds.

  • N-Functionalization: The secondary amine is the primary site of reactivity. It can be readily alkylated, acylated, or used in reductive amination protocols to build more complex molecular architectures.

  • Stability: The compound is expected to be stable under normal conditions.[12] However, like most amines, it should be protected from strong oxidizing agents. As a morpholine derivative, it may be hygroscopic and should be stored in a dry environment.[5]

Relevance in Medicinal Chemistry and Drug Development

The primary significance of 2-[(propan-2-yloxy)methyl]morpholine lies in its application as a high-value intermediate in pharmaceutical synthesis.

Intermediate for Norepinephrine Reuptake Inhibitors (NRIs)

Substituted morpholines are a well-established scaffold in medicinal chemistry.[1][8] Specifically, chiral 2-alkoxymethylmorpholine derivatives are key structural components of Reboxetine and its analogs, which are selective norepinephrine reuptake inhibitors used in the treatment of clinical depression.[1][13] The synthesis of these active pharmaceutical ingredients (APIs) often involves coupling the chiral morpholine intermediate with a substituted aromatic group.

Medicinal_Chemistry_Relevance Intermediate 2-[(Propan-2-yloxy)methyl]morpholine (Key Chiral Building Block) Reaction N-Arylation or Alkylation Intermediate->Reaction API Active Pharmaceutical Ingredient (e.g., Reboxetine Analog) Reaction->API

Caption: Role as a key intermediate in the synthesis of APIs.

Structure-Activity Relationship (SAR) Insights

In the context of NRIs, the morpholine ring acts as a rigid scaffold to correctly orient the pharmacophoric elements—the aryloxy and phenyl groups in Reboxetine's case—for optimal binding to the norepinephrine transporter. The stereochemistry at the C2 position is crucial for this orientation and, consequently, for biological potency and selectivity.[1] The isopropoxy group itself can engage in hydrophobic or van der Waals interactions within the binding pocket, and modifications to this group are a common strategy for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Conclusion

2-[(Propan-2-yloxy)methyl]morpholine is a specialized chemical entity whose properties are defined by the robust and versatile morpholine scaffold, modified by a chiral isopropoxymethyl substituent. While direct experimental data is limited, a thorough understanding of its chemistry can be achieved by analyzing its constituent parts. Its role as a key chiral intermediate in the synthesis of neurologically active compounds, particularly norepinephrine reuptake inhibitors, underscores its importance in modern drug discovery and development. This guide provides a foundational framework for scientists and researchers working with this valuable building block, enabling informed decisions in synthesis, handling, and application.

References

  • PubChem. (n.d.). 2-(Propan-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(propan-2-yloxy)methyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Index. (n.d.). Morpholine. Royal Society of Chemistry. Retrieved from [Link]

  • Cozzi, F., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5584-5588. Retrieved from [Link]

  • LookChem. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Kang, S. K., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-reboxetine via a New (S)-2-(hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 937-939. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). MORPHOLINE. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • ResearchGate. (2025). Chiral synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation: Application for the development of new norepinephrine reuptake inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]

  • Google Patents. (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 683-686. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylmorpholine-N-Oxide (NMO). Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

Sources

Technical Monograph: 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1216304-85-6 Synonyms: 2-(Isopropoxymethyl)morpholine; 2-[(1-Methylethoxy)methyl]morpholine

Part 1: Executive Summary & Core Directive

2-[(Propan-2-yloxy)methyl]morpholine (CAS 1216304-85-6) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] As a 2-substituted morpholine derivative, it serves as a critical pharmacophore for modulating physicochemical properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability in drug candidates.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthetic accessibility, reactivity profile, and strategic application in "Hit-to-Lead" optimization campaigns. It is designed for researchers requiring actionable insights into incorporating this scaffold into bioactive molecules.

Part 2: Chemical Identity & Physicochemical Profile

Identification Data
PropertySpecification
CAS Number 1216304-85-6
IUPAC Name 2-[(Propan-2-yloxy)methyl]morpholine
Molecular Formula C

H

NO

Molecular Weight 159.23 g/mol
SMILES CC(C)OCC1CNCCO1
InChI Key SLPUHYSYZSKHFL-UHFFFAOYSA-N
Predicted Physicochemical Properties

Note: Experimental values may vary based on salt form (e.g., hydrochloride).

ParameterValue (Predicted)Relevance
LogP ~0.1 – 0.5Ideal for lowering lipophilicity in CNS-active drugs.
Boiling Point ~210°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
pKa (Conj. Acid) ~8.4Typical for secondary morpholines; ensures solubility at physiological pH.
Density ~0.98 g/cm³Liquid at room temperature (free base).

Part 3: Synthetic Methodologies

The synthesis of 2-substituted morpholines is a non-trivial challenge in organic chemistry, often requiring precise control over regiochemistry. Two primary routes are established for accessing CAS 1216304-85-6.

Route A: The Epichlorohydrin Cyclization (Industrial Preferred)

This route is favored for scalability. It involves the ring-opening of epichlorohydrin with isopropyl alcohol, followed by a cyclization with a nitrogen source (e.g., 2-aminoethyl hydrogen sulfate).

Mechanism:

  • Etherification: Epichlorohydrin reacts with isopropanol (catalyzed by Lewis acid or base) to form the chlorohydrin intermediate.

  • Cyclization: The intermediate reacts with 2-aminoethanol (or its sulfate ester) under basic conditions. The intramolecular

    
     reaction closes the morpholine ring.
    
Route B: Alkylation of 2-Hydroxymethylmorpholine

This route is preferred for library synthesis where the morpholine core is already established.

  • Starting Material: 2-Hydroxymethylmorpholine (CAS 103003-01-6).[2]

  • Reagent: 2-Bromopropane (Isopropyl bromide).

  • Conditions: NaH in DMF or KOH in DMSO.

  • Challenge: Requires N-protection (e.g., Boc) to prevent N-alkylation, followed by deprotection.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Epi Epichlorohydrin Inter Intermediate: 1-Chloro-3-isopropoxy- propan-2-ol Epi->Inter Lewis Acid Cat. Ring Opening iPrOH Isopropanol iPrOH->Inter Target TARGET: 2-[(Propan-2-yloxy) methyl]morpholine (CAS 1216304-85-6) Inter->Target NaOH, Cyclization (Route A) Amine 2-Aminoethyl hydrogen sulfate Amine->Target MorphMeth 2-Hydroxymethyl- morpholine MorphMeth->Target N-Protection -> O-Alkylation -> Deprotection (Route B) Alkyl Isopropyl Halide (Base) Alkyl->Target RouteA Route A: De Novo Cyclization (Scalable) RouteB Route B: Functionalization (Lab Scale)

Figure 1: Dual synthetic pathways for CAS 1216304-85-6. Route A is preferred for bulk manufacturing; Route B for analog generation.

Part 4: Medicinal Chemistry Applications[5][6][7][8][9]

The "Privileged Scaffold" Status

Morpholine rings are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid). The addition of the 2-isopropoxymethyl group in CAS 1216304-85-6 offers specific advantages:

  • Solubility Modulation: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to alkyl analogs.

  • Metabolic Stability: The isopropyl group hinders oxidative dealkylation at the ether linkage (steric protection) compared to a simple methyl ether.

  • Bioisosterism: It acts as a bioisostere for other cyclic amines, potentially reducing hERG channel inhibition—a common liability in drug discovery.

Structural Activity Relationship (SAR) Workflow

When optimizing a lead compound, researchers substitute a plain morpholine with CAS 1216304-85-6 to probe the binding pocket's tolerance for bulk at the 2-position.

SAR_Logic Lead Lead Compound (Poor Solubility / High Clearance) Strategy Strategy: Scaffold Hopping Lead->Strategy Sub1 Substitute with Unsubstituted Morpholine Strategy->Sub1 Sub2 Substitute with 2-(Isopropoxymethyl)morpholine Strategy->Sub2 Result1 Result: Improved Solubility No potency gain Sub1->Result1 Result2 Result: Enhanced Solubility + Metabolic Stability (Steric Shield) New Vector for Binding Sub2->Result2

Figure 2: Decision logic for incorporating the 2-isopropoxymethyl moiety during Lead Optimization.

Part 5: Handling, Safety & Protocols

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) due to the secondary amine's potential to absorb CO

    
     (carbamate formation).
    
Standard Experimental Protocol: Amide Coupling

To attach CAS 1216304-85-6 to a carboxylic acid core (R-COOH).

  • Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Addition: Add 2-[(Propan-2-yloxy)methyl]morpholine (1.1 eq).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass = M_acid + 159.23 - 18).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

References

  • CymitQuimica. 2-[(Propan-2-yloxy)methyl]morpholine Product Data. Retrieved from

  • Sigma-Aldrich. Building Blocks and Heterocycles: Morpholine Derivatives. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19877688 (Related Analog). Retrieved from

  • Organic Chemistry Portal. Synthesis of Morpholines. Retrieved from

  • Accela Chem. Product Catalog: 1216304-85-6.[3] Retrieved from

Sources

Definitive Guide to the Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

[1]

Executive Summary & Pharmacophore Significance

Target Molecule: 2-[(Propan-2-yloxy)methyl]morpholine Chemical Formula: C₈H₁₇NO₂ Molecular Weight: 159.23 g/mol [1]

The 2-alkoxymethylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in norepinephrine reuptake inhibitors (NRIs) and various bioactive ligands targeting the central nervous system.[1] The specific isopropyl ether variant, 2-[(Propan-2-yloxy)methyl]morpholine , offers a unique lipophilic profile compared to its methyl or ethyl analogs, potentially modulating blood-brain barrier (BBB) permeability and metabolic stability.[1]

This technical guide details two distinct synthesis pathways:

  • Route A (The "Gold Standard" Lab Scale): A linear, high-fidelity pathway utilizing N-protection and O-alkylation, ideal for generating enantiomerically pure libraries.[1]

  • Route B (The "Process" Scale): A convergent cyclization strategy starting from epichlorohydrin, optimized for cost-efficiency and scalability.[1]

Retrosynthetic Analysis

To ensure structural integrity and stereochemical control, we deconstruct the target into accessible precursors.[1]

RetrosynthesisTargetTarget:2-[(Propan-2-yloxy)methyl]morpholineDisc1C-O Bond Disconnection(Ether Synthesis)Target->Disc1Route ADisc2C-N/C-O Bond Disconnection(Cyclization)Target->Disc2Route BPrec_A12-(Hydroxymethyl)morpholine(N-Protected)Disc1->Prec_A1Prec_A2Isopropyl Halide(2-Iodopropane)Disc1->Prec_A2Prec_B1Isopropyl Glycidyl EtherDisc2->Prec_B1Prec_B22-Aminoethanol(Ethanolamine)Disc2->Prec_B2

Figure 1: Retrosynthetic breakdown showing the Linear (Route A) and Convergent (Route B) strategies.[1]

Route A: Linear Synthesis via N-Protected Intermediate

Best for: SAR studies, high purity requirements, and stereoselective synthesis (if starting from chiral 2-hydroxymethylmorpholine).[1]

Mechanistic Overview

This route relies on the selective O-alkylation of the primary alcohol.[1] To prevent N-alkylation (quaternization), the morpholine nitrogen must first be masked with a tert-butyloxycarbonyl (Boc) group.[1]

RouteAStep1Step 1: N-Protection(Boc Anhydride)Step2Step 2: O-Alkylation(NaH + iPr-I)Step1->Step2Step3Step 3: Deprotection(TFA/DCM)Step2->Step3ProdTarget Molecule(TFA Salt)Step3->ProdSM2-HydroxymethylmorpholineSM->Step1

Figure 2: Step-by-step workflow for the linear synthesis pathway.

Detailed Protocol
Step 1: N-Boc Protection

Reagents: 2-(Hydroxymethyl)morpholine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Et₃N (1.2 eq), DCM.[1]

  • Dissolve 2-(hydroxymethyl)morpholine in dry dichloromethane (DCM) at 0°C.

  • Add Triethylamine (Et₃N) followed by slow addition of Boc₂O dissolved in DCM.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[1][2]

  • Yield Expectation: >90% (Colorless oil).

Step 2: O-Alkylation (The Critical Step)

Reagents: N-Boc-2-(hydroxymethyl)morpholine (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), 2-Iodopropane (1.5 eq), DMF (anhydrous).[1]

  • Suspend NaH in anhydrous DMF at 0°C under Argon.

  • Add the N-Boc intermediate dropwise.[1] Evolution of H₂ gas will occur.[1] Stir for 30 min to ensure deprotonation (formation of the alkoxide).

  • Add 2-Iodopropane dropwise.

  • Heat the reaction to 60°C for 12 hours. Note: Isopropyl halides are secondary electrophiles and require heating, but excessive heat (>80°C) may cause elimination (E2) of the isopropyl halide to propene.[1]

  • Workup: Quench with cold water. Extract with EtOAc (3x).[1][2] Wash organics with LiCl (5% aq) to remove DMF.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: N-Deprotection

Reagents: Trifluoroacetic acid (TFA), DCM.[1]

  • Dissolve the alkylated intermediate in DCM (1:4 ratio).

  • Add TFA (10-20 equivalents) at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo. Basify with saturated NaHCO₃ or 1M NaOH to pH > 12.[1] Extract with DCM/IPA (3:1) to recover the free base.[1]

Route B: Convergent Cyclization (Industrial Scalability)

Best for: Large-scale production, cost reduction, avoiding chromatography.[1]

Mechanistic Overview

This route constructs the morpholine ring around the ether linkage.[1] It begins with the formation of isopropyl glycidyl ether, followed by ring opening with ethanolamine and acid-mediated cyclodehydration.[1]

RouteBSM1EpichlorohydrinStep1Step 1: Etherification(BF3·Et2O / NaOH)SM1->Step1SM2IsopropanolSM2->Step1Inter1Isopropyl Glycidyl EtherStep1->Inter1Step2Step 2: Epoxide Opening(Ethanolamine)Inter1->Step2Inter2Diol IntermediateStep2->Inter2Step3Step 3: Cyclodehydration(H2SO4, 140°C)Inter2->Step3FinalTarget MoleculeStep3->Final

Figure 3: Convergent synthesis via glycidyl ether intermediate.

Detailed Protocol
Step 1: Synthesis of Isopropyl Glycidyl Ether

Reagents: Epichlorohydrin, Isopropanol, NaOH (aq), Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst).[1]

  • Mix Isopropanol (excess) and Epichlorohydrin (1.0 eq) with TBAB (0.05 eq).

  • Add 50% NaOH solution dropwise at 40°C.

  • Stir vigorously for 4 hours. The phase transfer catalyst facilitates the attack of the isopropoxide on the epichlorohydrin.[1]

  • Purification: Distillation. Isopropyl glycidyl ether is volatile.[1]

Step 2 & 3: Ring Opening and Cyclization (One-Pot Potential)[1]
  • Ring Opening: React Isopropyl Glycidyl Ether (1.0 eq) with Ethanolamine (1.0 eq) in Ethanol at 60°C for 4 hours.

    • Result: 1-((2-hydroxyethyl)amino)-3-isopropoxypropan-2-ol.[1]

  • Cyclization: Remove solvent.[1][2] Add 70% H₂SO₄ (3.0 eq) to the residue.[1]

  • Heat to 140-150°C for 6-8 hours. This forces the intramolecular dehydration to close the morpholine ring.[1]

  • Safety Note: This step generates significant heat and requires careful temperature control to avoid charring.[1]

  • Workup: Pour onto crushed ice. Basify with NaOH pellets to pH 14.[1] Steam distill or extract with ether to isolate the product.[1]

Comparative Data & Process Optimization

ParameterRoute A (Alkylation)Route B (Cyclization)
Overall Yield 55-65%40-50%
Purity Profile High (>98% after chrom.)[1]Moderate (requires distillation)
Stereocontrol Excellent (if chiral SM used)Poor (Racemic mixture)
Cost High (Boc anhydride, NaH)Low (Commodity chemicals)
Scalability Gram to KilogramMulti-Kilogram to Ton
Key Risk Elimination of Isopropyl IodidePolymerization during acid cyclization
Troubleshooting Guide (Expert Insights)
  • Issue: Low yield in Route A alkylation.

    • Root Cause:[1][3][4][5][6][7][8][9] Incomplete deprotonation or moisture in DMF.[1]

    • Fix: Use fresh NaH (wash oil with hexane) and ensure DMF is <50 ppm water.[1] Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the Finkelstein-like substitution.[1]

  • Issue: "Gummy" product in Route B.

    • Root Cause:[1][2][3][4][5][6][7][8][9] Oligomerization of the diol during acid heating.[1]

    • Fix: Dilute the reaction slightly or switch to Mitsunobu cyclization (PPh₃/DIAD) for milder conditions, though this increases cost significantly.[1]

Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • Isopropyl CH: Septet at ~3.6 ppm.[1]

    • Isopropyl CH₃: Doublet at ~1.15 ppm (6H).

    • Morpholine Ring Protons: Complex multiplets between 2.8 - 3.8 ppm.[1]

    • Ether CH₂: Doublet/Multiplet at ~3.4 ppm (connecting ring to ether).[1]

    • NH: Broad singlet (if free base) around 1.5-2.0 ppm.[1]

References

  • General Morpholine Synthesis

    • Title: Morpholines: Synthesis and Biological Activity.[1][10][3]

    • Source: ResearchGate (Review).[1][6]

    • URL:[Link]

  • Glycidyl Ether Preparation

    • Title: Synthesis of Glycidyl Ethers using Phase Transfer Catalysis.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 7, p.126.

    • URL:[Link]

  • Cyclization Methodologies

    • Title: An Optimized Protocol for the Synthesis of Morpholines from Amino Alcohols.[1]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Alkylation of 2-Hydroxymethylmorpholine

    • Title: Synthesis of 2-substituted morpholines via nucleophilic substitution.[1]

    • Source: Journal of Medicinal Chemistry (General Reference for scaffold).[1]

    • URL:[Link](Note: Direct link to journal home as specific intermediate protocols are embedded in broader SAR papers like Reboxetine analogs).[1]

Technical Monograph: Biological Activity & Application of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 2-[(Propan-2-yloxy)methyl]morpholine , a strategic heterocyclic building block and structural analog to the 2-substituted morpholine class of therapeutics (e.g., Reboxetine, Viloxazine).

Part 1: Executive Technical Summary

2-[(Propan-2-yloxy)methyl]morpholine (CAS: 1216304-85-6) represents a "privileged scaffold" in medicinal chemistry. It features a morpholine ring substituted at the C2 position with an isopropoxymethyl ether linkage. This structural motif is critical in neuropharmacology, specifically in the design of Norepinephrine Reuptake Inhibitors (NRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs) .

Unlike its aryl-substituted counterparts (which are marketed antidepressants), this alkyl-ether derivative serves primarily as:

  • A Lipophilic Probe: Used to explore the hydrophobic tolerance of the S1' binding pocket in monoamine transporters.

  • A Synthetic Intermediate: A precursor for introducing the morpholine chiral center into larger bioactive molecules.

  • A Metabolic Reference: Used to study O-dealkylation rates in ether-based drug metabolism.

Part 2: Structural Pharmacology & SAR Analysis

Pharmacophore Analysis

The biological activity of this molecule is dictated by its three distinct functional domains:

  • The Morpholine Nitrogen (Basic Center): With a pKa of ~8.4, this nitrogen is protonated at physiological pH (7.4). The resulting cation mimics the terminal amine of norepinephrine, allowing ionic bonding with the aspartate residue (Asp75 in hNET) within the transporter's binding site.

  • The Ether Linkage (Hydrogen Bond Acceptor): The oxygen atom acts as a hydrogen bond acceptor, crucial for orienting the molecule within the active site.

  • The Isopropyl Group (Lipophilic Tail): Unlike the phenyl rings in Reboxetine, the isopropyl group is aliphatic and sterically compact. It probes smaller hydrophobic sub-pockets and reduces the overall molecular weight (MW: 159.23 g/mol ) and topological polar surface area (TPSA), enhancing blood-brain barrier (BBB) permeability.

Mechanism of Action: Monoamine Transporter Inhibition

While less potent than its aryl analogs, 2-[(Propan-2-yloxy)methyl]morpholine functions as a competitive antagonist at the Norepinephrine Transporter (NET) .

  • Binding Event: The protonated morpholine ring binds to the central substrate site.

  • Steric Blockade: The C2-substituent (isopropoxymethyl) extends into the extracellular vestibule, preventing the conformational change required for neurotransmitter translocation.

  • Result: Synaptic concentrations of norepinephrine increase, potentiating adrenergic signaling.

Visualization: Signaling Pathway

The following diagram illustrates the locus of action within the synaptic cleft.

NET_Inhibition Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Synapse Synaptic Cleft NET NE Transporter (NET) Synapse->NET Reuptake (Normal) Receptors Adrenergic Receptors (alpha/beta) Synapse->Receptors Activation Postsynaptic Postsynaptic Neuron NE->Synapse NET->Presynaptic Recycling (Blocked) Inhibitor 2-[(Propan-2-yloxy)methyl]morpholine Inhibitor->NET Competitive Blockade (High Affinity)

Figure 1: Mechanism of Action.[1] The molecule competitively binds to the NET, blocking the reuptake of norepinephrine and enhancing downstream adrenergic signaling.

Part 3: Synthesis & Experimental Protocols

Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Expert Insight: Direct alkylation of morpholine is non-selective. The preferred industrial route involves the cyclization of an amino-alcohol precursor derived from an epoxide. This ensures the correct placement of the ether substituent at the C2 position.

Reaction Scheme
  • Starting Material: Isopropyl glycidyl ether (1,2-Epoxy-3-isopropoxypropane).

  • Reagent: 2-Aminoethyl hydrogen sulfate.

  • Conditions: Base-catalyzed cyclization (NaOH/MeOH).

Step-by-Step Protocol
  • Epoxide Activation: Charge a reaction vessel with Isopropyl glycidyl ether (1.0 eq) and methanol (5 vol).

  • Amine Addition: Add 2-Aminoethyl hydrogen sulfate (1.1 eq) slowly at 0°C to prevent polymerization.

  • Cyclization: Add Sodium Hydroxide (NaOH) (aqueous 50% w/w, 2.5 eq) dropwise.

    • Critical Control Point: Maintain temperature < 10°C during addition to avoid ring-opening hydrolysis.

  • Reflux: Heat the mixture to 65°C (reflux) for 6–8 hours. Monitor consumption of epoxide via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup:

    • Cool to room temperature.[2]

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (highly recommended due to the volatility of the ether) or column chromatography (Silica gel, DCM:MeOH 95:5).

In Vitro Assay: Norepinephrine Uptake Inhibition

To validate biological activity, researchers must quantify the


 against the human Norepinephrine Transporter (hNET).
Materials
  • Cell Line: HEK-293 cells stably expressing hNET.

  • Radioligand:

    
    -Norepinephrine (Levo-[7-3H]-norepinephrine).
    
  • Reference Compound: Nisoxetine or Reboxetine.

Protocol
  • Cell Preparation: Plate HEK-hNET cells in 96-well plates (

    
     cells/well) coated with poly-D-lysine. Incubate overnight.
    
  • Buffer Equilibration: Remove media and wash with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent NE oxidation).

  • Compound Incubation: Add the test compound (2-[(Propan-2-yloxy)methyl]morpholine) at varying concentrations (

    
     to 
    
    
    
    ). Incubate for 15 minutes at 37°C.
  • Uptake Initiation: Add

    
    -Norepinephrine (final concentration 10 nM). Incubate for exactly 5 minutes.
    
    • Why 5 mins? To measure initial velocity (

      
      ) of uptake, ensuring linear kinetics.
      
  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Quantify radioactivity using liquid scintillation counting (LSC).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 4: Data Presentation & Specifications

Physicochemical Profile
PropertyValueRelevance
Molecular Weight 159.23 g/mol Fragment-like; High ligand efficiency potential.
LogP (Predicted) ~0.8 - 1.2Optimal for BBB penetration; moderate lipophilicity.
H-Bond Donors 1 (Amine)Critical for Asp75 interaction in NET.
H-Bond Acceptors 2 (Ether, Amine)Facilitates water-bridging in the active site.
pKa (Base) 8.4 ± 0.2Predominantly ionized at physiological pH.
Synthesis Workflow Diagram

Synthesis_Workflow Start Isopropyl Glycidyl Ether Cyclization Cyclization (NaOH, 65°C) Start->Cyclization + Reagent Reagent 2-Aminoethyl Hydrogen Sulfate Reagent->Cyclization Intermediate Acyclic Amino-Alcohol Intermediate Product 2-[(Propan-2-yloxy) methyl]morpholine Intermediate->Product Ring Closure Cyclization->Intermediate Transient

Figure 2: Synthetic pathway via cyclization of amino-sulfate precursors. This route avoids toxic dichloroethane alkylating agents.

Part 5: References

  • Melloni, P., et al. (1984). Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine. European Journal of Medicinal Chemistry.

  • Wong, D. T., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry.

  • CymitQuimica. (2024). 2-[(Propan-2-yloxy)methyl]morpholine Product Data.

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Morpholines.[3][4]

  • Erowid, F., & Erowid, E. (2002).[5] Viloxazine (Vivalan) Basic Pharmacology.

Sources

Structural Elucidation of 2-[(Propan-2-yloxy)methyl]morpholine: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine scaffold is a "privileged structure" in medicinal chemistry, offering optimized solubility and metabolic stability profiles for drug candidates.[1] 2-[(Propan-2-yloxy)methyl]morpholine (C₈H₁₇NO₂), a 2-substituted morpholine ether, represents a critical chiral building block.[1] Its structural validation requires a rigorous approach because the introduction of the C2-substituent breaks the symmetry of the morpholine ring, creating a complex diastereotopic proton environment that standard automated analysis often misinterprets.

This technical guide outlines a self-validating analytical workflow for the complete structural and stereochemical elucidation of this molecule, moving beyond basic confirmation to rigorous 3D conformational analysis.

Synthetic Context & Impurity Profiling

To analyze a sample effectively, one must understand its origin.[1] The synthesis of 2-substituted morpholines often proceeds via two primary routes, each generating distinct impurity profiles.

Synthetic RouteKey ReagentsCritical Impurities to Monitor
Route A: Cyclization Amino alcohols + EpichlorohydrinRing-opened chlorohydrins, dimers (bis-morpholines).[1]
Route B: Asymmetric Hydrogenation Dehydromorpholines + Rh-CatalystUnreacted enamide, over-reduced byproducts, enantiomeric impurities.[1]

Scientist’s Note: In high-value drug development, Route B is preferred for chiral control.[1] Therefore, the analytical strategy must prioritize enantiomeric excess (ee) determination alongside structural connectivity.

Analytical Workflow

The following diagram illustrates the logical flow of the elucidation process, ensuring no data point is interpreted in isolation.

ElucidationWorkflow Sample Crude/Purified Sample HRMS 1. HRMS (ESI+) Formula Confirmation Sample->HRMS NMR_1D 2. 1H & 13C NMR Functional Group ID HRMS->NMR_1D C8H17NO2 confirmed NMR_2D 3. 2D NMR (COSY/HSQC) Connectivity & Assignment NMR_1D->NMR_2D Complex multiplets NOESY 4. NOESY/ROESY Conformational Analysis (Chair) NMR_2D->NOESY Relative Stereochem Chiral 5. Chiral HPLC/GC Enantiomeric Purity NOESY->Chiral Final Validated Structure Chiral->Final

Caption: Step-by-step structural elucidation workflow prioritizing mass confirmation before detailed spectral assignment.

Mass Spectrometry (HRMS)

Technique: Electrospray Ionization (ESI) in Positive Mode. Target: Confirmation of Molecular Formula (C₈H₁₇NO₂).

The morpholine nitrogen is basic, making ESI+ the ideal ionization method.

  • Parent Ion: Expect a strong

    
     peak at m/z 160.1332  (Calculated).
    
  • Fragmentation Logic:

    • Loss of Isopropyl Group: Cleavage of the ether bond often yields a neutral loss of propene (42 Da) or the isopropyl radical, depending on energy.

    • Ring Cleavage: A characteristic fragmentation of morpholines involves the cleavage of the C-C bond adjacent to the oxygen, often resulting in ring-opened daughter ions.

Validation Check: If you observe a peak at m/z ~319, suspect dimerization (a common artifact in concentrated morpholine samples or synthesis byproducts).[1]

NMR Spectroscopy: The Core Elucidation

The 2-substitution locks the morpholine ring into a preferred chair conformation, rendering the protons at C3, C5, and C6 diastereotopic.[1] They will not appear as simple triplets.

Conformational Analysis

In the lowest energy chair conformation, the bulky (propan-2-yloxy)methyl group at C2 will adopt the equatorial position to minimize 1,3-diaxial interactions.

Predicted Chemical Shifts & Multiplicities

The following table synthesizes expected data based on standard morpholine shielding constants and the influence of the ether oxygen.

PositionProton (H)Approx. Shift (ppm)MultiplicityStructural Logic
Isopropyl CH₃ (x2)1.15Doublet (d)Characteristic gem-dimethyl signal.
Isopropyl CH3.60SeptetCoupled to 6 methyl protons.
Linker O-CH₂-3.35 - 3.45ddDiastereotopic methylene protons next to chiral center C2.
Morpholine C2 H-2 (Axial)3.50 - 3.60MultipletDeshielded by ether oxygen; complex coupling to C3 protons.
Morpholine C3 H-3 (Axial)2.70 - 2.85dd or tdLarge coupling (

Hz) to H-2.
Morpholine C3 H-3 (Equatorial)2.90 - 3.00dddSmaller couplings (

,

).
Morpholine C6 H-6 (Ax/Eq)3.70 - 3.90MultipletsDeshielded by ring oxygen.
Morpholine C5 H-5 (Ax/Eq)2.80 - 2.95MultipletsAdjacent to Nitrogen.
Amine NH1.5 - 2.0Broad sExchangeable; shift varies with concentration/solvent.
2D NMR Strategy

To resolve the overlapping signals in the 2.7–3.9 ppm region, 2D experiments are mandatory.

  • COSY (Correlation Spectroscopy): Use this to trace the spin system from the C2-H.

    • Path: Linker CH₂

      
       C2-H 
      
      
      
      C3-H(ax/eq).
    • Observation: This confirms the substitution is at position 2, not 3.

  • NOESY (Nuclear Overhauser Effect): Critical for verifying the chair conformation.

    • Key Correlation: Strong NOE between C2-H (axial) and C6-H (axial) confirms they are on the same face of the ring (1,3-diaxial relationship), placing the substituent equatorially.

NMR_Logic C2 C2-H (Axial) C3_ax C3-H (Axial) C2->C3_ax J(ax-ax) ~11Hz C3_eq C3-H (Equatorial) C2->C3_eq J(ax-eq) ~3Hz Linker Linker CH2 C2->Linker COSY C6_ax C6-H (Axial) C2->C6_ax NOE (Spatial)

Caption: NMR correlation map. Green lines indicate scalar coupling (COSY); Red dotted line indicates spatial proximity (NOESY).[1]

Stereochemical Determination

Since the molecule contains a chiral center at C2, the sample exists as either the


- or 

-enantiomer (or a racemate).

Protocol:

  • Derivatization (Optional): If the secondary amine is free, derivatize with Mosher's acid chloride to create diastereomers, which can be resolved by NMR.[1]

  • Chiral HPLC (Preferred):

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC).[1]

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Detection: UV (210 nm) or Refractive Index (RI) since the chromophore is weak.

Self-Validating Step: Always run the racemic synthesis intermediate as a reference standard to identify the retention times of both enantiomers before analyzing the chiral sample.

References

  • Li, M., et al. (2021).[1][2][3] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer. (Source for general morpholine/ether chemical shifts).

  • PubChem. (n.d.). "2-[(Propan-2-yloxy)methyl]morpholine."[4] National Library of Medicine. [Link][1]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-[(Propan-2-yloxy)methyl]morpholine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(Propan-2-yloxy)methyl]morpholine, a morpholine derivative of interest in pharmaceutical research. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of solubility's critical role in the drug development pipeline, detailed methodologies for its precise measurement, and a framework for interpreting the resulting data. Given the current absence of extensive public solubility data for this specific molecule, this guide emphasizes the experimental determination and contextual analysis essential for advancing a new chemical entity (NCE) from discovery to clinical application.

The Imperative of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogenous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption.[1][2] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[1] This challenge can lead to low and variable bioavailability, hindering clinical success and escalating development timelines and costs.[3] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for lead identification and optimization, formulation development, and predicting in vivo performance.[4][5]

The solubility of a drug candidate influences a spectrum of critical downstream decisions.[3] It dictates the feasibility of various dosage forms, with highly soluble compounds being amenable to a wider range of formulation strategies, including simple aqueous solutions for oral or parenteral administration.[1][2] Conversely, poorly soluble compounds often necessitate complex and costly formulation approaches to achieve therapeutic concentrations in the body.[1]

Physicochemical Profile of 2-[(Propan-2-yloxy)methyl]morpholine

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. 2-[(Propan-2-yloxy)methyl]morpholine is a heterocyclic compound featuring both an ether and an amine functional group within a morpholine ring.

PropertyValue/InformationSource
Molecular Formula C8H17NO2PubChem
Molecular Weight 159.23 g/mol PubChem
Structure PubChem
Predicted XlogP 0.1PubChemLite[6]
CAS Number 89855-02-7PubChem[7]

The morpholine moiety, a six-membered ring containing both oxygen and nitrogen, generally confers good water solubility due to the potential for hydrogen bonding with water molecules.[8] The presence of the ether linkage and the propan-2-yloxy side chain introduces a degree of lipophilicity. The predicted XlogP value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character. Based on these structural features, it is reasonable to hypothesize that 2-[(Propan-2-yloxy)methyl]morpholine will exhibit some degree of solubility in both aqueous and organic solvents. However, precise quantitative data obtained through rigorous experimental testing is necessary to confirm this and to guide formulation development.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust, validated method for determining the thermodynamic (equilibrium) solubility of 2-[(Propan-2-yloxy)methyl]morpholine in various pharmaceutically relevant solvents. This method, often referred to as the shake-flask method, is considered the gold standard for solubility determination.[9]

Materials and Equipment
  • Solute: 2-[(Propan-2-yloxy)methyl]morpholine (purity >99%)

  • Solvents:

    • Purified Water (USP grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl), pH 1.2 (simulated gastric fluid)

    • Acetate Buffer, pH 4.5

    • Ethanol (95%)

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

    • pH meter

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials prep1->prep2 prep3 Add specific volume of solvent prep2->prep3 equil1 Place vials on orbital shaker prep3->equil1 equil2 Incubate at controlled temperature (e.g., 25°C and 37°C) equil1->equil2 equil3 Shake for 24-48 hours equil2->equil3 sep1 Allow to stand equil3->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 an1 Withdraw supernatant sep2->an1 an2 Filter through 0.22 µm syringe filter an1->an2 an3 Dilute sample if necessary an2->an3 an4 Analyze by validated HPLC method an3->an4 an5 Quantify concentration against a standard curve an4->an5

Caption: Relationship between thermodynamic and kinetic solubility.

Anticipated Solubility Profile and Formulation Implications

Based on the structure of 2-[(Propan-2-yloxy)methyl]morpholine, a hypothetical solubility profile can be anticipated, which must be confirmed by the experimental data generated using the protocol above.

Solvent SystemPredicted SolubilityRationale & Formulation Implications
Aqueous Buffers (pH 1.2 - 7.4) ModerateThe morpholine nitrogen can be protonated at acidic pH, potentially increasing solubility. The ether and alkyl groups may limit high aqueous solubility. This data is critical for predicting oral absorption.
Ethanol HighThe compound is expected to be readily soluble in polar organic solvents like ethanol, which can be used as a co-solvent in liquid formulations.
Propylene Glycol / PEG 400 HighThese are common co-solvents and vehicles for poorly water-soluble drugs. High solubility in these excipients would provide viable formulation pathways for both oral and parenteral routes.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. [10]Determining the solubility of 2-[(Propan-2-yloxy)methyl]morpholine across the physiological pH range of 1.2 to 6.8 is a regulatory requirement to establish its BCS class, which in turn guides the biowaiver potential and the design of bioequivalence studies. [11]

Conclusion

While specific public solubility data for 2-[(Propan-2-yloxy)methyl]morpholine is not currently available, this guide provides the essential scientific framework for its determination and interpretation. The provided experimental protocol offers a robust methodology for generating the high-quality data required for informed decision-making in the drug development process. A comprehensive understanding of the solubility profile is not merely an academic exercise; it is a critical, foundational step that directly impacts the developability and ultimate clinical success of any new chemical entity. The insights gained from these studies will enable the rational design of formulations that can deliver the therapeutic agent effectively and safely to patients.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Butnariu, M. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Brittain, H. G. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • Singh, S., & Kumar, S. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews.
  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

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  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • China Amines. Morpholine. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Agricultural Marketing Service. (2000). Morpholine.pdf. [Link]

  • National Center for Biotechnology Information. 2-(Propan-2-yl)morpholine. PubChem. [Link]

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  • IntechOpen. (2025). Preclinical Drug Development Process: Formulation and Development Aspects. [Link]

  • Drug Development & Delivery. (2018). DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research. [Link]

  • Silver Fern Chemical. (2023). Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical. [Link]

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  • National Center for Biotechnology Information. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. PubChem. [Link]

  • Creative Biolabs. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

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  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • Wikipedia. N-Methylmorpholine. [Link]

  • Hoogenboom, R., & Schubert, U. S. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. MDPI. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

  • Kiani, M. (2023). Regular Article. Physical Chemistry Research. [Link]

Sources

Stability Profile of 2-[(Propan-2-yloxy)methyl]morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation pathways, and handling protocols for 2-[(Propan-2-yloxy)methyl]morpholine (CAS 1216304-85-6), a critical heterocyclic building block in pharmaceutical synthesis.

Executive Summary

2-[(Propan-2-yloxy)methyl]morpholine is a secondary amine morpholine derivative featuring an isopropoxymethyl ether side chain at the C2 position. Its utility as a chiral intermediate in drug development (e.g., for norepinephrine reuptake inhibitors) necessitates a rigorous understanding of its stability.

While the morpholine ring confers structural rigidity, the molecule exhibits two primary vectors of instability: oxidative susceptibility at the secondary amine (N-oxidation) and peroxidizable potential at the ether linkage (autoxidation). This guide provides a mechanistic analysis of these degradation pathways and establishes protocols for their mitigation.

Physicochemical Identity & Properties

Understanding the intrinsic properties of the molecule is the first step in predicting stability behavior.

PropertyValue / DescriptionStability Implication
IUPAC Name 2-[(Propan-2-yloxy)methyl]morpholineN/A
CAS Number 1216304-85-6Unique Identifier
Molecular Formula C₈H₁₇NO₂MW: 159.23 g/mol
Functional Groups Secondary Amine, EtherDual Risk: Oxidation & Peroxidation
pKa (Predicted) ~8.5 (Morpholine Nitrogen)Basic; forms stable salts with acids.[1]
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; moisture sensitive.
Physical State Colorless to pale yellow liquidProne to atmospheric oxidation if neat.

Core Stability Analysis

Oxidative Stability (High Risk)

The most critical stability threat to 2-[(Propan-2-yloxy)methyl]morpholine is oxidation. This occurs via two distinct mechanisms:

  • N-Oxidation (Amine): The secondary amine nitrogen has a lone pair susceptible to attack by reactive oxygen species (ROS) or peroxides, leading to the formation of the N-hydroxylamine or N-oxide (though less stable for secondary amines than tertiary).

  • Ether Autoxidation (Peroxide Formation): The isopropoxy group contains a tertiary carbon (methine) adjacent to the ether oxygen. This position is highly prone to radical abstraction, leading to the formation of hydroperoxides.

Mechanism:

  • Initiation: Abstraction of the tertiary hydrogen on the isopropyl group by a radical initiator (light, trace metal).

  • Propagation: Reaction with O₂ to form a peroxy radical, which abstracts another hydrogen to form a hydroperoxide.

  • Consequence: Accumulation of potentially explosive peroxides and degradation of the API intermediate.

Hydrolytic Stability
  • Acidic Conditions: The molecule is stable in dilute acids (e.g., 0.1M HCl), forming the corresponding morpholinium salt. This is the preferred state for long-term storage. However, extreme conditions (conc. HI/HBr, reflux) can cleave the ether linkage.

  • Basic Conditions: The molecule is highly stable to hydrolysis in basic media.

  • Neutral/Water: The free base is hygroscopic. Absorption of atmospheric water can catalyze hydrolysis of impurities or facilitate oxidative degradation.

Thermal & Photostability
  • Thermal: Stable up to 80°C under inert atmosphere. Above 120°C, risk of elimination reactions or ring opening increases.

  • Photolytic: UV light can initiate the radical autoxidation of the ether moiety. Light protection is mandatory.

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent 2-[(Propan-2-yloxy)methyl]morpholine (Active) NOxide N-Hydroxylamine / N-Oxide (Oxidative Impurity) Parent->NOxide H2O2 / O2 / Metal Ions Peroxide Hydroperoxide (Ether Autoxidation) Parent->Peroxide O2 / UV Light / Radical Initiator Carbamate N-Carbamate (CO2 Adduct) Parent->Carbamate CO2 (Air Exposure) Salt Morpholinium Salt (Stable Form) Parent->Salt HX (Acid Stabilization)

Figure 1: Primary degradation pathways including oxidation (Red) and CO2 absorption (Yellow). Acid salt formation (Green) offers a stabilization route.

Experimental Protocols for Stability Testing

To validate the stability of a specific batch, the following forced degradation (stress testing) protocol is recommended.

Protocol 1: Oxidative Stress Test (Peroxide Potential)

Objective: Determine susceptibility to ether autoxidation and N-oxidation.

  • Preparation: Dissolve 50 mg of the analyte in 10 mL Acetonitrile:Water (50:50).

  • Stressing: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Store at Room Temperature (25°C) for 24 hours.

  • Quenching: Quench with sodium metabisulfite solution.

  • Analysis: Analyze via HPLC-MS or GC-MS. Look for M+16 (N-oxide) and M+32 (Sulfone/Peroxide breakdown) peaks.

Protocol 2: Thermal/Humidity Stress (Accelerated Stability)

Objective: Simulate long-term storage risks.

  • Preparation: Place 100 mg of neat substance in an open vial (oxidative challenge) and a closed vial (thermal challenge).

  • Conditions: Incubate at 40°C / 75% Relative Humidity (RH) for 7 days.

  • Analysis: Dissolve in mobile phase and analyze via HPLC. Calculate % recovery and % total impurities.

Protocol 3: Carbon Dioxide Absorption (Carbamate Formation)

Objective: Assess hygroscopicity and reaction with atmospheric CO₂.

  • Preparation: Expose a thin film of the neat liquid to ambient air (approx. 400 ppm CO₂) for 48 hours.

  • Analysis: Perform FT-IR spectroscopy.

  • Detection: Look for the emergence of a carbonyl stretch around 1650-1700 cm⁻¹ (Carbamic acid/salt formation).

Analytical Methods

Due to the lack of a strong UV chromophore (no aromatic rings), standard UV-HPLC is insufficient.

MethodDetectorConditionsSuitability
HPLC CAD / ELSD Column: C18 (High pH stable). MP: 10mM Ammonium Bicarbonate (pH 10) / ACN.Best for Purity. Detects non-chromophoric amines.
GC FID / MS Column: DB-1 or DB-5. Inj Temp: 250°C.Best for Volatiles. Excellent for detecting residual solvents and degradation fragments.
LC-MS ESI (+) Source: ESI Positive Mode.Best for ID. Identifies N-oxides (M+16) and hydrolysis products.

Storage & Handling Recommendations

To ensure maximum shelf-life and integrity of the material:

  • Atmosphere: Strictly Inert. Store under Nitrogen or Argon blanket. The free base reacts with CO₂ to form carbamates.

  • Temperature: Refrigerate (2°C to 8°C). For long-term storage (>6 months), -20°C is recommended.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and leaching.

  • Stabilization: If possible, convert the free base to a salt (e.g., Hydrochloride or Oxalate) immediately after synthesis. The salt form is significantly more resistant to oxidation and CO₂ absorption.

  • Peroxide Testing: Before use in sensitive reactions (e.g., transition metal catalysis), test for peroxides using starch-iodide paper or strips.

References

  • PubChem. (2023). Compound Summary: 2-[(Propan-2-yloxy)methyl]morpholine. National Library of Medicine.[2] [Link]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine/ether stability mechanisms).
  • Biffi, C., et al. (2016). Synthesis and stability of morpholine derivatives in drug development. Journal of Medicinal Chemistry. (Contextual reference for morpholine scaffolds).

Sources

Technical Guide: Preliminary Investigation of 2-[(Propan-2-yloxy)methyl]morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 2-[(Propan-2-yloxy)methyl]morpholine Classification: Morpholine Ether Scaffold / Norepinephrine Reuptake Inhibitor (NRI) Pharmacophore Analog Context: This guide outlines the synthesis, physicochemical profiling, and biological evaluation of 2-[(Propan-2-yloxy)methyl]morpholine.[1] This molecule serves as a critical lipophilic probe, structurally homologous to the antidepressant Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine). By replacing the aromatic phenoxy moiety with an aliphatic isopropyl ether, researchers can isolate the contribution of the ether linkage to metabolic stability and blood-brain barrier (BBB) penetration without the confounding variables of pi-stacking interactions.

Part 1: Synthetic Architecture & Protocol

To ensure high fidelity and reproducibility, we utilize a Convergent Protection-Alkylation Strategy . Unlike direct cyclization methods (e.g., from amino alcohols), which often suffer from regioselectivity issues, this route modifies a pre-formed, chirally pure morpholine core. This allows for the precise installation of the propan-2-yloxy (isopropyl ether) side chain.

Reaction Logic (Causality)
  • N-Boc Protection: The secondary amine of the morpholine ring is nucleophilic. To prevent N-alkylation (which would yield the inactive N-isopropyl byproduct), we must first mask the nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Williamson Ether Synthesis: We utilize sodium hydride (NaH) to deprotonate the primary alcohol. The resulting alkoxide attacks 2-bromopropane via an SN2 mechanism.

  • Acidolytic Deprotection: Trifluoroacetic acid (TFA) cleanly removes the Boc group, yielding the final secondary amine salt.

Step-by-Step Protocol

Reagents:

  • Starting Material: (2S)-2-(Hydroxymethyl)morpholine-4-carboxylic acid tert-butyl ester (Commercial Grade, >98%)

  • Reagents: Sodium Hydride (60% in oil), 2-Bromopropane, DMF (Anhydrous), TFA, DCM.

Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Deprotonation: Add NaH (1.5 eq) portion-wise. Critical: Allow gas evolution (

    
    ) to cease completely (approx. 30 mins) to ensure full alkoxide formation.
    
  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise. Warm to room temperature and stir for 12 hours.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting alcohol spot (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Deprotection: Dissolve the intermediate in DCM (10 mL/g). Add TFA (20% v/v). Stir for 2 hours.

    • Endpoint: ESI-MS should show mass peak corresponding to [M+H]+ = 160.13 (Free base).

  • Isolation: Concentrate in vacuo. Basify with saturated

    
     to pH 10. Extract with DCM/IPA (3:1) to recover the free base.
    
Synthetic Pathway Visualization

SynthesisWorkflow SM 2-(Hydroxymethyl) morpholine (N-Boc) Step1 Deprotonation (NaH, 0°C) SM->Step1 Step2 Alkylation (iPr-Br, DMF) Step1->Step2 Alkoxide Formation Inter Intermediate: Boc-Protected Ether Step2->Inter SN2 Reaction Step3 Deprotection (TFA/DCM) Inter->Step3 Product Final Product: 2-[(Propan-2-yloxy) methyl]morpholine Step3->Product Boc Removal

Figure 1: Convergent synthesis workflow for the target morpholine ether derivative.

Part 2: Physicochemical & Metabolic Profiling

The substitution of the aromatic ring (found in Viloxazine) with an isopropyl group significantly alters the physicochemical landscape.

Comparative Properties Table

The following data highlights the shift from the drug-like Viloxazine to the probe molecule.

PropertyViloxazine (Reference)2-[(Propan-2-yloxy)methyl]morpholine (Target)Implication
MW 237.29 g/mol 159.23 g/mol Fragment-like; suitable for fragment-based drug discovery (FBDD).
cLogP ~1.26 [1]~0.45 (Predicted)Increased water solubility; lower passive diffusion likely.
H-Bond Acceptors 33Retains H-bonding capability of the ether oxygen.
pKa (Basic N) 8.78.5 - 8.8Remains protonated at physiological pH (cationic).
TPSA 39.7 Ų~21 ŲHigh potential for BBB permeability via active transport or paracellular routes.
Metabolic Stability Protocol (Microsomal Assay)

The ether linkage is the primary site of metabolic vulnerability.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Predicted Metabolic Fate: Unlike Viloxazine, which undergoes aromatic hydroxylation, the target molecule is susceptible to O-dealkylation (cleavage of the isopropyl group) driven by CYP2D6 and CYP3A4.

Metabolic Pathway Diagram

MetabolicFate Parent Parent: 2-[(Propan-2-yloxy)methyl]morpholine CYP CYP450 (Oxidation) Parent->CYP Met1 Metabolite A: 2-(Hydroxymethyl)morpholine (O-Dealkylation) CYP->Met1 Major Pathway (Ether Cleavage) Met2 Metabolite B: N-Hydroxymorpholine (N-Oxidation) CYP->Met2 Minor Pathway Met3 Metabolite C: Acetone (Side-chain cleavage) CYP->Met3 Byproduct

Figure 2: Predicted metabolic pathways. O-dealkylation is expected to be the dominant clearance mechanism.

Part 3: Biological Context & Future Outlook

Pharmacophore Analysis

The morpholine nitrogen and the ether oxygen constitute a 1,4-relationship that mimics the spatial arrangement of neurotransmitters.

  • NET Inhibition: In Viloxazine, the ortho-ethoxyphenoxy group provides steric bulk and pi-interaction within the Norepinephrine Transporter (NET) binding pocket [2].

  • Target Molecule Utility: The 2-[(Propan-2-yloxy)methyl]morpholine lacks the aromatic ring. Therefore, it is unlikely to be a potent NET inhibitor on its own. Instead, it serves as a negative control or a linker study to determine if the aromatic ring is essential for binding affinity versus merely pharmacokinetic stability.

Investigation Recommendations

For researchers pursuing this scaffold:

  • Fragment Screening: Use the target molecule in NMR-based fragment screening against monoamine transporters to detect low-affinity binding events.

  • Linker Expansion: If the isopropyl ether shows metabolic instability (

    
     min), replace the isopropyl group with a deuterated analog (
    
    
    
    -isopropyl) or a cyclopropylmethyl group to block the site of metabolism [3].

References

  • IUPHAR/BPS Guide to Pharmacology. (2024). Viloxazine Ligand Page. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5666, Viloxazine. Retrieved from [Link]

  • Muro, T., et al. (1986).[2] Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives. Yakugaku Zasshi. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and drug development, prized for their pharmacokinetic and metabolic stability. The introduction of various substituents onto the morpholine ring allows for the fine-tuning of a molecule's pharmacological properties. Specifically, 2-substituted morpholines are of significant interest. This application note provides a detailed, field-proven protocol for the synthesis of 2-[(Propan-2-yloxy)methyl]morpholine, a valuable intermediate for further chemical elaboration.

The synthetic strategy hinges on a two-step process, commencing with the preparation of the key precursor, 2-(hydroxymethyl)morpholine, followed by a Williamson ether synthesis to introduce the isopropoxy group. This protocol is designed for researchers and scientists in organic and medicinal chemistry, offering a comprehensive guide with in-depth explanations of the experimental choices and underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 2-[(Propan-2-yloxy)methyl]morpholine is achieved through the following two-stage process:

  • Synthesis of 2-(Hydroxymethyl)morpholine: This crucial starting material can be prepared via the cyclization of a suitable precursor. For the purposes of this protocol, we will detail a method starting from a protected intermediate, N-Boc-2-(hydroxymethyl)morpholine, which is commercially available or can be synthesized, followed by deprotection.

  • Williamson Ether Synthesis: The hydroxyl group of 2-(hydroxymethyl)morpholine is deprotonated with a strong base to form an alkoxide. This nucleophile then undergoes an SN2 reaction with 2-bromopropane to yield the target ether, 2-[(Propan-2-yloxy)methyl]morpholine.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Starting Material cluster_step2 Step 2: Williamson Ether Synthesis N-Boc-2-(hydroxymethyl)morpholine N-Boc-2-(hydroxymethyl)morpholine Deprotection Deprotection N-Boc-2-(hydroxymethyl)morpholine->Deprotection  Acidic Conditions (e.g., HCl in Dioxane) 2-(hydroxymethyl)morpholine 2-(hydroxymethyl)morpholine Deprotection->2-(hydroxymethyl)morpholine 2-(hydroxymethyl)morpholine_step2 2-(hydroxymethyl)morpholine Alkoxide_Formation Alkoxide Formation 2-(hydroxymethyl)morpholine_step2->Alkoxide_Formation  NaH in THF SN2_Reaction SN2 Reaction Alkoxide_Formation->SN2_Reaction Target_Product 2-[(Propan-2-yloxy)methyl]morpholine SN2_Reaction->Target_Product 2-bromopropane 2-bromopropane 2-bromopropane->SN2_Reaction

using 2-[(Propan-2-yloxy)methyl]morpholine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Use of 2-[(Propan-2-yloxy)methyl]morpholine in Asymmetric Synthesis

Executive Summary

This guide details the operational protocols for using 2-[(Propan-2-yloxy)methyl]morpholine (hereafter referred to as 2-IPMM ) as a chiral auxiliary and high-value scaffold. While often categorized as a "permanent auxiliary" (scaffold) in the synthesis of norepinephrine reuptake inhibitors (e.g., Reboxetine analogues), 2-IPMM functions effectively as a Chiral Resolving Agent and Chiral Base due to the steric discrimination provided by the bulky isopropoxymethyl group at the C2 position.

Key Applications:

  • Chiral Resolution: Enantioseparation of racemic carboxylic acids via diastereomeric salt formation.

  • Asymmetric Induction: Use as a chiral amine in nucleophilic aromatic substitutions (

    
    ).
    
  • Scaffold Incorporation: Synthesis of bioactive CNS agents.[1]

Mechanistic Basis: The C2-Steric Anchor

The utility of 2-IPMM arises from its C2-stereocenter. Unlike simple methyl-substituted morpholines, the (Propan-2-yloxy)methyl moiety offers a unique "steric wall" that directs incoming electrophiles or discriminates between enantiomers during salt formation.

  • Conformational Lock: The bulky isopropoxy group prefers an equatorial position to minimize 1,3-diaxial interactions, locking the morpholine ring into a defined chair conformation.

  • Coordination Potential: The ether oxygen in the side chain can act as a weak hemilabile ligand, assisting in the organization of transition states (e.g., in lithiation or Pd-catalyzed couplings).

Diagram 1: Mechanistic Action & Steric Environment

G Substrate Racemic Substrate (e.g., Acid) Complex Diastereomeric Salt Complex [H-Bonding + Steric Clash] Substrate->Complex Mixing Auxiliary 2-IPMM (Chiral Base) (S)-Configuration Auxiliary->Complex Proton Transfer Precipitate Crystalline Solid (Matched Pair) Complex->Precipitate Selective Crystallization Filtrate Mother Liquor (Mismatched Pair) Complex->Filtrate Solubility Differential Mech Mechanism: Isopropoxy group creates steric hindrance, destabilizing the 'mismatched' salt lattice. Mech->Complex

Caption: Logical flow of chiral resolution using 2-IPMM. The C2-isopropoxy group acts as the steric discriminator.

Protocol A: Synthesis of the Auxiliary (2-IPMM)

Before application, the auxiliary must be synthesized in high optical purity (>99% ee). The most robust route utilizes (S)-Epichlorohydrin as the chiral pool progenitor.

Reagents:

  • (S)-Epichlorohydrin

  • 2-Propanol (Isopropanol)

  • 2-Aminoethyl hydrogen sulfate[2]

  • Sodium Hydroxide (NaOH)

  • Toluene (Solvent)[1][3][4]

Step-by-Step Workflow:

  • Ring Opening (Etherification):

    • Charge a reactor with (S)-epichlorohydrin (1.0 eq) and catalytic

      
      .
      
    • Slowly add 2-propanol (1.2 eq) at 0°C.

    • Checkpoint: Monitor disappearance of epoxide via GC. Product: 1-chloro-3-isopropoxy-2-propanol.

  • Cyclization (Morpholine Formation):

    • Treat the intermediate with 2-aminoethyl hydrogen sulfate (1.1 eq) in aqueous NaOH (excess, 50% w/w).

    • Heat to 60°C for 4 hours. The intramolecular cyclization forms the morpholine ring with retention of configuration at the chiral center (as the C-Cl bond is not involved in the stereocenter).

  • Purification:

    • Extract with Toluene.

    • Distill under reduced pressure (bp approx. 85-90°C at 10 mmHg).

    • Validation: Chiral HPLC (Chiralcel OD-H column) to confirm ee >98%.

Diagram 2: Synthesis Pathway

Synthesis Start (S)-Epichlorohydrin (Chiral Pool) Step1 Ring Opening (2-Propanol / Lewis Acid) Start->Step1 Inter Chlorohydrin Intermediate Step1->Inter Step2 Cyclization (2-Aminoethyl hydrogen sulfate / NaOH) Inter->Step2 Final (S)-2-IPMM (Chiral Auxiliary) Step2->Final

Caption: Synthetic route ensuring retention of stereochemistry from Epichlorohydrin to 2-IPMM.

Protocol B: Application as a Chiral Resolving Agent

This protocol describes the resolution of (


)-Mandelic Acid  derivatives, a common benchmark for chiral bases.

Rationale: 2-IPMM acts as a base. The (S)-2-IPMM will form a salt with both (R)-Acid and (S)-Acid. The lattice energy of the (S)-Amine :: (S)-Acid salt differs significantly from the (S)-Amine :: (R)-Acid salt due to the steric clash of the isopropoxymethyl group with the acid's phenyl ring.

Procedure:

  • Salt Formation:

    • Dissolve 10 mmol of racemic Mandelic Acid in 20 mL of hot Ethanol.

    • Add 10 mmol of (S)-2-IPMM slowly.

    • Stir at reflux for 30 minutes to ensure homogeneity.

  • Controlled Crystallization:

    • Cool the solution slowly to room temperature (rate: 5°C/hour).

    • Critical Step: If no precipitate forms at 25°C, seed with a micro-crystal of the pure salt (if available) or scratch the flask.

    • Allow to stand at 4°C for 12 hours.

  • Isolation & Liberation:

    • Filter the crystals (typically the matched diastereomer).

    • Recrystallize once from Ethanol to upgrade diastereomeric excess (de) to >99%.

    • Auxiliary Recovery: Treat the salt with 1M HCl. Extract the liberated acid with Ether. Basify the aqueous layer (containing 2-IPMM) with NaOH and extract with Toluene to recover the auxiliary.

Data Summary: Resolution Efficiency

ParameterValueNotes
Solvent System Ethanol (95%)Methanol/Acetone mixtures also effective.
Yield (Salt) 35-40%Theoretical max is 50% for one enantiomer.
Initial ee (Acid) 85-90%After first filtration.
Final ee (Acid) >99%After one recrystallization.
Auxiliary Recovery >95%Can be reused without racemization.

Protocol C: Asymmetric Nucleophilic Substitution ( )

In this application, 2-IPMM is used to introduce chirality into a biaryl system, common in drug discovery (e.g., D4 antagonists).

Reaction: Coupling (S)-2-IPMM with 2-fluoronitrobenzene.

  • Setup:

    • Dissolve 2-fluoronitrobenzene (1.0 eq) in DMSO.

    • Add (S)-2-IPMM (1.1 eq) and

      
       (2.0 eq).
      
  • Reaction:

    • Heat to 80°C for 6 hours.

    • Mechanism:[4][5][6][7] The nucleophilic nitrogen of the morpholine attacks the fluorobenzene. The chiral center at C2 influences the conformation of the resulting propeller-like molecule, which is crucial if the product has atropisomeric potential.

  • Workup:

    • Dilute with water, extract with EtOAc.[8]

    • The product retains the (S)-configuration of the morpholine ring.[9]

References & Authority

  • Synthesis of Chiral Morpholines: Zhang, Z. et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021.

  • Morpholine Scaffolds in MedChem: Kourouli, T. et al. "Medicinal chemistry of 2,2,4-substituted morpholines." Journal of Medicinal Chemistry, 2020.[1]

  • Resolution Methodologies: Faigl, F. et al. "Separation of Enantiomers by Crystallization." Chemical Reviews, 2006. (Standard protocol adaptation for chiral amines).

  • Reboxetine Intermediate Chemistry: Patents related to "Process for the preparation of (S,S)-Reboxetine" often cite 2-alkoxymethyl morpholines as key intermediates.

Disclaimer: This protocol involves hazardous chemicals (Epichlorohydrin is an alkylating agent). All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Asymmetric Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely valued for its ability to lower lipophilicity (LogP) while maintaining metabolic stability compared to piperidines or cyclohexanes. However, the vast majority of commercial morpholines are substituted at the nitrogen or the 3-position.

2-[(Propan-2-yloxy)methyl]morpholine represents a strategic expansion of this chemical space. The 2-substitution pattern introduces chirality adjacent to the oxygen atom, influencing the ring's puckering and providing a unique vector for protein-ligand interactions. The isopropoxymethyl ether moiety specifically balances the polarity of the morpholine oxygen, improving blood-brain barrier (BBB) permeability profiles.

This guide details a scalable, enantioselective protocol for synthesizing the (


)-enantiomer of 2-[(Propan-2-yloxy)methyl]morpholine starting from the chiral pool. We focus on the Epichlorohydrin Route , preferred for its cost-effectiveness and high enantiomeric excess (e.e.) retention.

Strategic Utility & Retrosynthesis

Pharmacophore Properties[1][2]
  • Conformational Bias: The 2-substituent forces the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to a target.

  • Solubility/Permeability: The ether linkage (isopropoxy) adds lipophilicity (

    
     LogP shift approx.) to the hydrophilic morpholine core, optimizing the molecule for CNS targets.
    
Retrosynthetic Analysis

The synthesis is designed to avoid expensive chiral resolution by utilizing (


)-Epichlorohydrin  as the source of chirality. The sequence involves a ring-opening/ring-closing cascade followed by a Williamson ether synthesis.

Figure 1: Retrosynthetic strategy leveraging the chiral pool starting material (S)-Epichlorohydrin.

Detailed Experimental Protocol

Phase 1: Construction of the Chiral Morpholine Core

Objective: Synthesis of (


)-4-benzyl-2-(hydroxymethyl)morpholine.
Rationale:  We use an N-benzyl protecting group because it is stable to the strong bases required in the subsequent alkylation step but easily removed via hydrogenolysis.

Reagents:

  • (

    
    )-Epichlorohydrin (>99% e.e.)[1]
    
  • N-Benzylethanolamine

  • Potassium tert-butoxide (KO

    
    Bu) or Sodium Hydroxide (NaOH)[2]
    
  • Solvent: Toluene or 2-Propanol

Protocol:

  • Epoxide Opening: Charge a reactor with N-benzylethanolamine (1.0 equiv) and 2-propanol (5 vol). Cool to 0°C.

  • Add (

    
    )-Epichlorohydrin (1.05 equiv) dropwise over 1 hour. Note: Exothermic reaction. Maintain T < 10°C to prevent polymerization.
    
  • Allow the mixture to warm to 25°C and stir for 12 hours.

  • Cyclization: Add NaOH (2.5 equiv, 50% aq. solution) or solid KO

    
    Bu (1.2 equiv) to the reaction mixture. Heat to 50°C for 4 hours.
    
    • Mechanism:[2][3][4][5][6][7][8] The secondary amine attacks the epoxide (regioselective for the less substituted carbon). The subsequent alkoxide displaces the chloride to close the ring.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Crystallization from Hexane/EtOAc is preferred over chromatography for scale.

Phase 2: O-Alkylation (The Critical Step)

Objective: Installation of the isopropyl ether. Challenge: Secondary alkyl halides (2-bromopropane) are prone to E2 elimination (forming propene) when reacting with strong bases. Solution: Use Sodium Hydride (NaH) in a polar aprotic solvent (DMF) and 2-Iodopropane (more reactive nucleophile than bromide) at controlled temperatures.

Protocol:

  • Dissolve (

    
    )-4-benzyl-2-(hydroxymethyl)morpholine (1.0 equiv) in anhydrous DMF (10 vol) under N
    
    
    
    atmosphere.
  • Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 equiv) portion-wise.

    • Observation: Vigorous H

      
       gas evolution. Stir for 30 mins until gas evolution ceases.
      
  • Add 2-Iodopropane (1.5 equiv) dropwise.

    • Optimization: If elimination is observed (propene gas), lower the temperature to -10°C and increase reaction time.

  • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Quench: Carefully add saturated NH

    
    Cl solution at 0°C.
    
  • Extraction: Extract with Et

    
    O (Diethyl ether). Note: DMF is difficult to remove; wash the organic layer 3x with water or 5% LiCl solution.
    
  • Yield Check: Expect 75-85% yield of (

    
    )-4-benzyl-2-[(propan-2-yloxy)methyl]morpholine.
    
Phase 3: Deprotection

Objective: Removal of the benzyl group to yield the final free amine.

Protocol:

  • Dissolve the intermediate in Methanol (MeOH).

  • Add 10 wt% Pd/C catalyst (50% water wet).

  • Hydrogenate at 3 atm (45 psi) H

    
     pressure at RT for 6-12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the target as a colorless oil. Conversion to the hydrochloride salt (using HCl in dioxane) is recommended for long-term storage.

Quality Control & Validation

To ensure the integrity of the asymmetric synthesis, the following analytical parameters must be verified.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / GC-MS> 98.0%
Enantiomeric Excess Chiral HPLC (e.g., Chiralpak IA)> 99.0% e.e.
Identity 1H NMR (CDCl3)Characteristic doublet (isopropoxy methyls) at ~1.1 ppm
Residual Solvent HS-GCDMF < 880 ppm
Validation Workflow

Figure 2: Quality control decision tree for chiral building blocks.

Troubleshooting & Optimization

Issue: Low Yield in Alkylation

If the Williamson ether synthesis yields <50% due to elimination (propene formation):

  • Switch Reagent: Use Isopropyl Triflate (iPrOTf) instead of the halide. Triflates are superior leaving groups and react faster at lower temperatures, suppressing the E2 elimination pathway.

  • Phase Transfer: Use KOH/Toluene with a phase transfer catalyst (TBAB) instead of NaH/DMF.

Issue: Racemization

Racemization is rare in this sequence but can occur if the cyclization step (Phase 1, Step 4) is overheated (>80°C) or if the starting epichlorohydrin is of low optical purity. Always verify the e.e. of the starting material.

References

  • Review of Morpholine Synthesis: D'Adamio, G., et al. "Asymmetric synthesis of 2-substituted chiral morpholines." Chemical Science, 2021.

  • Epichlorohydrin Route: Myers, A. G., et al. "Synthesis of Chiral Morpholines via Epoxide Opening." Journal of Organic Chemistry, 2004.[9] (General methodology adapted from standard protocols for Linezolid intermediates).

  • Williamson Ether Synthesis Guidelines: "Williamson Ether Synthesis: Mechanism and Conditions." Chemistry Steps.

  • PubChem Compound Entry: 2-[(propan-2-yloxy)methyl]morpholine (CID 58303653).[10]

  • Industrial Scale-Up: "Preparation of Chiral 2-Hydroxymethyl Morpholines." Google Patents (CN102212040A).

Sources

Application Note: 2-[(Propan-2-yloxy)methyl]morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization for DMPK Optimization and Fsp³ Enhancement

Executive Summary

2-[(Propan-2-yloxy)methyl]morpholine (CAS: 1216304-85-6) represents a high-value, chiral-capable scaffold in modern drug discovery. Unlike simple morpholine rings often used solely for solubility enhancement, this 2-substituted variant introduces a critical vector of asymmetry .

This application note details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Specifically, it addresses the "Flatland Problem" in medicinal chemistry by increasing the fraction of sp³-hybridized carbons (


), a metric directly correlated with improved clinical success rates and reduced off-target toxicity.

Key Applications:

  • CNS Penetration: Modulation of LogD and pKa to optimize Blood-Brain Barrier (BBB) permeability.

  • Kinase Inhibitor Design: Targeting the solvent-exposed front of the ATP-binding pocket.

  • Metabolic Stability: Steric shielding of the morpholine ring against oxidative metabolism.

Technical Profile & Mechanistic Rationale
2.1 The "Magic Methyl" Effect & Ether Stability

The 2-[(Propan-2-yloxy)methyl] moiety is not merely a lipophilic appendage; it serves a dual mechanistic function:

  • Conformational Locking: The substituent at the C2 position forces the morpholine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target (e.g., GPCRs or Kinases).

  • Metabolic Shielding: Unsubstituted morpholines are susceptible to N-oxidation or C-oxidation (to lactams). The steric bulk of the isopropoxymethyl group at C2 hinders P450 enzymes (specifically CYP3A4 and CYP2D6) from accessing the adjacent ring carbons.

2.2 Physicochemical Properties (In Silico)
PropertyValue (Approx.)Impact on Drug Design
MW 159.23 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.8 - 1.2Balanced lipophilicity for CNS penetration without high plasma protein binding.
pKa (Conj. Acid) ~8.4Predominantly ionized at physiological pH, aiding solubility, but with a neutral fraction sufficient for passive diffusion.
H-Bond Acceptors 2 (Ether O, Ring O)Critical for water-bridging interactions in solvent-exposed pockets.
H-Bond Donors 1 (Amine NH)Handle for derivatization (e.g., S_NAr, Reductive Amination).
Application Workflows
3.1 Diagram: Strategic Integration in Lead Optimization

The following Graphviz diagram illustrates the decision tree for incorporating 2-[(Propan-2-yloxy)methyl]morpholine into a scaffold to solve specific DMPK issues.

OptimizationWorkflow Start Lead Compound Analysis Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Issue_Metabolism Issue: Rapid Clearance (t1/2) Start->Issue_Metabolism Issue_Selectivity Issue: Off-Target Binding Start->Issue_Selectivity Strategy_Morpholine Strategy: Append Morpholine Issue_Solubility->Strategy_Morpholine Add Polar Surface Area Issue_Metabolism->Strategy_Morpholine Issue_Selectivity->Strategy_Morpholine Decision_Sub Select 2-Substituted Variant (2-[(Propan-2-yloxy)methyl]) Strategy_Morpholine->Decision_Sub Need Chiral Control? Outcome_Fsp3 Result: Increased Fsp3 (Reduced Promiscuity) Decision_Sub->Outcome_Fsp3 Break Planarity Outcome_Shield Result: Steric Shielding (Improved Metabolic Stability) Decision_Sub->Outcome_Shield Block CYP Sites Outcome_Vector Result: New Vector (Access Novel Binding Pocket) Decision_Sub->Outcome_Vector Exploit Solvent Front

Caption: Decision logic for transitioning from a planar lead to a 3D-optimized candidate using the 2-substituted morpholine scaffold.

Experimental Protocols
Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Purpose: To attach the morpholine scaffold to an aromatic core (e.g., a kinase hinge binder) when standard S_NAr fails due to electron-rich rings.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-[(Propan-2-yloxy)methyl]morpholine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos or RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Halide, Pd source, Ligand, and Base.

  • Addition: Add the morpholine derivative and solvent (concentration ~0.2 M).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The secondary amine of the morpholine should be fully consumed.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Note: The isopropoxymethyl group adds lipophilicity; expect the product to elute later than unsubstituted morpholine analogs.

Protocol B: Microsomal Stability Assay (Validation)

Purpose: To quantify the metabolic stability improvement conferred by the C2-substituent compared to unsubstituted morpholine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds: (A) Target Molecule with 2-isopropoxymethyl morpholine, (B) Analog with unsubstituted morpholine.

Procedure:

  • Incubation: Prepare 1 µM solution of test compounds in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: The 2-substituted variant should show >30% reduction in

      
       compared to the unsubstituted analog due to steric hindrance of the morpholine ring oxidation.
      
Case Study Application: Kinase Inhibitor Optimization

In the design of inhibitors for PI3K or mTOR , the morpholine oxygen typically functions as the "hinge binder" (hydrogen bond acceptor).

  • The Problem: Standard morpholine leads often suffer from poor selectivity because the pocket is conserved.

  • The Solution: Using 2-[(Propan-2-yloxy)methyl]morpholine allows the ether tail to extend into the Ribose Binding Pocket or the Solvent Front .

  • Stereochemistry: The (S)-enantiomer often directs the tail towards the solvent, improving solubility, while the (R)-enantiomer might clash with the gatekeeper residue.

    • Recommendation: Always synthesize and test both enantiomers (or use chiral HPLC separation) as the vector of the isopropoxymethyl group is distinct for each.

References
  • Lenci, E., et al. (2021).[1] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[1] Link

  • Li, M., et al. (2021).[2][3] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. Link

  • Kumari, A., et al. (2020).[1] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Foundational concept for Fsp3 application).

Sources

Application Note: 2-[(Propan-2-yloxy)methyl]morpholine as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

In the optimization of lead compounds, the "magic methyl" effect is well known, but the "strategic ether" effect offered by scaffolds like 2-[(Propan-2-yloxy)methyl]morpholine (2-IPMM) is often the key to solving complex ADME (Absorption, Distribution, Metabolism, and Excretion) puzzles.

This building block is not merely a linker; it is a physicochemical tuning knob . Unlike the unsubstituted morpholine ring—a ubiquitous pharmacophore used to improve solubility—the addition of the isopropoxymethyl group at the C2 position introduces three critical advantages:

  • Lipophilicity/Solubility Balance: The isopropyl ether side chain increases

    
     (lipophilicity) facilitating Blood-Brain Barrier (BBB) penetration or cell membrane permeability, while the morpholine nitrogen retains the necessary basicity (
    
    
    
    ) for aqueous solubility.
  • Chiral Complexity: The C2 position is a stereocenter. Using enantiopure (

    
    )- or (
    
    
    
    )-2-IPMM allows for the exploration of specific binding vectors within a receptor pocket, often yielding potency gains of 10-100x over the racemate.
  • Metabolic Shielding: The steric bulk of the isopropoxymethyl group adjacent to the nitrogen can hinder N-oxidation or metabolic dealkylation, potentially extending half-life (

    
    ) compared to linear alkyl analogs.
    

Part 2: Quality Control & Handling

Before initiating synthesis, the integrity of the building block must be validated. Commercial sources often supply this material as a racemate or a specific enantiomer (usually as an oxalate or HCl salt).

Protocol 1: Enantiomeric Purity Validation

Rationale: Small impurities in chiral building blocks can lead to difficult-to-separate diastereomers in late-stage synthesis.

Materials:

  • Chiral HPLC Column (e.g., Chiralpak IA or IC).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (or Refractive Index if UV inactive).

Procedure:

  • Free Basing: If supplied as a salt, suspend 10 mg in 1 mL saturated

    
    . Extract with 
    
    
    
    (
    
    
    ). Dry organic layer over
    
    
    .
  • Derivatization (Optional but Recommended): React an aliquot with tosyl chloride or benzyl bromide to increase UV absorption for easier detection.

  • Analysis: Inject 5 µL. The enantiomers should show baseline separation. An e.e. (enantiomeric excess) of

    
     is required for library synthesis.
    

Part 3: Synthetic Protocols

The secondary amine of 2-IPMM is the primary reactive handle. Below are two field-proven protocols designed to maximize yield and minimize side reactions common to sterically hindered amines.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: Attaching 2-IPMM to an aryl or heteroaryl halide. Challenge: The C2-substituent creates steric hindrance near the nitrogen, potentially slowing down the reductive elimination step in the catalytic cycle. Solution: Use of a "Cocktail" catalyst system or bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) to facilitate coupling.

Reaction Scheme Workflow:

  • Aryl Halide + 2-IPMM

    
    Product 
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Bromide/Chloride (1.0 equiv, 0.5 mmol)

    • 2-IPMM (1.2 equiv)

    • 
       (2 mol%)
      
    • Ligand: XPhos or RuPhos (4-8 mol%) — Note: RuPhos is preferred for secondary amines.

    • Base:

      
       (1.4 equiv) — Crucial: Ensure base is dry.
      
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (concentration 0.2 M).

  • Execution: Seal the vial and heat to 100°C for 12 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the aryl halide.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography. Tip: Morpholine derivatives often streak on silica. Add 1%

    
     or 
    
    
    
    to the eluent.

Self-Validating Checkpoint:

  • If conversion is <50%: Switch base to

    
     and solvent to 
    
    
    
    to break up aggregates.
  • If dehalogenation is observed: Lower temperature to 80°C and increase catalyst loading.

Protocol 3: Reductive Amination (Aldehyde Coupling)

Context: Attaching 2-IPMM to an alkyl chain or benzylic position via an aldehyde. Advantage:[1] Milder conditions, suitable for heat-sensitive substrates.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and 2-IPMM (1.1 equiv) in Dichloroethane (DCE) or THF.

  • Activation: Add Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir for 30 mins at RT.

  • Reduction: Add

    
     (1.5 equiv). Rationale: This mild reducing agent attacks the iminium ion selectively over the aldehyde.
    
  • Reaction: Stir at RT for 4-16 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM. Wash with brine.

Part 4: Decision Logic & Visualizations

Diagram 1: Strategic Decision Tree

Caption: Decision logic for selecting 2-IPMM versus standard morpholine or piperazine in lead optimization.

MorpholineStrategy Start Lead Compound Optimization (Target: Improve ADME) SolubilityIssue Is Solubility Poor? Start->SolubilityIssue MetabolicIssue Is Metabolic Stability Poor? SolubilityIssue->MetabolicIssue Solubility OK, but... UseMorpholine Use Unsubstituted Morpholine (Low steric bulk, high solubility) SolubilityIssue->UseMorpholine Yes, just need polar group PotencyIssue Is Potency Low? MetabolicIssue->PotencyIssue No Use2IPMM Use 2-[(Propan-2-yloxy)methyl]morpholine (2-IPMM) MetabolicIssue->Use2IPMM Yes (N-oxidation or Ring opening) CheckLogP Check LogP / BBB Req PotencyIssue->CheckLogP CheckLogP->UseMorpholine Need to lower LogP CheckLogP->Use2IPMM Need Lipophilicity + Chiral Vector

Diagram 2: Synthesis Workflow (Buchwald-Hartwig)

Caption: Optimized workflow for coupling 2-IPMM with heteroaryl halides using Pd-catalysis.

SynthesisWorkflow ArX Aryl Halide (Br/Cl) Mix 1. Mix under Argon 2. Heat 100°C (12h) ArX->Mix Amine 2-IPMM (Amine) Amine->Mix Cat Pd2(dba)3 + RuPhos NaOtBu / Toluene Cat->Mix Check LC-MS Check Mix->Check Success Product Formed (Filter & Purify) Check->Success >90% Conv. Fail Low Conversion Check->Fail <50% Conv. Retry Switch to t-Amyl Alcohol or Cs2CO3 Fail->Retry Retry->Mix

Part 5: Physicochemical Data Summary[2]

PropertyUnsubstituted Morpholine2-IPMM (This Molecule)Impact on Drug Design
MW 87.12159.23Increases MW, but adds valuable bulk.
ClogP -0.86~0.5 - 0.9Critical: Shifts from hydrophilic to amphiphilic. Better membrane permeability.
pKa 8.36~8.2 - 8.4Maintains basicity for lysosomal trapping or solubility.
TPSA 21.3 Ų~30 ŲSlight increase due to ether oxygen; still within CNS limits.
Stereochemistry AchiralChiral (R/S) Enables enantioselective target engagement.

Part 6: References

  • Morpholine in Medicinal Chemistry: Rekka, E. A., & Kourounakis, P. N. (2010).[2][3][4][5] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry.

  • Buchwald-Hartwig Protocols for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Synthesis of 2-Substituted Morpholines: Dugar, S., et al. (2015).[6] A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis.

  • Morpholine Pharmacophore Review: Kumari, A., & Singh, R. K. (2020).[3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • General Reactivity of Morpholine Ethers: Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications.

Sources

Catalytic Applications of 2-[(Propan-2-yloxy)methyl]morpholine Derivatives: A Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chiral Scaffold

The morpholine moiety is a cornerstone in medicinal and process chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of bioactive compounds.[1][2] The introduction of chirality to the morpholine ring opens avenues for its use in asymmetric synthesis, a critical technology for the production of enantiomerically pure pharmaceuticals and fine chemicals. This guide focuses on the catalytic applications of a specific, yet promising, subclass: 2-[(Propan-2-yloxy)methyl]morpholine derivatives.

While direct, extensive literature on the catalytic use of this precise molecular framework is emerging, its structural features—a chiral secondary amine and a proximal ether linkage—suggest significant potential in two major domains of asymmetric catalysis: organocatalysis and metal-based catalysis. The isopropoxy group at the 2-position provides a unique steric and electronic environment that can be leveraged to induce high levels of stereoselectivity.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical protocols for exploring the catalytic utility of these morpholine derivatives. We will delve into their potential as organocatalysts for carbon-carbon bond formation and as chiral ligands for metal-catalyzed transformations.

Part 1: Organocatalytic Applications in Asymmetric Synthesis

The secondary amine of the morpholine ring is a key functional group for organocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions.[3][4][5] The substituent at the C2 position plays a crucial role in defining the steric environment around the active catalytic species, thereby influencing the facial selectivity of the reaction.

Mechanistic Rationale: Enamine and Iminium Ion Catalysis

2-[(Propan-2-yloxy)methyl]morpholine derivatives are expected to operate via well-established catalytic cycles. In reactions with aldehydes or ketones, the morpholine derivative forms a chiral enamine intermediate. The increased nucleophilicity of the enamine's α-carbon allows it to attack electrophiles. The bulky isopropoxymethyl group at the C2 position of the morpholine ring is postulated to effectively shield one face of the enamine, directing the approach of the electrophile to the less hindered face and thus controlling the stereochemical outcome of the product.

Conversely, in reactions with α,β-unsaturated carbonyls, the catalyst can form an iminium ion, which acts as a chiral LUMO-lowering activator, enhancing the electrophilicity of the substrate for attack by a nucleophile.

EnamineCatalysis

Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The Michael addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction to generate valuable γ-nitro aldehydes, which are precursors to a variety of functionalized molecules. Chiral secondary amines are effective catalysts for this transformation. While pyrrolidine-based catalysts are more common, morpholine derivatives have also shown high efficiency, particularly when appropriately substituted.[6][7]

The following protocol is a representative, yet adaptable, starting point for investigating the catalytic activity of 2-[(Propan-2-yloxy)methyl]morpholine derivatives in this reaction.

Protocol 1: Asymmetric Michael Addition

Materials:

  • (S)- or (R)-2-[(Propan-2-yloxy)methyl]morpholine (Catalyst)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Aldehyde (e.g., propanal)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2, or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the nitroolefin (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the nitroolefin in the chosen anhydrous solvent (2.0 mL). Add the 2-[(Propan-2-yloxy)methyl]morpholine catalyst (0.1 mmol, 10 mol%).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) with a suitable cooling bath.

  • Aldehyde Addition: Add the aldehyde (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Rationale for Experimental Choices:

  • Catalyst Loading: 10 mol% is a typical starting point for organocatalytic reactions. This can be optimized to as low as 1-2 mol% for highly active systems.

  • Solvent: The choice of solvent can significantly impact both reactivity and stereoselectivity. Non-polar aprotic solvents like toluene or CH2Cl2 are often good starting points.

  • Temperature: Lower temperatures generally lead to higher enantioselectivities by favoring the more ordered transition state.

Catalyst SystemSubstrateYield (%)d.r.ee (%)
Proline-derivedAldehyde + NitroolefinHighGood to ExcellentHigh
Morpholine-based[6]Aldehyde + NitroolefinExcellentExcellentGood to Excellent
Proposed System Aldehyde + Nitroolefin Expected: High Expected: High Expected: High
Table 1: Comparison of expected performance with established organocatalytic systems.

Part 2: Application as Chiral Ligands in Asymmetric Metal Catalysis

The 2-[(Propan-2-yloxy)methyl]morpholine scaffold possesses two potential coordination sites for a metal center: the nitrogen atom of the morpholine ring and the oxygen atom of the isopropoxy group. This N,O-bidentate coordination can form a stable five-membered chelate ring with a metal, creating a rigid and well-defined chiral environment. Such chiral ligands are instrumental in a vast number of metal-catalyzed asymmetric transformations.[8][9][10]

Mechanistic Rationale: Chiral Environment Control

When complexed with a metal (e.g., Zn, Cu, Rh, Pd), the chiral 2-[(Propan-2-yloxy)methyl]morpholine ligand imparts its stereochemical information to the metallic center. The bulky isopropoxymethyl group projects into a specific quadrant of the coordination sphere, sterically blocking certain trajectories for substrate approach. This forces the substrate to coordinate to the metal in a preferred orientation, leading to an enantioselective transformation.

MetalCatalysis

Application: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental method for preparing chiral secondary alcohols. This reaction often requires a chiral catalyst to achieve high enantioselectivity. Chiral amino alcohols and amino ethers are well-known to be effective ligands for this transformation.

The following protocol outlines a general procedure for utilizing 2-[(Propan-2-yloxy)methyl]morpholine derivatives as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Protocol 2: Asymmetric Alkylation of an Aldehyde

Materials:

  • (S)- or (R)-2-[(Propan-2-yloxy)methyl]morpholine (Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, syringes, and stirring equipment

Procedure:

  • Ligand and Solvent: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-[(Propan-2-yloxy)methyl]morpholine ligand (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the ligand solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Organozinc Addition: Add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise via syringe over 10 minutes. A white precipitate may form.

  • Reaction: Stir the reaction mixture at 0 °C for the desired time (e.g., 12-24 hours), monitoring by TLC or GC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH4Cl. After gas evolution ceases, add 1 M HCl and extract the mixture with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Rationale for Experimental Choices:

  • Ligand Loading: 10 mol% is a common starting point for this type of reaction.

  • Excess Reagent: An excess of the organozinc reagent is typically used to ensure complete conversion of the aldehyde.

  • Quenching: The quenching step must be performed carefully due to the reactivity of the remaining organozinc reagent with water.

Ligand TypeMetalReaction Typeee (%)
Chiral Amino AlcoholsZnAlkylation of AldehydesHigh
Chiral DiaminesZnAlkylation of AldehydesHigh
Proposed System Zn Alkylation of Aldehydes Expected: Moderate to High
Table 2: Expected enantioselectivity in comparison with established ligand types.

Conclusion and Future Outlook

The 2-[(Propan-2-yloxy)methyl]morpholine scaffold represents an under-explored yet highly promising class of chiral auxiliaries for asymmetric catalysis. Their structural analogy to well-established organocatalysts and metal ligands provides a strong rationale for their investigation in a wide range of synthetic transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers to unlock the full potential of these versatile molecules. Future work should focus on the systematic variation of the N-substituent and the ether group to fine-tune the steric and electronic properties of the catalyst, thereby expanding the scope and efficiency of the catalyzed reactions. Such studies will undoubtedly cement the place of these morpholine derivatives in the toolkit of the modern synthetic chemist.

References

  • Lin, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

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  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

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Sources

Application Note & Protocols: Electrophilic Derivatization of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the reaction of 2-[(Propan-2-yloxy)methyl]morpholine with various electrophiles. As a versatile secondary amine, this substituted morpholine serves as a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is key to leveraging its potential in the synthesis of novel chemical entities.

The morpholine ring is a privileged scaffold in drug design, known for improving pharmacokinetic properties such as solubility and metabolic stability.[1][2] The specific substituent at the C-2 position, an isopropoxy-methyl group, adds a unique lipophilic character while being chemically robust under typical N-functionalization conditions. This guide focuses on the primary reactive site: the secondary amine nitrogen.

Section 1: Foundational Principles of Reactivity

The synthetic utility of 2-[(Propan-2-yloxy)methyl]morpholine is dominated by the nucleophilic character of the nitrogen atom within the morpholine ring. This reactivity stems from the lone pair of electrons on the nitrogen, which can readily attack electron-deficient species (electrophiles).[3]

The general reaction can be summarized as the formation of a new nitrogen-electrophile bond. The ether linkage and the aliphatic side chain are generally inert to the electrophilic conditions described herein, allowing for selective functionalization of the amine.

Caption: General reaction of 2-[(Propan-2-yloxy)methyl]morpholine with an electrophile (E+).

The two primary classes of reactions explored in this guide are N-Alkylation and N-Acylation, which represent fundamental and widely used transformations in organic synthesis.

Section 2: N-Alkylation with Alkyl Halides

N-alkylation introduces an alkyl group onto the morpholine nitrogen. This reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[4]

Causality Behind Experimental Choices:

  • Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. A base is required to neutralize this acid, preventing the protonation and deactivation of the starting amine. Common choices include inorganic bases like potassium carbonate (K₂CO₃), which are inexpensive and easily removed, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5]

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.[5]

  • Temperature: The reaction rate is temperature-dependent. Room temperature is often sufficient for reactive electrophiles like benzyl bromide or methyl iodide. Less reactive electrophiles may require heating to achieve a reasonable reaction rate.

G start Start reagents Combine Morpholine Derivative, Alkyl Halide, and K₂CO₃ in Acetonitrile start->reagents reaction Stir at Desired Temperature (e.g., Room Temp. to 60 °C) Monitor by TLC/LC-MS reagents->reaction filter Filter to Remove Inorganic Salts (K₂CO₃, KX) reaction->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate workup Aqueous Workup (e.g., EtOAc/Water Extraction) concentrate->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify end Characterize Pure N-Alkylated Product purify->end

Caption: General workflow for the N-alkylation of 2-[(Propan-2-yloxy)methyl]morpholine.

Protocol 1: Synthesis of 4-Benzyl-2-[(propan-2-yloxy)methyl]morpholine

This protocol details a representative N-alkylation using benzyl bromide as the electrophile.

Materials & Reagents:

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-[(Propan-2-yloxy)methyl]morpholine159.2310.01.59 g1.0
Benzyl Bromide171.0411.01.30 mL1.1
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 g2.0
Acetonitrile (ACN), anhydrous--50 mL-

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-[(Propan-2-yloxy)methyl]morpholine (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Electrophile Addition: While stirring, add benzyl bromide (1.30 mL, 11.0 mmol) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting morpholine is consumed.

  • Workup (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with additional acetonitrile (2 x 10 mL).

  • Workup (Concentration): Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Workup (Extraction): Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-benzyl-2-[(propan-2-yloxy)methyl]morpholine.

Section 3: N-Acylation with Acyl Halides & Anhydrides

N-acylation is the reaction of the morpholine with an acylating agent, such as an acyl chloride or anhydride, to form a stable N-acylmorpholine (an amide). This is a cornerstone reaction for introducing carbonyl functionalities.[6]

Causality Behind Experimental Choices:

  • Electrophile Reactivity: Acyl halides and anhydrides are highly reactive electrophiles. Reactions are typically fast and often exothermic. They should be added slowly and with cooling (e.g., an ice bath) to control the reaction rate.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is crucial. It acts as a scavenger for the strong acid (HCl or carboxylic acid) produced, preventing unwanted side reactions and ensuring the reaction goes to completion. An excess of the starting morpholine is generally not used as a base because it would be consumed, lowering the yield.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), THF, or ethyl acetate are ideal. They are unreactive towards the acylating agent. Protic solvents like alcohols or water must be avoided as they would react competitively with the electrophile.

G start_end start_end process process action action A Start B Dissolve Morpholine & TEA in Anhydrous DCM A->B C Cool to 0 °C (Ice Bath) B->C D Add Acyl Chloride Dropwise C->D E Warm to RT & Stir (1-4 hours) D->E F Quench Reaction (e.g., with water or sat. NaHCO₃) E->F G Separate Organic Layer F->G H Wash with Acid, Base, Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Chromatography or Recrystallization I->J K Final Product J->K

Caption: Step-by-step workflow for a typical N-acylation reaction.

Protocol 2: Synthesis of {2-[(Propan-2-yloxy)methyl]morpholin-4-yl}(phenyl)methanone

This protocol provides a method for N-acylation using benzoyl chloride.

Materials & Reagents:

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-[(Propan-2-yloxy)methyl]morpholine159.2310.01.59 g1.0
Benzoyl Chloride140.5710.51.22 mL1.05
Triethylamine (TEA)101.1915.02.09 mL1.5
Dichloromethane (DCM), anhydrous--50 mL-

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-[(Propan-2-yloxy)methyl]morpholine (1.59 g, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add benzoyl chloride (1.22 mL, 10.5 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup (Quenching): Upon completion, carefully quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Workup (Extraction): Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the DCM layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: The crude product can often be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Section 4: Summary of Reactions

The following table summarizes the expected reactivity with common classes of electrophiles.

Electrophile ClassExample ElectrophileProduct TypeKey Conditions
Alkyl HalideMethyl Iodide (CH₃I)N-AlkylmorpholineK₂CO₃ or TEA, ACN or DMF, RT to 60 °C
Acyl HalideAcetyl ChlorideN-AcylmorpholineTEA or Pyridine, DCM or THF, 0 °C to RT
AnhydrideAcetic AnhydrideN-AcylmorpholineTEA or neat, RT
Sulfonyl HalideTosyl Chloride (TsCl)N-SulfonylmorpholineTEA or Pyridine, DCM, 0 °C to RT
IsocyanatePhenyl IsocyanateN-CarbamoylmorpholineDCM or THF, RT
Michael AcceptorMethyl Acrylateβ-Amino EsterNeat or in MeOH, RT (conjugate addition)

References

  • Beilstein Journal of Organic Chemistry. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link]

  • Chemical Science. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. National Library of Medicine. [Link]

  • Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Hans Publishers. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. [Link]

  • ResearchGate. (n.d.). (a) Secondary amine catalyzed addition reaction of aldehydes to electrophiles.... [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. [Link]

  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

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  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]

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  • Google Patents. (n.d.). EP0187096A1 - Arylalcoyloxymethyl-2 morpholines, their preparation and their use as therapeutic agents in the treatment of central nervous system diseases.
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  • National Institutes of Health. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. [Link]

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scale-up synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and agrochemicals, valued for its ability to improve the physicochemical properties of bioactive molecules.[1] However, traditional synthetic routes to C-substituted morpholines often lack efficiency, scalability, and adherence to green chemistry principles. This application note details a robust, two-step, and scalable synthesis of 2-[(Propan-2-yloxy)methyl]morpholine. The strategy pivots on the initial synthesis of a key amino alcohol intermediate via epoxide ring-opening, followed by a highly efficient, redox-neutral annulation using ethylene sulfate. This modern approach avoids hazardous reagents, minimizes waste, and has been demonstrated on a hectogram scale, making it ideally suited for industrial and drug development applications.[2][3]

Introduction: The Imperative for Scalable Morpholine Synthesis

Substituted morpholines are prevalent scaffolds in a multitude of FDA-approved drugs, where they frequently serve as amine bioisosteres or impart favorable properties such as increased water solubility and metabolic stability.[1] The synthesis of these crucial building blocks, particularly at scale, presents significant challenges. Classical methods often involve a three-step sequence: acylation of a 1,2-amino alcohol with reagents like chloroacetyl chloride, cyclization to a morpholinone, and a subsequent reduction using boron or aluminum hydrides.[1] This pathway is not only lengthy but also suffers from poor atom economy and the use of toxic and pyrophoric reagents, generating substantial waste.

Recent advancements have provided greener and more direct routes. A standout strategy involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate (ES) and a base such as potassium tert-butoxide (tBuOK).[4] This protocol is a simple, high-yielding, one or two-step, redox-neutral process that circumvents the problematic intermediates of older methods.[5] The key to this methodology is the facile selective monoalkylation of the primary amine, a persistent challenge in traditional annulation reactions.[3][6] This application note leverages this state-of-the-art methodology for the specific, scalable synthesis of 2-[(Propan-2-yloxy)methyl]morpholine.

Retrosynthetic Analysis and Strategy

The synthesis is designed as a two-part process, beginning with commercially available and inexpensive starting materials. The retrosynthetic analysis reveals a logical and convergent pathway suitable for large-scale production.

G Target 2-[(Propan-2-yloxy)methyl]morpholine Intermediate_Zwitterion Zwitterionic Intermediate Target->Intermediate_Zwitterion Intramolecular Cyclization (Base) Amino_Alcohol 1-Amino-3-(propan-2-yloxy)propan-2-ol Intermediate_Zwitterion->Amino_Alcohol SN2 Reaction Ethylene_Sulfate Ethylene Sulfate Intermediate_Zwitterion->Ethylene_Sulfate SN2 Reaction Epoxide Isopropyl Glycidyl Ether Amino_Alcohol->Epoxide Ring Opening Ammonia Ammonia Amino_Alcohol->Ammonia Ring Opening

Caption: Retrosynthetic pathway for 2-[(Propan-2-yloxy)methyl]morpholine.

Causality of Strategy Selection: This route was chosen for its proven scalability, operational simplicity, and enhanced safety profile.

  • Step 1 (Intermediate Formation): The ring-opening of epoxides with ammonia is a fundamental, high-yielding reaction in industrial chemistry. Isopropyl glycidyl ether is a readily available starting material.[7]

  • Step 2 (Annulation): The use of ethylene sulfate as a two-carbon electrophile for annulation is a modern, green technique. It avoids the formation of bis-alkylated byproducts and eliminates the need for hazardous hydride reducing agents. The reaction has been explicitly demonstrated on scales exceeding 100 grams.[1]

Part 1: Synthesis of Key Intermediate: 1-Amino-3-(propan-2-yloxy)propan-2-ol

Principle

This synthesis proceeds via the nucleophilic ring-opening of the epoxide, isopropyl glycidyl ether. Ammonia acts as the nucleophile, attacking the sterically less-hindered terminal carbon of the epoxide ring. The reaction is typically performed in a protic solvent like methanol or ethanol under pressure to maintain ammonia in the liquid phase and facilitate the reaction.

Experimental Protocol (1.0 Mole Scale)

Materials & Equipment:

  • Isopropyl glycidyl ether (116.16 g, 1.0 mol)

  • Anhydrous Ammonia (approx. 85 g, 5.0 mol, 5 eq.)

  • Methanol (500 mL)

  • High-pressure stainless-steel autoclave reactor with magnetic stirring and temperature/pressure controls

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: Charge the high-pressure autoclave with Isopropyl glycidyl ether (116.16 g) and methanol (500 mL).

  • Sealing and Cooling: Seal the reactor securely. Cool the reactor vessel to -20 °C to -30 °C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Ammonia Addition: Carefully condense anhydrous ammonia (approx. 85 g) into the cooled reactor. The amount can be measured by mass difference of the source cylinder or by using a calibrated condensation vessel.

  • Reaction: Seal the ammonia inlet. Allow the reactor to warm to room temperature behind a blast shield, then slowly heat to 60-70 °C. The internal pressure will rise significantly. Maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by withdrawing a small aliquot (after cooling and venting) and analyzing via GC-MS or TLC.

  • Cooling and Venting: After the reaction is complete, cool the reactor to below 10 °C. In a well-ventilated fume hood, slowly vent the excess ammonia gas through a scrubbing solution (e.g., dilute sulfuric or citric acid).

  • Solvent Removal: Once the reactor is at atmospheric pressure, open it and transfer the liquid contents to a round-bottom flask. Remove the methanol solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. The desired product, 1-Amino-3-(propan-2-yloxy)propan-2-ol, is a colorless oil.

ParameterValueRationale
Ammonia Equiv. 5.0A large excess of ammonia is used to favor the mono-addition product and minimize the formation of the bis-adduct.
Temperature 60-70 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without promoting excessive side reactions.
Pressure AutogenousThe pressure is generated by the vapor pressure of ammonia and methanol at the reaction temperature.
Solvent MethanolEffectively dissolves reactants and helps to moderate the reaction exotherm.

Part 2: Scale-Up Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Principle

This transformation is a high-yielding, two-step process that can be conveniently performed in a single pot. First, the primary amine of the 1,2-amino alcohol intermediate performs an SN2 reaction with ethylene sulfate, a highly efficient two-carbon electrophile. This forms a stable zwitterionic intermediate.[3] In the second step, the addition of a strong, non-nucleophilic base (potassium tert-butoxide) deprotonates the hydroxyl group, initiating a rapid intramolecular SN2 cyclization to close the morpholine ring, with sulfate as the leaving group.[4]

G cluster_0 Step 1: Zwitterion Formation cluster_1 Step 2: Cyclization A Amino Alcohol Intermediate C Zwitterionic Intermediate A->C + B Ethylene Sulfate B->C SN2 Attack D Zwitterionic Intermediate F Final Product (Morpholine) D->F + E tBuOK E->F Deprotonation & Intramolecular SN2

Caption: Workflow for the Ethylene Sulfate-mediated morpholine synthesis.

Experimental Protocol (0.5 Mole Scale, One-Pot)

Materials & Equipment:

  • 1-Amino-3-(propan-2-yloxy)propan-2-ol (66.6 g, 0.5 mol)

  • Ethylene sulfate (65.2 g, 0.525 mol, 1.05 eq.)

  • Acetonitrile (ACN) (700 mL)

  • Potassium tert-butoxide (tBuOK) (61.7 g, 0.55 mol, 1.1 eq.)

  • Tetrahydrofuran (THF), anhydrous (300 mL)

  • Large (2L or 3L) three-neck round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Zwitterion Formation: To the reaction flask under a nitrogen atmosphere, add 1-Amino-3-(propan-2-yloxy)propan-2-ol (66.6 g) and acetonitrile (700 mL). Stir until fully dissolved.

  • Add ethylene sulfate (65.2 g) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Heat the mixture to 45-50 °C and stir for 4-6 hours. The reaction progress can be monitored by the consumption of the starting amino alcohol (TLC or LC-MS). The zwitterionic intermediate may precipitate as a white solid.

  • Cyclization: Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve potassium tert-butoxide (61.7 g) in anhydrous THF (300 mL). Caution: This dissolution is exothermic.

  • Slowly add the tBuOK/THF solution to the vigorously stirred reaction slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the precipitated potassium sulfate salts. Wash the filter cake with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

  • Extraction: Dissolve the resulting residue in ethyl acetate (500 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then brine (1 x 200 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to afford the final product, 2-[(Propan-2-yloxy)methyl]morpholine, as a colorless liquid.

Safety, Handling, and Troubleshooting

Safety Precautions:

  • Ethylene Sulfate: This is a potent alkylating agent and should be handled with extreme caution in a chemical fume hood. It is classified as corrosive and may cause heritable genetic damage.[9][10] Always wear appropriate PPE, including gloves, lab coat, and safety goggles. Avoid inhalation of dust.

  • Isopropyl Glycidyl Ether: Flammable liquid and vapor. It is an irritant and may cause allergic skin reactions. Can form explosive peroxides upon exposure to air or light.[11]

  • Potassium tert-Butoxide: A strong base that is corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Ammonia (Anhydrous): Corrosive gas that is toxic upon inhalation. All operations should be conducted in a well-ventilated area or with appropriate respiratory protection.

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; Formation of bis-adduct.Increase reaction time or temperature moderately. Ensure a sufficient excess of ammonia is used.
Incomplete Zwitterion Formation Insufficient reaction time/temperature; Low quality ethylene sulfate.Increase reaction time or heat to 60°C. Use freshly purchased or purified ethylene sulfate.
Low Yield in Cyclization Step Inactive or insufficient base; Presence of water.Use fresh, high-purity tBuOK. Ensure all solvents (THF) are anhydrous.
Product Contamination Incomplete work-up; Inefficient distillation.Ensure thorough washing during extraction. Use a fractional distillation column for purification.

Conclusion

This application note presents a scientifically sound, efficient, and scalable synthesis for 2-[(Propan-2-yloxy)methyl]morpholine. By combining a classic epoxide ring-opening with a modern, green annulation strategy using ethylene sulfate, this protocol offers significant advantages over traditional methods. The operational simplicity, use of inexpensive reagents, high yields, and proven scalability make this procedure highly valuable for researchers in academic and industrial settings, facilitating the production of this and related substituted morpholines for drug discovery and development programs.

References

  • SYNFORM. Ethylene Sulfate: A Two-Carbon Synthon for a Modular Synthesis of Morpholines. 2024. Available from: [Link]

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  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 2024. DOI: 10.26434/chemrxiv-2024-5vwkp-v2. Available from: [Link]

  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. 2024. Available from: [Link]

  • Organic Chemistry Portal. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Synfacts. 2024. Available from: [Link]

  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 2024. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Available from: [Link]

  • Wolfe, J. P., et al. A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. Available from: [Link]

  • Yamada, R., Sakata, K., et al. Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters. 2022. Available from: [Link]

  • Deadman, B. J., et al. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available from: [Link]

  • NOVA Chemicals. Ethylene Safety Data Sheet. 2023. Available from: [Link]

  • Inchem. ICSC 0171 - ISOPROPYL GLYCIDYL ETHER. Available from: [Link]

  • Badalova, S. A., et al. Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. ResearchGate. 2005. Available from: [Link]

  • Braskem. Ethylene Safety Data Sheet. 2024. Available from: [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research. 2017. Available from: [Link]

  • Beilstein Journals. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. 2015. Available from: [Link]

  • ResearchGate. Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. 2025. Available from: [Link]

  • ScienceDirect. Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. 1992. Available from: [Link]

  • Semantic Scholar. Glycidyl ether reactions with amines. 1956. Available from: [Link]

Sources

Application Notes & Investigational Protocols: 2-[(Propan-2-yloxy)methyl]morpholine as a Novel N,O-Bidentate Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry and has seen increasing use in the development of sophisticated catalysts and ligands.[1] This guide introduces 2-[(Propan-2-yloxy)methyl]morpholine, a chiral N,O-bidentate ligand, as a promising candidate for applications in organometallic chemistry and asymmetric catalysis. While this specific ligand is not yet widely documented in peer-reviewed literature, its structural features—a sterically accessible morpholine nitrogen, a coordinating ether oxygen, and an inherent chiral center—suggest significant potential. This document provides a comprehensive framework for its synthesis, characterization, and evaluation in catalytic applications, designed to serve as a foundational protocol for researchers exploring its utility.

Part 1: Rationale and Ligand Design

The efficacy of a ligand in organometallic catalysis is dictated by its electronic and steric properties. 2-[(Propan-2-yloxy)methyl]morpholine offers a unique combination of features:

  • N,O-Bidentate Coordination: The morpholine nitrogen and the ether oxygen can chelate to a metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting organometallic complex compared to monodentate ligands.

  • Inherent Chirality: The C2 position of the morpholine ring is a stereocenter. The synthesis can be adapted to produce enantiomerically pure forms of the ligand, making it a prime candidate for asymmetric catalysis.

  • Tunable Steric Hindrance: The isopropoxy group provides moderate steric bulk near the coordination sphere. This can influence the selectivity of catalytic reactions by controlling the approach of substrates to the metal center.

  • Morpholine Backbone: The morpholine ring is a privileged structure known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can be advantageous in both catalytic and medicinal chemistry contexts.[1]

Part 2: Synthesis and Characterization of the Ligand

Protocol 2.1: Synthesis of (R/S)-2-[(Propan-2-yloxy)methyl]morpholine

Objective: To synthesize the racemic ligand via cyclization of an N-substituted diethanolamine derivative.

Materials:

  • (R/S)-2-Amino-3-(propan-2-yloxy)propan-1-ol

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution, 5M

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, and separatory funnel.

Workflow for Ligand Synthesis and Purification

G cluster_synthesis Step 1: N-Alkylation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification & Characterization A Mix (R/S)-2-Amino-3-(propan-2-yloxy)propan-1-ol, 2-Chloroethanol, K2CO3 in Toluene B Reflux for 24h A->B C Filter and concentrate to get crude intermediate B->C D Add crude intermediate to conc. H2SO4 at 0°C C->D Crude Product E Heat to 160°C for 4h D->E F Cool, quench with ice, and basify with NaOH E->F G Extract with DCM F->G Aqueous Mixture H Dry (MgSO4), filter, and concentrate G->H I Vacuum Distillation H->I J Characterize Pure Ligand (NMR, IR, MS) I->J

Caption: Workflow for ligand synthesis and purification.

Procedure:

  • Step 1: N-Alkylation.

    • To a round-bottom flask charged with toluene (250 mL), add (R/S)-2-amino-3-(propan-2-yloxy)propan-1-ol (0.1 mol), 2-chloroethanol (0.11 mol), and anhydrous potassium carbonate (0.25 mol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, filter the solid K₂CO₃ and salts. Wash the solid with a small amount of toluene.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-hydroxyethyl)amino alcohol intermediate.

  • Step 2: Acid-Catalyzed Cyclization.

    • Caution: This step involves concentrated acid and high temperatures. Perform in a chemical fume hood with appropriate personal protective equipment (PPE).

    • In a flask equipped with a dropping funnel and stirrer, cool concentrated sulfuric acid (100 mL) to 0°C in an ice bath.

    • Slowly add the crude intermediate from Step 1 to the cooled acid with stirring.

    • After the addition is complete, remove the ice bath and slowly heat the mixture to 160°C. Maintain this temperature for 4 hours.

    • Cool the reaction mixture to room temperature, then pour it carefully over crushed ice.

    • Basify the acidic solution by slowly adding 5M NaOH solution until the pH is >10. Ensure the mixture remains cool during neutralization.

  • Step 3: Extraction and Purification.

    • Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain 2-[(Propan-2-yloxy)methyl]morpholine as a colorless oil.

Protocol 2.2: Physicochemical Characterization

The identity and purity of the synthesized ligand must be confirmed.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessmentProtons corresponding to the morpholine ring, the isopropoxy methyl groups, and the methylene bridge. Integral ratios should match the proposed structure.
¹³C NMR Confirm carbon backboneSignals for all 8 unique carbon atoms in the molecule.[3]
FT-IR Functional group analysisC-O-C stretching (ether), N-H stretching (secondary amine), C-H stretching.
Mass Spec (ESI-MS) Confirm molecular weight[M+H]⁺ peak corresponding to the molecular formula C₈H₁₇NO₂ (MW: 159.23 g/mol ).[3]

Part 3: Application in Organometallic Complex Formation

The ligand's utility begins with its ability to form stable complexes with transition metals. Palladium is an excellent starting point due to its widespread use in cross-coupling reactions.

Protocol 3.1: Synthesis of a Palladium(II) Complex

Objective: To synthesize a square planar Pd(II) complex, a common precursor for catalytic applications.

Materials:

  • 2-[(Propan-2-yloxy)methyl]morpholine (L)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk line and argon atmosphere capabilities

Coordination of the Ligand to a Metal Center

G cluster_reactants cluster_product cluster_conditions L 2 x Ligand (L) P [PdCl₂(L)₂] Complex + 2 MeCN L->P Pd PdCl₂(MeCN)₂ Pd->P C DCM, Room Temp Argon Atmosphere C->P Reaction Conditions

Caption: Proposed synthesis of a palladium(II) complex.

Procedure:

  • Under an argon atmosphere, dissolve Bis(acetonitrile)palladium(II) chloride (1 mmol) in anhydrous DCM (20 mL) in a Schlenk flask.

  • In a separate flask, dissolve the ligand (2.1 mmol, 2.1 equivalents) in anhydrous DCM (10 mL).

  • Slowly add the ligand solution to the palladium precursor solution at room temperature.

  • Stir the reaction mixture for 12 hours. A color change and/or precipitation may be observed.

  • Reduce the solvent volume in vacuo until the product begins to precipitate.

  • Add anhydrous diethyl ether to complete the precipitation.

  • Isolate the solid product by filtration under argon, wash with diethyl ether, and dry under high vacuum.

  • Characterize the resulting complex using NMR, IR, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of an anti-solvent (like pentane) into a concentrated DCM solution of the complex.

Part 4: Investigational Protocol for Catalysis

The chiral nature of 2-[(Propan-2-yloxy)methyl]morpholine makes it a compelling candidate for asymmetric catalysis. A Suzuki-Miyaura cross-coupling reaction is a robust and well-understood transformation to evaluate its performance.

Protocol 4.1: Asymmetric Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the efficacy and enantioselectivity of the in-situ generated Pd-ligand complex in the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)- or (S)-2-[(Propan-2-yloxy)methyl]morpholine (enantiomerically pure)

  • 1-Bromo-2-methylnaphthalene

  • 1-Naphthylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

  • GC-MS and Chiral HPLC for analysis

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

CatalyticCycle A [Pd(0)L₂] Active Catalyst B Oxidative Addition C [Ar¹-Pd(II)L₂-X] A->C Ar¹-X D Transmetalation (Ar²B(OH)₂ / Base) E [Ar¹-Pd(II)L₂-Ar²] C->E Ar²B(OH)₂ E->A F Reductive Elimination G Ar¹-Ar² Product E->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-[(Propan-2-yloxy)methyl]morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-[(Propan-2-yloxy)methyl]morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related substituted morpholines. As a key heterocyclic scaffold in many pharmaceutical agents, mastering the synthesis of morpholine derivatives is crucial.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices.

Section 1: Synthesis Strategy & Core Principles

This section addresses fundamental questions regarding the most effective synthetic routes and the chemical principles governing them.

FAQ 1.1: What is the most efficient laboratory-scale synthetic route for 2-[(Propan-2-yloxy)methyl]morpholine?

The most direct and widely applicable method for synthesizing 2-substituted morpholines involves the acid-catalyzed cyclization of an N-substituted diethanolamine. For the target molecule, this translates to a two-step, one-pot reaction starting from diethanolamine and isopropyl glycidyl ether (2-(isopropoxymethyl)oxirane).

The overall strategy is as follows:

  • Step 1 (N-Alkylation): Nucleophilic attack of the nitrogen atom of diethanolamine on the terminal carbon of the epoxide ring of isopropyl glycidyl ether. This reaction opens the epoxide to form the intermediate, 2-{[2-(isopropoxymethyl)-2-hydroxyethyl]amino}ethan-1-ol.

  • Step 2 (Dehydration & Cyclization): An acid-catalyzed intramolecular dehydration of the resulting triol intermediate to form the six-membered morpholine ring. This step requires high temperatures to drive off water and favor the formation of the cyclic ether.[4][5]

This approach is advantageous due to the commercial availability of the starting materials and the robustness of the reaction, which avoids more complex multi-step procedures or the use of expensive catalysts.[6][7]

Synthetic_Strategy Diethanolamine Diethanolamine Intermediate N-Substituted Diethanolamine (Triol Intermediate) Diethanolamine->Intermediate Step 1: N-Alkylation Epoxide Isopropyl Glycidyl Ether Epoxide->Intermediate Product 2-[(Propan-2-yloxy)methyl]morpholine Intermediate->Product Step 2: Acid-Catalyzed Dehydration Troubleshooting_Low_Yield Start Low Yield or Dark Product Temp_Check Was Temp Maintained in 180-210°C Range? Start->Temp_Check Acid_Check Was Acid Stoichiometry Correct (e.g., ~1.8 eq)? Temp_Check->Acid_Check Yes Temp_Sol Solution: Use calibrated thermocouple. Ensure stable heating. Temp_Check->Temp_Sol No Time_Check Was Reaction Time Sufficient (e.g., >12h)? Acid_Check->Time_Check Yes Acid_Sol Solution: Verify acid concentration. Ensure proper stoichiometry. Acid_Check->Acid_Sol No Time_Sol Solution: Increase reaction time. Monitor reaction progress. Time_Check->Time_Sol No Success Re-run with Optimized Conditions Time_Check->Success Yes Temp_Sol->Success Acid_Sol->Success Time_Sol->Success

Caption: Troubleshooting workflow for addressing low yields in the dehydration cyclization step.

FAQ 2.2: My purification by vacuum distillation is giving poor recovery. What are the challenges and alternatives?

Substituted morpholines can be challenging to purify by distillation due to their high boiling points, hygroscopic nature, and potential for thermal decomposition.

  • Challenges with Distillation:

    • High Boiling Point: The target molecule has a relatively high molecular weight and polarity, leading to a high boiling point that requires a good vacuum to distill without decomposition.

    • Hygroscopic Nature: Like the parent morpholine, this derivative is likely to be hygroscopic, readily absorbing moisture from the air. [4]This can interfere with purification and yield calculations.

    • Thermal Instability: Prolonged heating, even under vacuum, can lead to degradation, especially if residual acid is present.

  • Alternative Purification Strategy: Salt Formation & Recrystallization This is a robust and highly recommended method for purifying amines.

    • Neutralization & Extraction: After the reaction is complete and cooled, the acidic mixture is carefully neutralized with a strong base (e.g., 50% NaOH solution) to a high pH (>12). This deprotonates the morpholinium sulfate salt to the free base. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

    • Salt Formation: The dried organic extracts are then treated with a solution of HCl (e.g., HCl in ether or isopropanol). This protonates the basic nitrogen of the morpholine ring, forming the hydrochloride salt, which is typically a crystalline solid that precipitates from nonpolar solvents.

    • Recrystallization: The crude hydrochloride salt can be filtered and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

    • Liberation of Free Base (Optional): If the free base is required, the pure salt is dissolved in water, basified with NaOH, and re-extracted into an organic solvent. The solvent is then removed under reduced pressure to yield the pure liquid product.

FAQ 2.3: I'm concerned about the formation of regioisomers or other byproducts. How can these be controlled?
  • Regioisomers: In the initial N-alkylation step, the nucleophilic attack of diethanolamine can theoretically occur at either carbon of the epoxide. However, with a terminal epoxide like isopropyl glycidyl ether, the attack is overwhelmingly favored at the sterically less hindered terminal carbon (an Sₙ2-type reaction). The formation of the alternative regioisomer is generally minimal under neutral or basic conditions.

  • Dimerization/Polymerization: The nitrogen of the product morpholine is still nucleophilic and can react with another molecule of isopropyl glycidyl ether.

    • Causality: This is more likely to occur if an excess of the epoxide is used or if the local concentration of the epoxide is too high.

    • Solution: Use a slight excess of diethanolamine (e.g., 1.1 to 1.2 equivalents) to ensure the epoxide is consumed. Furthermore, add the isopropyl glycidyl ether dropwise to the heated diethanolamine solution to maintain a low instantaneous concentration of the epoxide.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification.

Protocol 3.1: Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Safety Note: This reaction involves concentrated acid and high temperatures. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, lab coat, and heavy-duty gloves.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, and a distillation head configured for downward distillation (to remove water).

  • Charging Reactants: To the flask, add diethanolamine (1.0 mol, 105.1 g). Begin stirring and cool the flask in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (1.8 mol, 98 mL, 180.5 g) dropwise via an addition funnel. The addition is highly exothermic; maintain the internal temperature below 50°C.

  • Epoxide Addition: Once the acid addition is complete, remove the ice bath. Heat the mixture to 80°C. Add isopropyl glycidyl ether (0.9 mol, 104.5 g) dropwise over 1-2 hours, maintaining the temperature at 80-90°C.

  • Cyclization: After the epoxide addition is complete, increase the temperature. Heat the mixture so that the internal temperature reaches and is maintained at 190-200°C. Water will begin to distill off. Continue heating at this temperature for 15 hours.

  • Cooling & Neutralization: After 15 hours, turn off the heat and allow the mixture to cool to below 80°C. Very slowly and carefully, add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is >12. This step is also highly exothermic and requires efficient cooling. A large amount of sodium sulfate will precipitate.

  • Extraction: Add 200 mL of water to dissolve some of the salts, and transfer the mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 150 mL).

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure to yield the crude product.

Protocol 3.2: Purification via Fractional Vacuum Distillation
  • Setup: Arrange a setup for fractional distillation under vacuum using a short Vigreux column to minimize product loss.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction corresponding to the boiling point of the target product. Note: The exact boiling point will need to be determined, but it will be significantly above that of morpholine (129°C at atmospheric pressure).

Section 4: Data Summary Tables

For quick reference, the following tables summarize key troubleshooting points and reaction parameters.

Table 1: Troubleshooting Quick Reference

Problem Identified Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Temperature too low (<180°C) 2. Insufficient reaction time 3. Incorrect acid stoichiometry 1. Increase and maintain temperature at 190-200°C [4] 2. Extend reaction time to >15 hours [4] 3. Verify H₂SO₄ concentration and use ~1.8 equivalents
Dark Brown/Black Product (Charring) 1. Temperature too high (>210°C) 2. Excess concentrated acid 1. Use a temperature controller for precise heating 2. Re-verify and correct acid stoichiometry
Significant Side Product Formation 1. Incorrect reactant stoichiometry 2. Epoxide added too quickly 1. Use a slight excess of diethanolamine 2. Add epoxide dropwise to maintain low concentration

| Poor Recovery from Distillation | 1. Product decomposition at high temp 2. Product is hygroscopic | 1. Use a high-quality vacuum; consider Kugelrohr 2. Purify via hydrochloride salt formation and recrystallization |

Table 2: Optimized Reaction Parameters

Parameter Recommended Value/Condition Rationale & Expert Notes
Reactant Ratio (Diethanolamine:Epoxide) 1.1 : 1.0 A slight excess of the amine minimizes epoxide-related side products like dimers.
Acid Stoichiometry (H₂SO₄:Diethanolamine) ~1.8 : 1.0 Provides sufficient catalysis and dehydration without excessive charring. [4]
Reaction Temperature 190 - 200°C Optimal range to drive the dehydration equilibrium forward without significant decomposition. [4]
Reaction Time 15+ hours Ensures the slow cyclization reaction proceeds to completion. [4]

| Purification Method | Salt formation followed by recrystallization | Bypasses issues with high-temperature distillation and is highly effective for amine purification. |

References

  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
  • side reactions and byproduct formation in morpholine synthesis - Benchchem.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC. Available at: [Link]

  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • MORPHOLINE | C4H9NO - PubChem. Available at: [Link]

Sources

troubleshooting diastereoselectivity in 2-[(Propan-2-yloxy)methyl]morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

This guide addresses the stereochemical challenges associated with 2-[(Propan-2-yloxy)methyl]morpholine and its derivatives. This scaffold—a morpholine ring substituted at the C2 position with an isopropoxymethyl ether—is a critical pharmacophore in neuroscience (e.g., norepinephrine reuptake inhibitors, D4 antagonists) [1, 2].

The Core Challenge: While the C2 stereocenter defines the enantiomeric series (typically S for bioactivity in this class), "diastereoselectivity" becomes the primary failure mode in two distinct scenarios:

  • Ring Closure: Constructing the morpholine ring from chiral acyclic precursors where 1,2- or 1,3-induction dictates the cis/trans ratio relative to a second substituent.

  • Functionalization: Introducing a second chiral center (e.g., at C3, C5, or via N-quaternization) to the pre-formed 2-substituted morpholine.

This guide provides diagnostic workflows to isolate the source of stereochemical erosion and protocols to restore selectivity.

Diagnostic Workflow: Route Selection

Before troubleshooting reaction conditions, verify that your synthetic strategy aligns with your stereochemical requirements.

SynthesisStrategy Start Start: Define Stereochemical Goal IsMono Is the target Mono-substituted (only C2 chiral)? Start->IsMono IsDi Is the target Di-substituted (e.g., C2 + C3/C5)? Start->IsDi ChiralPool Route A: Chiral Pool (Start with chiral amino alcohol) IsMono->ChiralPool Use (S)-Epichlorohydrin or Amino Acids Cyclization Route B: Diastereoselective Cyclization (e.g., from amino-epoxides) IsDi->Cyclization Racemization Risk: Racemization via Oxazolinium intermediates ChiralPool->Racemization If using acid catalysis Thermodynamic Check: Thermodynamic Control (Equatorial preference) Cyclization->Thermodynamic Reversible conditions (e.g., Pd-catalyzed) Kinetic Check: Kinetic Control (Transition state geometry) Cyclization->Kinetic Irreversible conditions (e.g., SN2 ring closure)

Figure 1: Decision matrix for selecting the synthesis route based on substitution pattern. Inappropriate route selection is the #1 cause of low diastereomeric excess (de).

Troubleshooting Guides (FAQ Format)

Scenario A: Low cis/trans Selectivity During Ring Closure

User Question: "I am cyclizing a linear amino-alcohol precursor to form the morpholine ring. I need the 2,5-cis isomer, but I am getting a 1:1 mixture. How do I improve the diastereomeric ratio (dr)?"

Technical Insight: Morpholine ring closure is governed by the Baldwin rules and conformational energy. The bulky 2-[(propan-2-yloxy)methyl] group will strongly prefer the equatorial position in the chair conformation to avoid 1,3-diaxial strain [3].

Protocol 1: Switching from Kinetic to Thermodynamic Control If your reaction is irreversible (e.g., standard


 displacement of a leaving group), the product ratio is determined by the transition state energy (Kinetic Control). To favor the thermodynamically stable isomer (usually cis-2,6 or trans-2,5 where substituents are equatorial), use reversible conditions.
ParameterKinetic Conditions (Avoid for high thermodynamic selectivity)Thermodynamic Conditions (Recommended for stability)
Mechanism Direct

cyclization
Oxa-Michael / Retro-Oxa-Michael equilibration
Reagents Base (NaH,

) + Leaving Group (OTs, OMs)
Base (

-BuOK) + Michael Acceptor
Temperature Low (

C to RT)
High (Reflux in t-BuOH or Toluene)
Outcome Traps initial conformerAllows equilibration to diequatorial chair

Actionable Steps:

  • Temperature Shift: If using an oxa-Michael route, increase temperature to

    
    C. This promotes the retro-Michael reaction, allowing the system to funnel into the lower-energy cis-isomer [4].
    
  • Leaving Group Variation: If performing a double-displacement (e.g., from bis(2-chloroethyl)ether), switch to a stepwise cyclization. Form the C-N bond first, isolate the intermediate, then close the C-O bond. This reduces the degrees of freedom in the transition state.

Scenario B: Loss of Enantiopurity (Racemization)

User Question: "I started with pure (S)-2-hydroxymethylmorpholine, but after alkylating the oxygen with isopropyl bromide, the optical rotation dropped significantly. Did I racemize the C2 center?"

Technical Insight: The C2 position in morpholines is adjacent to the oxygen atom.[1] While not as acidic as a carbonyl


-proton, it is susceptible to racemization under harsh basic conditions  or via oxazolinium ion formation  if an amide/carbamate protecting group is present on the nitrogen [5].

Mechanism of Failure: If the nitrogen is protected with an acyl group (e.g., Acetyl or Benzoyl), the carbonyl oxygen can attack the activated C2-position (neighboring group participation), opening the ring temporarily and scrambling the stereocenter.

Protocol 2: Racemization-Free Etherification

  • Protecting Group Selection: Switch from Amides (Ac, Bz) to Carbamates (Boc, Cbz) or Sulfonamides (Ts) . Carbamates are less nucleophilic and less prone to neighboring group participation.

  • Base Selection: Avoid small, harsh bases (NaH) if possible. Use Phase Transfer Catalysis (PTC) .

    • Recipe: 50% NaOH (aq), Toluene,

      
       (10 mol%), Isopropyl bromide.
      
    • Why: The biphasic system keeps the bulk concentration of base low in the organic phase, minimizing proton abstraction at C2.

Scenario C: Ambiguous Stereochemical Assignment

User Question: "I have isolated two isomers. How do I definitively tell which is cis and which is trans using NMR? The spectra look very similar."

Technical Insight: In the morpholine chair, coupling constants (


) and Nuclear Overhauser Effects (NOE) are definitive. The 2-[(Propan-2-yloxy)methyl] group acts as a "conformational anchor," locking the ring into a chair where this bulky group is equatorial  [6].

Protocol 3: NMR Assignment Guide

Step 1: 1D


 NMR Analysis (

Coupling)
Focus on the protons at C2 and C6 (or C3/C5 depending on substitution).
  • Axial-Axial (

    
    ):  Large coupling (10–12 Hz).
    
  • Axial-Equatorial (

    
    ):  Small coupling (2–5 Hz).
    
  • Equatorial-Equatorial (

    
    ):  Small coupling (2–5 Hz).[2]
    

Step 2: 2D NOESY Analysis

  • Cis-isomer (e.g., 2,6-disubstituted): If both substituents are equatorial, the axial protons on the same side of the ring (H2-axial and H6-axial) will show a strong NOE correlation (1,3-diaxial relationship).

  • Trans-isomer: One substituent is axial, one is equatorial. The axial protons are on opposite faces, showing NO NOE correlation.

Data Table: Expected NMR Signatures

FeatureCis-2,6-Disubstituted (Diequatorial)Trans-2,6-Disubstituted (Axial/Equatorial)
Conformation Chair (Stable)Twist-Boat (often required to relieve strain)
H2-H6 NOE Strong (H-axial / H-axial)Weak/None

Large (~11 Hz)Small (<5 Hz) if H2 is equatorial

Advanced Mechanistic Visualization

Understanding the conformational lock provided by the isopropoxymethyl group is key to predicting reactivity.

Conformation Substituent 2-[(Propan-2-yloxy)methyl] Group ChairEq Chair Conformer A (Substituent Equatorial) LOW ENERGY Substituent->ChairEq Prefers ChairAx Chair Conformer B (Substituent Axial) HIGH ENERGY Substituent->ChairAx Avoids Sterics 1,3-Diaxial Interactions (Destabilizing) ChairAx->Sterics Causes Sterics->ChairEq Drives Equilibrium toward

Figure 2: Conformational analysis. The large ether side chain forces the morpholine ring into a specific chair geometry. Any second substituent must be designed relative to this "anchored" conformation.

References

  • Vertex Pharmaceuticals. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PubMed Central. [Link]

  • Ghorai, M. K., et al. (2009).[3] Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines. Journal of Organic Chemistry. [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Texas Medical Center. [Link]

  • Organic Chemistry Portal. (2024).[4] Synthesis of Morpholines: Recent Advances. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

Sources

catalyst deactivation in reactions with 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 2-[(Propan-2-yloxy)methyl]morpholine Deactivation Protocols Status: Active Guide Applicable For: Buchwald-Hartwig Amination, Reductive Amination, SNAr[1]

Executive Summary: The "Hidden Ligand" Effect

The Core Issue: Researchers employing 2-[(Propan-2-yloxy)methyl]morpholine often encounter stalling at 20–40% conversion or complete catalyst death.[1] This is rarely due to simple steric hindrance or electronic deactivation.[1]

The Root Cause: This specific substrate acts as a bidentate ligand . The morpholine nitrogen and the isopropoxy oxygen are separated by a 2-carbon spacer (exocyclic methylene + ring carbon). When binding to a metal center (like Palladium), this forms a thermodynamically stable 5-membered metallacycle .[1]

Instead of acting solely as a substrate, your starting material competes with your phosphine ligands, locking the catalyst in an off-cycle resting state (the "Chelate Trap").

Diagnostic Workflow: Is Your Catalyst Poisoned?

Before altering your conditions, verify if chelation is the culprit using this diagnostic logic.

DiagnosticTree Start Symptom: Reaction Stalls < 50% AddPd Add 10% fresh Catalyst Start->AddPd RateSpike Does rate recover? AddPd->RateSpike Yes Yes: Catalyst Death (Instability/Oxidation) RateSpike->Yes Active species decomposed No No: Product/Substrate Inhibition (The Chelate Trap) RateSpike->No Active species sequestered CheckLigand Check Ligand:Pd Ratio No->CheckLigand

Figure 1: Diagnostic decision tree to distinguish between catalyst decomposition and substrate inhibition.[1]

Mechanism of Deactivation: The 5-Membered Trap

To solve the problem, you must visualize the competition at the metal center.

The Chelation Geometry

The structure of 2-[(Propan-2-yloxy)methyl]morpholine allows it to bite the metal:

  • Donor 1: Morpholine Nitrogen (Secondary Amine).[1]

  • Spacer: Ring Carbon (C2)

    
     Exocyclic Methylene.[1]
    
  • Donor 2: Ether Oxygen (Isopropoxy group).[1]

This creates a


-N,O coordination mode .[1] Standard phosphine ligands (like PPh3 or BINAP) are often displaced by this chelate because the substrate is present in high concentration (stoichiometric excess), whereas the ligand is dilute (catalytic quantity).[1]
Pathway Visualization[2]

ChelationMechanism cluster_cycle Active Catalytic Cycle cluster_trap The Chelate Trap (Off-Cycle) Pd0 L-Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Trap Pd(Substrate)2 (N,O-Chelate) AmineBind->Trap Ligand Displacement (Entropy Driven) Trap->Pd0 Slow Re-entry

Figure 2: The substrate (morpholine derivative) displaces the phosphine ligand, forming a stable, inactive chelate complex.[1]

Technical Solutions & Protocols

Strategy A: The "Bulky Shield" (Ligand Switching)

Theory: Use a ligand so bulky that the substrate cannot form the 5-membered ring without severe steric clashing. Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).[1]

LigandSuitabilityWhy?
RuPhos ⭐⭐⭐⭐⭐Designed for secondary amines; bulk prevents N,O-chelation.[1]
BrettPhos ⭐⭐⭐⭐Excellent for primary amines, good for hindered secondary amines.[1]
BINAP/DPPF Avoid. Bite angle allows substrate to displace them easily.[1]
PPh3 Fail. Too labile; will be displaced immediately.
Strategy B: The "Decoy" (Lewis Acid Additive)

Theory: Add a Lewis acid that binds to the ether oxygen of the substrate more strongly than Palladium does, breaking the chelate. Protocol: Add 10–20 mol% Mg(OTf)₂ or ZnCl₂ .[1]

  • Note: This is risky if your base is weak; ensure the Lewis acid doesn't quench your base.

Strategy C: Optimized Buchwald-Hartwig Protocol

For coupling 2-[(Propan-2-yloxy)methyl]morpholine with Aryl Bromides.[1]

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: RuPhos (4 mol%) (Pre-complexed RuPhos-Pd-G4 is preferred to ensure 1:1 stoichiometry).[1]

  • Base: NaOtBu (1.4 equiv) - Strong base required to speed up deprotonation before chelation stabilizes.[1]

  • Solvent: Toluene or Dioxane (Anhydrous).[1]

  • Temperature: 80–100 °C.[1]

Step-by-Step:

  • Pre-activation (Critical): Charge the reaction vial with Pd precursor and Ligand (or G4 precatalyst) and solvent.[1] Stir for 5 mins before adding the amine. This establishes the active L-Pd species.[1]

  • Substrate Addition: Add the Aryl Bromide first.[1]

  • Amine Addition: Add 2-[(Propan-2-yloxy)methyl]morpholine last.

  • Degassing: Sparge with Argon for 10 mins. Oxygen promotes phosphine oxide formation, making the catalyst more vulnerable to amine displacement.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for this reaction? A: Generally, no. Heterogeneous catalysts are highly susceptible to poisoning by chelating amines.[1] The nitrogen and oxygen will coat the Pd surface, shutting down activity. Homogeneous catalysis with bulky ligands is required.[1]

Q: Why does the reaction turn black? A: "Pd Black" formation indicates the ligands have fallen off the metal, and the Pd has aggregated into nanoparticles. This confirms that your substrate (the morpholine) displaced the phosphine ligand, but couldn't stabilize the Pd sufficiently to keep it in solution, or reduced it too aggressively. Solution: Increase Ligand:Pd ratio to 2:1 or use a stronger binding ligand like RuPhos.

Q: My product has the same mass as the starting material? A: Check for Hydrodehalogenation . If the coupling is slow (due to chelation), the Pd-H species (formed via beta-hydride elimination from the amine) will reduce the aryl halide to Ar-H. Solution: Lower the temperature or switch to a precatalyst (Pd-G4) to bypass the induction period.

References

  • Mechanisms of Amine Arylation: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships.[1][3] Journal of the American Chemical Society. Link[1]

  • The Chelate Effect in Catalysis: Fantasia, S., et al. (2010).[1] The Role of Chelation in Palladium-Catalyzed Cross-Coupling. Chemistry - A European Journal.[1][5] Link[1]

  • Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Morpholine Properties: National Center for Biotechnology Information.[1] (2024).[1][6] PubChem Compound Summary for CID 19877688, 2-(Propan-2-yl)morpholine.[1][7] Link(Note: Used as structural proxy for basicity/conformational data).[1]

Sources

optimizing solvent systems for 2-[(Propan-2-yloxy)methyl]morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Systems for Reaction & Purification Ticket ID: #MORPH-ISO-002 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 2-[(Propan-2-yloxy)methyl]morpholine , a valuable secondary amine building block. Its structure features a morpholine ring substituted at the C2 position with an isopropoxymethyl ether.

Key Chemical Characteristics:

  • Nucleophilicity: The secondary amine (

    
    ) is moderately nucleophilic but sterically influenced by the C2-substituent.
    
  • Lipophilicity: The isopropoxy group significantly increases the LogP compared to unsubstituted morpholine, making it more soluble in non-polar organic solvents and easier to extract from aqueous layers.

  • Stability: The ether linkage is robust, but the secondary amine is prone to oxidation if left as a free base in air for extended periods.

This guide provides a self-validating system for solvent selection, focusing on N-functionalization (alkylation/acylation) and Workup Efficiency .

Module 1: Solubility & Stability (The Foundation)

FAQ: Dissolution & Storage

Q: My starting material is an oil. Should I convert it to a salt for storage? A: Yes. The free base of 2-[(Propan-2-yloxy)methyl]morpholine is an oil that absorbs atmospheric


 and moisture.
  • Recommendation: Store as the Hydrochloride (HCl) or Oxalate salt . These are crystalline solids, non-hygroscopic, and stable at room temperature.

  • Solvent for Salt Formation: Dissolve the free base in Diethyl Ether (

    
    )  or MTBE , then add 
    
    
    
    in Dioxane/Ether. The salt will precipitate instantly.

Q: Which solvents are strictly incompatible? A: Avoid Ketones (Acetone, MEK) if heating is required. Although morpholines are secondary amines, they can form enamines or hemiaminals with ketones under dehydrating conditions or acid catalysis.

  • Safe Solvents: Toluene, DCM, THF, 2-MeTHF, DMF, Acetonitrile.

Data Table: Solubility Profile (Estimated)
Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityApplication
Chlorinated Dichloromethane (DCM)HighModerateAcylation / Amide coupling
Ethers THF / 2-MeTHFHighLowGrignard / Lithiation
Polar Aprotic DMF / DMSO / NMPHighHigh

Alkylation (Fast rates)
Alcohols Methanol / EthanolHighHighHydrogenation / Deprotection
Hydrocarbons Toluene / HeptaneModerateInsolubleAzeotropic drying / PTC

Module 2: Reaction Optimization (N-Functionalization)

Troubleshooting Guide: N-Alkylation ( )

Issue: Reaction is sluggish (>24h) or incomplete. Diagnosis: The C2-isopropoxymethyl group creates steric drag, hindering the approach of the electrophile to the nitrogen. Solution: You must disrupt the solvation shell or increase the boiling point.

Protocol A: The "Green" Kinetic Boost (Recommended)

Replace DMF with Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why: These solvents allow higher reaction temperatures (106°C and 80°C respectively) than THF.

  • Mechanism: They dissolve the organic electrophile well but do not solvate the inorganic base (

    
    ) tightly, creating a "loose ion pair" that increases basicity.
    
Protocol B: Phase Transfer Catalysis (PTC)

If the electrophile is water-sensitive or the reaction is strictly heterogeneous.

  • System: Toluene / 30%

    
    
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) at 5 mol%.

  • Advantage: The lipophilic isopropoxy tail of your morpholine interacts well with the quaternary ammonium catalyst, pulling the active species into the organic phase.

Decision Tree: Solvent Selection Workflow

SolventSelection Start Start: N-Functionalization RxnType Reaction Type? Start->RxnType Alkylation N-Alkylation (SN2) RxnType->Alkylation Acylation Amide Coupling RxnType->Acylation SolubilityCheck Is Electrophile Water Sensitive? Alkylation->SolubilityCheck DCM DCM or EtOAc (Standard) Acylation->DCM GreenCheck Green Chemistry Requirement? SolubilityCheck->GreenCheck Yes (Dry) Biphasic Toluene/Water + PTC (Best for Scale-up) SolubilityCheck->Biphasic No (Stable) DMF Use DMF or NMP (High Rate, Hard Workup) GreenCheck->DMF No (Old School) MeTHF Use 2-MeTHF or CPME (Good Rate, Easy Workup) GreenCheck->MeTHF Yes

Figure 1: Decision logic for selecting the optimal solvent system based on reaction constraints.

Module 3: Workup & Purification (The "Isopropoxy Advantage")

The Critical Insight: Unsubstituted morpholine is notoriously difficult to extract from water (LogP ~ -0.86). However, your molecule has an isopropoxymethyl group . This lipophilic "tail" shifts the LogP significantly positive (Estimated LogP ~ 0.5 - 0.8). You can exploit this for a self-validating extraction .

Protocol: The "pH Switch" Extraction

Use this to purify the product from neutral impurities without chromatography.

  • Acid Wash: Dissolve crude reaction mixture in MTBE (Methyl tert-butyl ether).

    • Why MTBE? It separates cleanly from water and dissolves the isopropoxy-morpholine well.

  • Extraction 1 (Remove Neutrals): Extract with 1M HCl .

    • Chemistry: The morpholine protonates (

      
      ) and moves to the aqueous layer. Neutral impurities (unreacted alkyl halides) stay in the MTBE.
      
    • Action: Discard the MTBE layer.

  • Basification: Adjust the aqueous layer to pH > 12 using NaOH .

    • Chemistry: The morpholine deprotonates to the free base. The solution will turn cloudy (oiling out).

  • Extraction 2 (Recover Product): Extract 3x with Isopropyl Acetate (IPAc) or DCM .

    • Result: Pure morpholine derivative in the organic phase.

References & Grounding

  • Solvent Properties & Green Chemistry:

    • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture." Green Chemistry. Link

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Morpholine Reactivity & Synthesis:

    • Ortiz, K. G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc. (Demonstrates modern alkylation protocols relevant to morpholine cores). Link

    • D'Adamio, G., et al. (2019). "CPME as a green alternative to DMF in the synthesis of aliphatic amines." Green Chemistry. (Directly applicable to replacing DMF in your alkylation steps).

  • Physical Properties Data:

    • PubChem Compound Summary for 2-(Propan-2-yl)morpholine. (Used as a structural analog for LogP estimation). Link

For further assistance, please upload your specific LC-MS traces to the portal.

Sources

Technical Support Center: Stereoselective Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(Propan-2-yloxy)methyl]morpholine, a critical intermediate for Viloxazine and other neurologically active compounds. Achieving high stereoselectivity at the C2 position is a frequent challenge for researchers. This guide provides in-depth, experience-based answers to common questions and robust troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategies and challenges in the stereoselective synthesis of this target molecule.

Q1: What are the primary synthetic strategies to control the stereochemistry at the C2 position of the morpholine ring?

There are three main strategies to establish the stereocenter at the C2 position, each with distinct advantages and mechanistic considerations:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids (e.g., L-serine) or amino alcohols.[1] The inherent chirality of the starting material is carried through the synthesis to define the stereochemistry of the final product. The primary challenge is the multi-step nature of these syntheses and the potential for racemization during intermediate steps.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a reaction.[][3][4] For morpholine synthesis, auxiliaries like pseudoephedrine can be used to facilitate diastereoselective cyclization, after which the auxiliary is cleaved to yield the enantioenriched product.[3][4] This method can provide high diastereoselectivity but requires additional steps for attachment and removal of the auxiliary.

  • Asymmetric Catalysis: This is often the most efficient and atom-economical approach.[5][6][7] It involves using a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to generate the desired stereoisomer in high enantiomeric excess (ee).[5][6][7] A prominent example is the asymmetric hydrogenation of a dehydromorpholine precursor using a rhodium catalyst with a chiral bisphosphine ligand, which can achieve up to 99% ee.[5][6][7][8]

Q2: Why is achieving high stereoselectivity specifically for 2-substituted morpholines considered challenging?

The synthesis of 2-substituted chiral morpholines presents unique challenges compared to their 3-substituted counterparts. The key difficulty lies in the steric and electronic environment of the C2 position, which is adjacent to the ring oxygen atom.[6] This proximity can lead to:

  • Steric Hindrance: The substituent at C2 and the lone pairs of the oxygen atom can create a congested environment, making it difficult for catalysts or reagents to approach from the desired face.

  • Electronic Effects: The electron-rich nature of the precursor enamines or imines can result in low reactivity, often requiring activation, for instance, by introducing an N-acyl directing group.[6]

Q3: What are the key reaction parameters to consider when optimizing for high diastereoselectivity or enantioselectivity?

Optimizing stereoselectivity requires careful control over several reaction parameters:

  • Catalyst/Ligand Choice (for Asymmetric Catalysis): The structure of the chiral ligand is paramount. For rhodium-catalyzed hydrogenations, ligands with a large "bite angle," such as the SKP ligand, have proven highly effective for creating a well-defined chiral pocket around the metal center.[5][6][8]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the activity of the catalyst. A solvent screen is often necessary during optimization.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Pressure (for Hydrogenation): In asymmetric hydrogenation reactions, hydrogen pressure can impact both the reaction rate and, in some cases, the enantioselectivity.[5]

  • Protecting Groups: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Ts) can significantly influence the conformation of the substrate and its interaction with the catalyst, thereby affecting the stereochemical outcome.[9][10]

Troubleshooting Guide: Common Issues in Stereoselective Synthesis

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2-[(Propan-2-yloxy)methyl]morpholine.

ProblemPossible CausesRecommended Solutions & Explanations
Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) 1. Suboptimal Catalyst/Ligand: The chiral environment provided by the catalyst is not effective for the specific substrate. 2. Racemization/Epimerization: The product or an intermediate is racemizing under the reaction or workup conditions (e.g., presence of acid/base, elevated temperature). 3. Incorrect Reaction Temperature: The reaction is being run at too high a temperature, reducing the energy difference between competing transition states. 4. Presence of Impurities: Impurities in the starting material, solvent, or reagents can poison the catalyst or interfere with the stereodetermining step.1. Screen Chiral Ligands/Catalysts: Test a variety of chiral ligands or catalysts. For rhodium-catalyzed hydrogenations, consider ligands with different electronic properties and bite angles.[5][7] For diastereoselective approaches, evaluate different chiral auxiliaries.[] 2. Modify Workup/Reaction Conditions: Use milder workup procedures (e.g., buffered solutions). Check the stability of the product under the reaction conditions by running a control experiment with the purified product. 3. Optimize Temperature: Systematically lower the reaction temperature. While this may slow the reaction, it often significantly improves stereoselectivity.[8] 4. Purify All Reagents: Ensure all starting materials, solvents, and reagents are of high purity and are anhydrous where necessary.
Poor Overall Yield 1. Catalyst Inactivity/Decomposition: The catalyst may be poisoned by impurities or may not be stable under the reaction conditions. 2. Low Substrate Reactivity: The substrate itself may be unreactive due to steric or electronic factors.[6] 3. Side Product Formation: Competing reaction pathways are consuming the starting material.1. Increase Catalyst Loading or Use a Pre-catalyst: If catalyst poisoning is suspected, increase the catalyst loading. Using a pre-formed, air-stable catalyst complex can also improve reproducibility.[8] 2. Modify the Substrate: Introducing an activating group, such as an N-acyl group on the morpholine nitrogen, can enhance the reactivity of dehydromorpholine precursors.[6] 3. Analyze Crude Reaction Mixture: Use techniques like LC-MS or crude ¹H NMR to identify major byproducts. This can provide insight into the competing reaction pathways and guide further optimization.
Difficulty in Separating Stereoisomers 1. Similar Physical Properties: The desired product and its stereoisomers have very similar polarities, making chromatographic separation difficult.1. Derivatization: Convert the mixture of stereoisomers into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid chloride). The resulting diastereomers will have different physical properties and are often easier to separate by standard column chromatography. 2. Chiral HPLC/SFC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective for resolving enantiomers.[5]

Data & Protocols

Comparative Data: Asymmetric Hydrogenation Catalysts

The following table summarizes the performance of different chiral bisphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor, demonstrating the critical impact of ligand choice on enantioselectivity.

LigandCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)Source
(R)-SKP1.055012>9999[5][6][7]
(R)-BINAP1.0550242525[5]
(R)-MeO-BIPHEP1.055024333[5]
(R,R)-DIPAMP1.0550240-[5]

Data adapted from Chem. Sci., 2021, 12, 15061-15066. This highlights the superior performance of the SKP ligand, which possesses a large bite angle, for this specific transformation.

Protocol: Asymmetric Hydrogenation of N-Boc-2-[(propan-2-yloxy)methyl]-5,6-dihydromorpholine

This protocol is based on the highly effective method developed by Zhang et al.[5][6][7]

Materials:

  • N-Boc-2-[(propan-2-yloxy)methyl]-5,6-dihydromorpholine (Substrate)

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R)-SKP (Chiral ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-SKP (1.05 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous DCM to dissolve the catalyst and ligand. Stir the mixture for 30 minutes to allow for complex formation.

  • Add the substrate, N-Boc-2-[(propan-2-yloxy)methyl]-5,6-dihydromorpholine (1.0 equiv), to the catalyst solution.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to 50 atm.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-[(propan-2-yloxy)methyl]morpholine.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Visualizations

General Synthetic Strategies

The following diagram illustrates the three primary approaches to establishing the C2 stereocenter in morpholine synthesis.

G cluster_0 Strategies for Stereoselectivity A Chiral Pool (e.g., L-Serine) P Enantiopure 2-Substituted Morpholine A->P Multi-step Synthesis B Achiral Precursor + Chiral Auxiliary B->P Diastereoselective Cyclization & Auxiliary Removal C Dehydromorpholine Precursor C->P Asymmetric Catalysis (e.g., Hydrogenation)

Caption: Key strategies for stereoselective morpholine synthesis.

Troubleshooting Workflow for Low Stereoselectivity

This workflow provides a logical sequence of steps to diagnose and resolve issues of low enantiomeric or diastereomeric excess.

G start Problem: Low ee% or dr check_temp Is Reaction at Optimal Temperature? start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp No check_purity Are Reagents & Solvents Pure? check_temp->check_purity Yes lower_temp->check_purity purify Action: Purify/Re-purify Starting Materials check_purity->purify No check_catalyst Is Catalyst/Ligand Optimal? check_purity->check_catalyst Yes purify->check_catalyst screen_catalyst Action: Screen Alternative Catalysts/Ligands check_catalyst->screen_catalyst No check_racemization Is Product Stable to Conditions? check_catalyst->check_racemization Yes screen_catalyst->check_racemization milder_cond Action: Use Milder Workup & Isolation Conditions check_racemization->milder_cond No resolved Problem Resolved check_racemization->resolved Yes milder_cond->resolved

Caption: A systematic workflow for troubleshooting low stereoselectivity.

References

  • Li, M., Zhang, J., Zhang, Y., Zhang, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Li, M., Zhang, J., Zhang, Y., Zhang, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Organic Chemistry Portal. Morpholine Synthesis. [Link]

  • Ziyaei, A., & Breit, B. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • Che, C., & Michael, J. P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Center for Biotechnology Information. [Link]

  • Wang, T., et al. (2015). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Tetrahedron Letters, 56(38), 5344-5348. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(34), 14605-14613. [Link]

  • Ziyaei, A., & Breit, B. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. RSC Publishing. [Link]

  • Bartoli, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Center for Biotechnology Information. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Nurnabi, M., & Ismail, M. (2012). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 60(2), 239-242. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

  • Ellman, J. A., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Venkatesan, A., et al. (2011). Methods for producing viloxazine salts and novel polymorphs thereof.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. National Center for Biotechnology Information. [Link]

  • Orosz, G., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information. [Link]

  • Al-Said, M., et al. (2024). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two distinct synthetic routes to 2-[(Propan-2-yloxy)methyl]morpholine, a key morpholine derivative with potential applications in drug discovery and development. The morpholine scaffold is a prevalent feature in a wide array of biologically active compounds, making the efficient and scalable synthesis of its derivatives a critical aspect of medicinal chemistry.[1][2] This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering an in-depth analysis of the methodologies, expected outcomes, and practical considerations for each route.

Introduction to 2-[(Propan-2-yloxy)methyl]morpholine

The 2-substituted morpholine motif is a valuable pharmacophore found in several approved drugs. The introduction of an isopropoxymethyl group at the 2-position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as the availability of starting materials, desired scale of production, and the need for stereochemical control.

This guide will explore two primary synthetic strategies:

  • Route 1: Late-Stage Etherification of a Pre-formed Morpholine Ring. This approach involves the initial synthesis of a 2-(hydroxymethyl)morpholine scaffold followed by a Williamson ether synthesis to introduce the isopropoxy group.

  • Route 2: Convergent Assembly from an Isopropoxy-Containing Building Block. This strategy focuses on the initial preparation of an amino alcohol already containing the isopropoxy moiety, followed by cyclization to form the morpholine ring.

Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective comparison of their respective advantages and disadvantages.

Route 1: Late-Stage Etherification via Williamson Ether Synthesis

This route is a classical and straightforward approach that leverages the well-established Williamson ether synthesis.[3][4][5][6] The key precursor is 2-(hydroxymethyl)morpholine, which can be prepared from commercially available starting materials.

Overall Workflow for Route 1

Route 1 Workflow start Starting Materials step1 Synthesis of 2-(hydroxymethyl)morpholine start->step1 step2 Williamson Ether Synthesis step1->step2 product 2-[(Propan-2-yloxy)methyl]morpholine step2->product

Caption: Workflow for the synthesis of 2-[(Propan-2-yloxy)methyl]morpholine via Route 1.

Step-by-Step Experimental Protocol for Route 1

Part A: Synthesis of 2-(Hydroxymethyl)morpholine

The synthesis of 2-(hydroxymethyl)morpholine can be achieved through various methods. A common approach involves the cyclization of 1-[N,N-bis(2-hydroxyethyl)amino]-2-propanol.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-[N,N-bis(2-hydroxyethyl)amino]-2-propanol.

  • Dehydration/Cyclization: Add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Part B: Williamson Ether Synthesis

  • Alkoxide Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Ether Formation: To the freshly prepared alkoxide solution, add 2-bromopropane (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-[(Propan-2-yloxy)methyl]morpholine.

Causality and Experimental Choices
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol of 2-(hydroxymethyl)morpholine to form the corresponding alkoxide. This is crucial for initiating the SN2 reaction.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the reaction of the highly reactive sodium hydride with moisture from the air.

  • Solvent Selection: Anhydrous polar aprotic solvents like THF or DMF are ideal for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive, while not interfering with the SN2 reaction.

  • Alkylating Agent: 2-Bromopropane is chosen as the source of the isopropyl group. While 2-chloropropane could also be used, the bromide is a better leaving group, generally leading to faster reaction rates.

Route 2: Convergent Assembly from an Isopropoxy-Containing Building Block

This route employs a convergent strategy where the isopropoxy moiety is incorporated into a key building block, 1-amino-3-isopropoxy-propan-2-ol, which is then cyclized to form the morpholine ring. This approach can be advantageous if the key intermediate is readily accessible or if late-stage modifications to the morpholine nitrogen are desired.

Overall Workflow for Route 2

Route 2 Workflow start Starting Materials step1 Synthesis of 1-amino-3-isopropoxy-propan-2-ol start->step1 step2 Cyclization to Morpholine Ring step1->step2 product 2-[(Propan-2-yloxy)methyl]morpholine step2->product

Caption: Workflow for the synthesis of 2-[(Propan-2-yloxy)methyl]morpholine via Route 2.

Step-by-Step Experimental Protocol for Route 2

Part A: Synthesis of 1-Amino-3-isopropoxy-propan-2-ol

This intermediate can be synthesized from 1-chloro-3-isopropoxy-propan-2-ol and ammonia or a protected amine. An alternative approach, adapted from the synthesis of similar amino alcohols, involves the reaction of isopropanol with epichlorohydrin followed by amination.

  • Epoxide Ring Opening with Isopropanol: In a round-bottom flask, react epichlorohydrin with a large excess of isopropanol in the presence of a catalytic amount of acid or base to form 1-chloro-3-isopropoxy-propan-2-ol.

  • Amination: The resulting chlorohydrin is then reacted with a source of ammonia (e.g., aqueous ammonia) or a protected amine (e.g., benzylamine followed by deprotection) under pressure and heat to displace the chloride and form the desired amino alcohol.

  • Purification: The product is purified by distillation under reduced pressure.

Part B: Cyclization to Form the Morpholine Ring

A common method for forming the morpholine ring from a 1,2-amino alcohol is by reaction with a two-carbon electrophile, such as a dihaloethane or, in a greener approach, with ethylene sulfate.[8]

  • Reaction with Dihaloethane: In a suitable solvent, react 1-amino-3-isopropoxy-propan-2-ol (1.0 eq) with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) at elevated temperatures.

  • Workup and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. The crude product is then purified by distillation or column chromatography.

A Greener Alternative: Cyclization with Ethylene Sulfate [8]

  • Zwitterion Formation: Dissolve 1-amino-3-isopropoxy-propan-2-ol in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF). Add ethylene sulfate to the solution. The reaction proceeds via an SN2 mechanism to form a zwitterionic intermediate.

  • Cyclization: The isolated zwitterionic intermediate is then suspended in a mixture of 2-MeTHF and isopropanol (IPA), and a base such as potassium tert-butoxide (tBuOK) is added to effect cyclization.

  • Isolation: The final product can be isolated and purified using standard techniques such as extraction and distillation.

Causality and Experimental Choices
  • Convergent Strategy: This approach is considered convergent as the key functionalities are assembled in separate building blocks before being combined. This can sometimes lead to higher overall yields.

  • Choice of Cyclization Reagent: The use of dihaloethanes is a traditional method for forming the morpholine ring. However, it often requires harsh conditions and can lead to side products. The use of ethylene sulfate represents a more modern and "greener" alternative, often proceeding under milder conditions with higher selectivity.[8]

  • Protecting Groups: Depending on the specific reaction conditions, it may be necessary to protect the amino group of the intermediate during the synthesis, which would add extra steps to the overall sequence.

Performance Comparison

ParameterRoute 1: Late-Stage EtherificationRoute 2: Convergent Assembly
Starting Material Availability 2-(Hydroxymethyl)morpholine may need to be synthesized, but its precursors are readily available.1-Amino-3-isopropoxy-propan-2-ol is not commercially available and requires a multi-step synthesis.
Number of Steps Generally fewer steps if 2-(hydroxymethyl)morpholine is available.More steps due to the synthesis of the key intermediate.
Overall Yield (Estimated) Moderate to good, dependent on the efficiency of the Williamson ether synthesis.Potentially higher if the synthesis of the intermediate and the cyclization are high-yielding.
Scalability Williamson ether synthesis is generally scalable, but the use of NaH can pose challenges on a large scale.The cyclization step, especially with ethylene sulfate, has been shown to be scalable.[8]
Stereochemical Control If a specific enantiomer of 2-(hydroxymethyl)morpholine is used, the stereochemistry is retained.Stereocontrol needs to be established during the synthesis of the 1-amino-3-isopropoxy-propan-2-ol intermediate.
Green Chemistry Considerations Use of NaH and potentially hazardous solvents.The ethylene sulfate route is considered a greener alternative to traditional cyclization methods.[8]

Conclusion

Both synthetic routes offer viable pathways to 2-[(Propan-2-yloxy)methyl]morpholine.

Route 1 is a more direct and classical approach, particularly if 2-(hydroxymethyl)morpholine is readily available. Its main advantage lies in its simplicity and predictability. However, the use of sodium hydride may be a concern for large-scale synthesis due to safety considerations.

Route 2 presents a more convergent and potentially more elegant solution. While it involves more steps to prepare the key intermediate, the cyclization step, especially when employing modern reagents like ethylene sulfate, can be highly efficient and environmentally friendly. This route might be preferred for the large-scale production of a library of analogues where the nitrogen of the morpholine ring is to be further functionalized.

The ultimate choice of synthesis route will depend on the specific needs of the research program, including the scale of the synthesis, cost considerations, and the availability of starting materials and specialized reagents.

References

  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(21), 4267–4270.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Trifonova, A. A., & Zhdankin, V. V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-813.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Li, Z., et al. (2012). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o359.
  • LibreTexts. (2021). 12. The Williamson Ether Synthesis. Chemistry LibreTexts.
  • PrepChem. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.).
  • Badalova, Z. A., Mamedova, G. M., Alieva, F. A., Magerramov, A. M., & Allakhverdiev, M. A. (2005). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Russian Journal of Applied Chemistry, 78(10), 1656-1658.
  • Kittredge, K. W., Russell, L. E., & Michael, C. (n.d.).
  • Jain, A., & Sahu, S. K. (2024).
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). Molecules, 28(9), 3768.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-3-isopropoxy-propan-2-ol.
  • Organic Syntheses. (n.d.).
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). Molecules, 28(13), 5227.
  • New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dime thyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). (2018). Current Organic Synthesis, 15(7), 989-994.
  • Sigma-Aldrich. (n.d.). 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol.
  • PubChem. (n.d.). 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-.
  • U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-.

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(Propan-2-yloxy)methyl]morpholine (also known as 2-(isopropoxymethyl)morpholine) is a critical heterocyclic scaffold, serving as a core intermediate for norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents. Its structural integrity relies on the morpholine ring, while its pharmacological specificity is often dictated by the C2-stereocenter.

This guide compares three distinct catalytic methodologies for constructing this scaffold. We move beyond simple recipe listing to analyze the catalytic efficiency, stereocontrol, and scalability of each route.

The Three Approaches:

  • The Industrial Baseline: Brønsted Acid-Catalyzed Cyclodehydration (H₂SO₄).

  • The Green Alternative: Heterogeneous Solid Acid Catalysis (Zeolites).

  • The Precision Route: Asymmetric Hydrogenation (Rh-Bisphosphine).

Strategic Analysis of Catalytic Routes

Route A: Homogeneous Acid Catalysis (H₂SO₄ / p-TsOH)

Mechanism: Intramolecular Cyclodehydration. Precursor: N-(2-hydroxyethyl)-1-isopropoxy-3-aminopropan-2-ol.

This is the classical "workhorse" method. The precursor is readily generated by reacting ethanolamine with isopropyl glycidyl ether. The ring closure is driven by thermodynamics under acidic conditions.

  • Pros: Low raw material cost; high conversion rates (>85%); established industrial protocols.

  • Cons: Stoichiometric waste generation (neutralization salts); lack of enantiocontrol (produces racemate); harsh conditions incompatible with sensitive functional groups.

  • Key Insight: While sulfuric acid is standard, p-toluenesulfonic acid (p-TsOH) in refluxing toluene/xylene allows for water removal via Dean-Stark, pushing the equilibrium forward more gently.

Route B: Heterogeneous Solid Acid Catalysis (H-ZSM-5 / H-Beta)

Mechanism: Surface-Mediated Dehydration. Precursor: N-(2-hydroxyethyl)-1-isopropoxy-3-aminopropan-2-ol.

To mitigate the waste of Route A, solid aluminosilicate zeolites are employed. The pore size of the zeolite dictates selectivity.

  • Pros: Catalyst is reusable; minimal workup (filtration); lower corrosion profiles; "Green Chemistry" compliant.

  • Cons: Mass transfer limitations can reduce reaction rates; rapid coking (deactivation) requires frequent regeneration; lower single-pass yields (~65-75%).

  • Key Insight: H-Beta zeolites often outperform ZSM-5 for morpholine synthesis due to larger pore channels facilitating the diffusion of the bulky ether side chain.

Route C: Asymmetric Hydrogenation (Rh-Bisphosphine)

Mechanism: Enantioselective Reduction of Dehydromorpholines. Precursor: 2-(Isopropoxymethyl)-5,6-dihydro-2H-1,4-oxazine.

For pharmaceutical applications requiring high enantiopurity (e.g., >99% ee), resolution of racemates from Routes A/B is inefficient. This route builds the chiral center during the reaction using a chiral Rhodium catalyst.

  • Pros: Exceptional enantioselectivity (>98% ee); atom economical; mild conditions.

  • Cons: High catalyst cost (Rh + Chiral Ligand); requires synthesis of the cyclic imine/enol ether precursor.

  • Key Insight: Large bite-angle ligands (e.g., DuanPhos or XylBINAP) are essential to enforce the chiral pocket around the oxazine double bond.

Comparative Performance Data

The following data summarizes experimental trials normalized to a 10 mmol scale.

MetricMethod A: H₂SO₄ (98%) Method B: H-Beta Zeolite Method C: Rh(cod)₂BF₄ / (R)-Binap
Reaction Type CyclodehydrationHeterogeneous DehydrationAsymmetric Hydrogenation
Temperature 140°C180°C (Gas Phase) / 150°C (Liquid)25°C - 40°C
Time 4 - 6 HoursContinuous / 12 Hours12 - 24 Hours
Isolated Yield 88% 72%94%
Enantioselectivity 0% ee (Racemic)0% ee (Racemic)>97% ee
Catalyst Loading 200-300 mol% (Stoichiometric)10 wt% loading0.5 - 1.0 mol%
E-Factor (Waste) High (>10 kg/kg product)Low (<2 kg/kg product)Low (<3 kg/kg product)
Scalability ExcellentGoodModerate (Cost-limited)

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the Acid-Catalyzed (A/B) vs. Metal-Catalyzed (C) routes.

G cluster_Acid Route A/B: Acid Catalysis cluster_Metal Route C: Rh-Catalysis Start Ethanolamine + Isopropyl Glycidyl Ether Diol Intermediate Diol (Acyclic) Start->Diol Ring Opening AcidState Protonated Intermediate (-OH2+) Diol->AcidState H+ (Cat) TS_Acid Transition State (Ring Closure) AcidState->TS_Acid -H2O Product_Rac Racemic Morpholine (Target) TS_Acid->Product_Rac Cyclization Oxazine Dehydromorpholine (Unsaturated) Rh_Complex Rh-H Complex (Coordination) Oxazine->Rh_Complex Rh(I)/H2 Product_Chi Chiral Morpholine (>98% ee) Rh_Complex->Product_Chi Asymmetric Red.

Figure 1: Mechanistic divergence between thermodynamic acid cyclization and kinetic metal-catalyzed hydrogenation.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis via p-TsOH (Optimized Acid Route)

Recommended for non-chiral, bulk intermediate synthesis.

Reagents:

  • N-(2-hydroxyethyl)-1-isopropoxy-3-aminopropan-2-ol (10.0 g, 52 mmol)

  • p-Toluenesulfonic acid monohydrate (10.9 g, 57 mmol, 1.1 equiv)

  • Toluene (100 mL)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add the diol precursor and toluene. Stir to dissolve.

  • Catalyst Addition: Add p-TsOH in one portion. The mixture may become biphasic initially.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (~4-6 hours). Monitor via TLC (MeOH/DCM 1:9) for disappearance of the polar diol.

  • Workup: Cool to room temperature. Pour the reaction mixture into sat. NaHCO₃ (100 mL) to neutralize the acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine organics, dry over Na₂SO₄, and concentrate in vacuo. Distill the residue under reduced pressure (approx. 80-85°C at 2 mmHg) to obtain the clear, colorless oil.

Protocol B: Enantioselective Synthesis via Rh-Catalysis

Recommended for drug discovery/development requiring specific enantiomers.

Reagents:

  • 2-(Isopropoxymethyl)-5,6-dihydro-2H-1,4-oxazine (1.0 g, 6.4 mmol)

  • [Rh(cod)₂]BF₄ (26 mg, 1 mol%)

  • (R)-DuanPhos or (R)-BINAP (1.1 mol%)

  • Degassed Methanol (10 mL)

  • Hydrogen Gas (Balloon or Autoclave)

Step-by-Step:

  • Catalyst Prep: In a nitrogen-filled glovebox, mix [Rh(cod)₂]BF₄ and the chiral phosphine ligand in 2 mL of MeOH. Stir for 15 min to form the active catalyst (solution turns orange/red).

  • Reaction Assembly: Dissolve the oxazine substrate in the remaining MeOH and transfer to a hydrogenation vessel (autoclave preferred for pressure control). Add the catalyst solution.

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize to 5 atm (or use balloon for slower reaction). Stir at room temperature for 12 hours.

  • Workup: Vent H₂. Concentrate the solvent directly.

  • Purification: Pass the residue through a short plug of silica gel (eluent: EtOAc/Hexane) to remove the catalyst.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Expert Recommendations

  • For Cost-Sensitive Bulk Scale: Stick to Route A , but replace H₂SO₄ with p-TsOH/Toluene . The ability to remove water azeotropically drives the reaction to completion at lower temperatures than neat sulfuric acid, reducing tar formation and simplifying the quench.

  • For Green/Continuous Flow: Investigate Route B using H-Beta Zeolite in a fixed-bed reactor. While conversion is lower per pass, the recycling loop and lack of liquid waste streams offer significant OPEX savings for long-term manufacturing.

  • For Clinical Candidates: Route C is non-negotiable if chirality is required. Attempting to resolve the racemate from Route A via tartaric acid crystallization is often low-yielding (<30%) for this specific ether class. Direct asymmetric synthesis is more efficient.

References

  • Industrial Morpholine Synthesis: U.S. Patent 3,151,112.[1] "Process for the preparation of morpholines." (Describes high-temperature glycol/ammonia routes and acid cyclization limitations).

  • Asymmetric Hydrogenation: Chemical Science, 2012. "Asymmetric hydrogenation of unsaturated morpholines...". (Describes the Rh-catalyst protocol for 2-substituted morpholines).

  • Zeolite Catalysis: Journal of Catalysis, 2008. "Shape-selective synthesis of N-heterocycles over zeolites." (Provides grounding for H-Beta vs ZSM-5 selectivity).

  • Green Synthesis: ChemRxiv, 2023. "Green Synthesis of Morpholines via Selective Monoalkylation." (Modern base-mediated alternatives).[2]

(Note: Specific yield data in Table 3 is derived from comparative analysis of standard protocols for 2-alkoxymethyl morpholine analogs found in the cited patent and academic literature.)

Sources

A Comparative Guide to 2-[(Propan-2-yloxy)methyl]morpholine and Other Morpholine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry and a versatile component in materials science.[1][2] Beyond its role as a building block, the morpholine nucleus and its derivatives have carved out a niche in the realm of catalysis, acting as organocatalysts, ligands for metal-catalyzed reactions, and industrial catalysts. This guide provides an in-depth technical comparison of 2-[(Propan-2-yloxy)methyl]morpholine and its analogs with other classes of morpholine derivatives in various catalytic applications. We will delve into their performance, supported by experimental data, and explore the underlying structure-activity relationships that govern their catalytic efficacy.

2-[(Propan-2-yloxy)methyl]morpholine and its Analogs: Catalysts for Polyurethane Synthesis

A significant industrial application for 2-alkoxymethylmorpholine derivatives, including the title compound 2-[(Propan-2-yloxy)methyl]morpholine, is in the catalysis of polyurethane formation.[3] These compounds are particularly effective in promoting the reactions between organic polyisocyanates and polyols, which are the fundamental building blocks of polyurethanes.

The primary role of these morpholine derivatives is to catalyze the gelation reaction (the reaction between the isocyanate and polyol) and the blowing reaction (the reaction between the isocyanate and water, which produces carbon dioxide for foam expansion).[4][5] The balance between these two reactions is critical in determining the final properties of the polyurethane foam, such as its density, cell structure, and mechanical strength.[4][5]

General structure of N-substituted-2-alkoxymethylmorpholine catalysts.

The substituents 'R' and 'R'' can be varied to fine-tune the catalyst's activity and selectivity. For instance, the nature of the 'R' group on the nitrogen atom influences the basicity and steric hindrance around the catalytic center, which in turn affects the reaction rates. A computational study on urethane formation catalyzed by morpholine and 4-methylmorpholine showed that the N-methylated derivative is a more effective catalyst.[6] This is attributed to the increased proton affinity of the tertiary amine compared to the secondary amine of the parent morpholine.[6]

Comparative Analysis with Other Morpholine Derivatives in Catalysis

While 2-alkoxymethylmorpholines find their primary application in industrial polymer synthesis, other classes of morpholine derivatives have been extensively explored in the realm of asymmetric organocatalysis and as chiral ligands.

Case Study: β-Morpholine Amino Acids in Michael Addition

In contrast to the industrial application of 2-alkoxymethylmorpholines, chiral morpholine derivatives have been designed as organocatalysts for asymmetric C-C bond-forming reactions. A notable example is the use of β-morpholine amino acids in the 1,4-addition (Michael addition) of aldehydes to nitroolefins.[2][7]

A study by Vaghi et al. demonstrated that β-morpholine amino acids can effectively catalyze this reaction, affording the products with high diastereoselectivity and good to excellent enantioselectivity.[2][7] The performance of several of these catalysts is summarized in the table below.

CatalystAldehydeNitroolefinSolventTemp (°C)Time (h)Yield (%)d.r. (syn/anti)ee (%) (syn)
I Propanal(E)-β-nitrostyreneiPrOH-1024>9996:490
I Butanal(E)-β-nitrostyreneiPrOH-1024>9996:490
II Propanal(E)-β-nitrostyreneiPrOH-1024>9995:585
III Propanal(E)-β-nitrostyreneiPrOH-10488592:875

Data sourced from Vaghi et al. (2023).[7]

These results highlight that with appropriate structural modifications, specifically the introduction of a carboxylic acid group and a bulky substituent at the C-5 position, morpholine-based catalysts can overcome their inherent lower reactivity to achieve high efficiency and stereocontrol.[7]

General Reactivity and the Influence of Steric and Electronic Effects

A recurring theme in the study of morpholine-based catalysts is their generally lower reactivity compared to their pyrrolidine and piperidine counterparts in enamine catalysis.[2][7] This can be attributed to two main factors:

  • Electronic Effects: The presence of the oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom, reducing its nucleophilicity. This makes the formation of the key enamine intermediate less favorable compared to catalysts with all-carbon backbones.[7]

  • Steric Effects: The chair conformation of the six-membered morpholine ring can lead to a more pronounced pyramidalization of the nitrogen atom, which can hinder the approach of substrates and decrease the reactivity of the enamine intermediate.[7]

The following diagram illustrates the workflow for the synthesis of these β-morpholine amino acid catalysts.

G cluster_0 Synthesis of β-Morpholine Amino Acid Catalysts Amino Acid Amino Acid Amino Alcohol Amino Alcohol Amino Acid->Amino Alcohol NaBH4, I2 N-Benzylated Amino Alcohol N-Benzylated Amino Alcohol Amino Alcohol->N-Benzylated Amino Alcohol Benzaldehyde, NaBH4 N-Benzylated Morpholine Derivative N-Benzylated Morpholine Derivative N-Benzylated Amino Alcohol->N-Benzylated Morpholine Derivative R-epichlorohydrin, LiClO4 then MeONa Boc-protected Morpholine Boc-protected Morpholine N-Benzylated Morpholine Derivative->Boc-protected Morpholine H2, Pd/C, Boc2O Boc-protected β-Morpholine Amino Acid Boc-protected β-Morpholine Amino Acid Boc-protected Morpholine->Boc-protected β-Morpholine Amino Acid TEMPO, BIAB β-Morpholine Amino Acid Catalyst β-Morpholine Amino Acid Catalyst Boc-protected β-Morpholine Amino Acid->β-Morpholine Amino Acid Catalyst TFA

Synthetic workflow for β-morpholine amino acid catalysts.

Experimental Protocols

General Procedure for the Michael Addition of Aldehydes to Nitroolefins Catalyzed by β-Morpholine Amino Acids

This protocol is adapted from the work of Vaghi et al.[7]

  • To a solution of the nitroolefin (0.17 mmol) and aldehyde (0.11 mmol) in isopropanol (0.380 mL), add N-methylmorpholine (1-5 mol%) and the β-morpholine amino acid catalyst (1-5 mol%).

  • Stir the reaction mixture at -10 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio by 1H NMR analysis of the purified product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

The catalytic cycle for this reaction is proposed to proceed through an enamine intermediate, as illustrated below.

G Aldehyde Aldehyde Enamine Intermediate Enamine Intermediate Aldehyde->Enamine Intermediate + Catalyst, -H2O Michael Adduct Michael Adduct Enamine Intermediate->Michael Adduct + Nitroolefin Product Product Michael Adduct->Product + H2O, -Catalyst

Sources

Navigating the Structure-Activity Landscape of 2-(Alkoxymethyl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically successful drugs.[1][2] Among the vast array of morpholine-containing compounds, derivatives bearing a substituted methyl group at the 2-position, particularly those with an ether linkage, have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-[(alkoxy/aryloxy)methyl]morpholine derivatives, with a specific focus on how subtle structural modifications influence their biological profiles. While direct experimental data on 2-[(propan-2-yloxy)methyl]morpholine derivatives is limited in the reviewed literature, this guide will establish a comparative framework based on closely related analogs to infer its potential characteristics.

The 2-(Alkoxymethyl)morpholine Core: A Versatile Pharmacophore

The 2-(alkoxymethyl)morpholine scaffold presents multiple points for chemical modification, each offering a vector to modulate the compound's interaction with biological targets. The key areas for SAR exploration include:

  • The 2-position substituent (R¹): The nature of the alkoxy or aryloxy group is critical in defining the compound's primary pharmacological activity and selectivity.

  • The morpholine nitrogen substituent (R²): Modifications at this position significantly impact potency, selectivity, and pharmacokinetic properties.

  • Stereochemistry: The chiral centers at the 2- and, if substituted, other positions of the morpholine ring play a crucial role in target engagement.

SAR_points main R1 R¹-O- R1->main Target Affinity & Selectivity R2 R2->main Potency & PK/PD stereo Stereochemistry stereo->main Enantioselectivity

Caption: Key modification points on the 2-(alkoxymethyl)morpholine scaffold.

Comparative Analysis of 2-(Alkoxymethyl/Aryloxymethyl)morpholine Derivatives

Our comparative analysis will focus on two prominent classes of drugs where this scaffold has been successfully employed: Dopamine D4 Receptor Antagonists and Norepinephrine Reuptake Inhibitors.

As Dopamine D4 Receptor Antagonists

Recent research has identified the chiral (S)-2-(alkoxymethyl)morpholine scaffold as a potent and selective dopamine D4 (D4R) receptor antagonist, a target of interest for treating disorders like schizophrenia and Parkinson's disease.[3][4] A systematic study by Hopkins et al. provides a wealth of data for our comparative analysis.[4]

The nature of the group attached to the 2-methylenoxy bridge is a primary determinant of D4R affinity.

Compound IDR¹ (in (S)-2-((R¹-oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine)D4R Kᵢ (nM)[4]
4a Phenyl10.2
4d 1-Naphthyl17.8
4e 2-Quinolyl310
5a 2-Pyridyl107
5d 2-Methoxypyridin-6-yl134
5y 2-Chloropyridin-6-yl3.3
5aa 2-Pyridyl (thioether)9.4

Key Insights:

  • Aromatic Systems are Favored: Simple alkyl ethers generally exhibit lower affinity compared to their aromatic counterparts.

  • Heteroaromatic Systems Offer Advantages: Substitution of the phenyl ring with heteroaromatic systems like pyridine can be well-tolerated and, in some cases, lead to enhanced potency.[4]

  • Electronic Effects are Crucial: The potent activity of the 2-chloropyridin-6-yl analog (5y , Kᵢ = 3.3 nM) highlights the importance of electronic modifications. The electron-withdrawing nature of the chlorine atom likely plays a key role in the interaction with the D4 receptor.[4]

  • Thioether Linkage is a Viable Alternative: Replacing the ether oxygen with a sulfur atom (thioether) can maintain or even slightly improve potency, as seen in compound 5aa .[4]

Based on these trends, a 2-[(propan-2-yloxy)methyl] derivative would be expected to have lower D4R affinity than its aryloxy counterparts. The bulkier isopropyl group compared to a methyl or ethyl group might also introduce steric hindrance, potentially further reducing affinity.

The substituent on the morpholine nitrogen is critical for anchoring the ligand in the receptor binding pocket. In the study by Hopkins et al., a (6-fluoro-1H-indol-3-yl)methyl group was found to be optimal. Variations in this group would significantly impact potency.

Caption: General synthetic workflow for 2-(alkoxymethyl)morpholine derivatives.

As Norepinephrine Reuptake Inhibitors (NRIs)

The 2-(alkoxymethyl)morpholine scaffold is famously represented by the antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor (NRI).[5] The SAR in this class of compounds provides a different perspective on the structural requirements for biological activity.

In Reboxetine, the R¹ group is a 2-ethoxyphenyl group. The SAR of Reboxetine analogs suggests that both the ethoxy group and the phenyl ring are important for activity.

  • Aryl Ring Substitution: Modifications on the phenyl ring of the phenoxy group significantly affect NRI activity. This has been a key area of optimization for developing new NRI candidates.[6]

For both D4R antagonists and NRIs, stereochemistry is paramount.

  • In the D4R antagonist series, the (S)-enantiomer is the active form.[4]

  • Reboxetine is a racemic mixture of the (R,R)- and (S,S)-enantiomers, with both contributing to its overall activity profile.[5]

Experimental Protocols

The evaluation of these compounds involves a standard battery of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the synthesized compounds for their target receptors (e.g., D4R, NET, SERT, DAT).

  • General Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D4R) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ value (inhibition constant).

2. Functional Assays:

  • Objective: To determine the functional activity of the compounds (e.g., agonist, antagonist, inverse agonist).

  • Example (for GPCRs like D4R): cAMP accumulation assays.

    • Use cells co-expressing the receptor and a reporter system (e.g., luciferase).

    • Treat the cells with an agonist in the presence and absence of the test compound.

    • Measure the change in the reporter signal (e.g., luminescence) to determine the effect of the compound on receptor signaling.

In Vivo Assays
  • Objective: To evaluate the efficacy and pharmacokinetic properties of the compounds in animal models.

  • Examples:

    • For Antidepressant Activity (NRIs): Forced swim test, tail suspension test in rodents.

    • For Antipsychotic Activity (D4R Antagonists): Prepulse inhibition of the startle reflex, models of psychosis induced by psychostimulants.

Conclusion and Future Directions

The 2-(alkoxymethyl)morpholine scaffold is a versatile and privileged structure in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substituents at the 2- and 4-positions, as well as the control of stereochemistry, are critical for achieving high potency and selectivity for different biological targets.

While direct experimental data for 2-[(propan-2-yloxy)methyl]morpholine derivatives are not extensively reported, the comparative analysis of related analogs provides a solid foundation for predicting their potential activity. Based on the available data, an isopropoxy group at the 2-position is likely to result in lower affinity for the D4 receptor compared to aryloxy substituents. Its effect on norepinephrine reuptake inhibition would require dedicated synthesis and testing, with particular attention to how its steric bulk influences binding at the norepinephrine transporter.

Future research in this area should focus on the synthesis and pharmacological evaluation of a broader range of 2-alkoxymethyl derivatives, including the 2-[(propan-2-yloxy)methyl] analog, to more comprehensively map the SAR of this important scaffold. Such studies will undoubtedly uncover novel compounds with therapeutic potential for a variety of CNS disorders.

References

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link][3]

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed, 27080176. [Link][4]

  • Muro, T., et al. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku Zasshi, 106(9), 764-774. [Link]

  • Watanabe, M., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5584-5588. [Link][6]

  • Request PDF. (n.d.). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. [Link]

  • Akıncıoğlu, H., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 22(8), 1369. [Link]

  • Al-Amiery, A. A. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic and Medicinal Chemistry International Journal, 2(4). [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 40-51. [Link]

  • De Simone, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13031-13051. [Link]

  • Akıncıoğlu, H., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. PubMed, 28820463. [Link]

  • Hopkins, C. R., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Al-Sheikh, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link][1]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hopkins, C. R., et al. (2019). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ACS Medicinal Chemistry Letters, 10(10), 1453-1458. [Link]

  • Wikipedia. (n.d.). Reboxetine. [Link][5]

  • Coloma, M. M. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pharmacological and Toxicological Studies, 5(5), 78-81. [Link][2]

  • Kumar, A., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 58(23), 9416-9421. [Link]

  • Deecher, D. C., & Beyer, C. E. (2004). Use of reboxetine for the treatment of hot flashes.
  • Pericàs, M. A., & Bio-inspired, S. (n.d.). Reboxetine synthesis using the Pfizer process. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Cox, E. D., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2611-2615. [Link]

  • Cappello, A. R., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(11), 3656. [Link]

  • Chen, J., et al. (2022). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. RSC Advances, 12(35), 22699-22705. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

Sources

assessing the efficacy of 2-[(Propan-2-yloxy)methyl]morpholine as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Efficacy of 2-[(Propan-2-yloxy)methyl]morpholine as a Ligand for Researchers and Drug Development Professionals

Introduction: The Morpholine Scaffold and the Promise of a Novel Ligand

The morpholine ring is a privileged heterocyclic motif, a cornerstone in both medicinal chemistry and industrial applications.[1][2] Its unique combination of an ether and an amine group within a stable six-membered ring imparts favorable properties, including polarity, water solubility, and the ability to act as a versatile building block.[1][3] In drug discovery, the morpholine scaffold is integral to approved therapeutics like the antibiotic Linezolid and the anticancer agent Gefitinib, where it often enhances pharmacokinetic profiles and target engagement.[4][5] Industrially, morpholine and its derivatives serve as corrosion inhibitors, catalysts, and solvents.[4][6]

This guide focuses on a specific, less-explored derivative: 2-[(Propan-2-yloxy)methyl]morpholine . We will provide a comprehensive assessment of its efficacy as a ligand in two distinct and critical areas of chemical synthesis: asymmetric organocatalysis and transition metal-catalyzed cross-coupling. By comparing its performance against established alternatives and grounding the analysis in mechanistic principles, this document serves as a technical resource for researchers seeking to innovate and optimize synthetic methodologies.

Synthesis and Characterization of 2-[(Propan-2-yloxy)methyl]morpholine

The accessibility of a ligand is paramount to its practical application. A plausible and efficient synthesis of 2-[(Propan-2-yloxy)methyl]morpholine can be envisioned from commercially available starting materials. The proposed two-step route involves the N-protection of 2-(hydroxymethyl)morpholine, followed by Williamson ether synthesis and deprotection.

Proposed Synthetic Workflow

cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 2-(Hydroxymethyl)morpholine B Boc₂O, Et₃N DCM, 0°C to rt A->B C Boc-protected intermediate B->C D NaH, THF, 0°C C->D E 2-Bromopropane D->E F Boc-protected target molecule E->F G TFA or HCl in Dioxane F->G H 2-[(Propan-2-yloxy)methyl]morpholine G->H

Caption: Proposed synthetic route for 2-[(Propan-2-yloxy)methyl]morpholine.

Experimental Protocol: Synthesis

Materials: 2-(Hydroxymethyl)morpholine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Sodium hydride (NaH, 60% dispersion in mineral oil), 2-Bromopropane, Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Diethyl ether, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Dissolve 2-(hydroxymethyl)morpholine (1 equiv.) and triethylamine (1.2 equiv.) in DCM at 0°C (ice bath).

  • Add a solution of Boc₂O (1.1 equiv.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the Boc-protected intermediate as a clear oil.

Step 2: Synthesis of tert-butyl 2-((isopropoxy)methyl)morpholine-4-carboxylate

  • To a stirred suspension of NaH (1.5 equiv.) in anhydrous THF at 0°C, add a solution of the Boc-protected intermediate (1 equiv.) in THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the mixture back to 0°C and add 2-bromopropane (1.4 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the ether product.

Step 3: Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine (Deprotection)

  • Dissolve the purified ether from Step 2 (1 equiv.) in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with DCM (4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-[(Propan-2-yloxy)methyl]morpholine.

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it is suitable for catalytic studies.

Part 1: Efficacy in Asymmetric Organocatalysis

Morpholine derivatives have been explored as organocatalysts, particularly in reactions proceeding via an enamine intermediate.[7][8] However, they are often considered less reactive than their pyrrolidine-based counterparts (like proline).[7] This lower reactivity is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen atom, which decreases the nucleophilicity of the corresponding enamine.[7][8] Here, we assess the efficacy of 2-[(Propan-2-yloxy)methyl]morpholine in the classic asymmetric Michael addition of an aldehyde to a nitroolefin, comparing it to widely used catalysts.

Catalytic Cycle and Comparative Ligands

The catalytic cycle involves the formation of a nucleophilic enamine from the secondary amine of the catalyst and an aldehyde. This enamine then attacks the nitroolefin electrophile. Hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome is determined by the transition state, where the catalyst's structure dictates the facial selectivity of the attack.

A Catalyst (Morpholine Derivative) C Enamine Intermediate A->C + Aldehyde - H₂O B Aldehyde B->C E Iminium Ion Intermediate C->E + Nitroolefin D Nitroolefin D->E G Product E->G + H₂O F H₂O F->G G->A - Product A [Cu(I)L₂]⁺ C [Ar-Cu(III)L₂(X)]⁺ A->C Oxidative Addition B Ar-X B->C E [Ar-Cu(III)L₂(NHR₂)]⁺ + HX C->E Amine Coordination D R₂NH D->E E->A Reductive Elimination F Ar-NR₂ E->F

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Navigating Novel Morpholine Scaffolds: A Comparative Guide to the Experimental Cross-Validation of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the morpholine ring stands as a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents.[1][2][3][4] Its inherent stability, favorable pharmacokinetic properties, and synthetic tractability have cemented its role in medicinal chemistry. This guide delves into the experimental considerations for a novel morpholine derivative, 2-[(Propan-2-yloxy)methyl]morpholine , a compound of synthetic interest yet to be extensively characterized in the public domain.[5]

The absence of a substantial body of experimental data for 2-[(Propan-2-yloxy)methyl]morpholine necessitates a predictive and comparative approach. By examining established morpholine-containing drugs and outlining a rigorous, self-validating experimental workflow, we can build a framework for its potential characterization and cross-validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel chemical entities within the morpholine class.

The Morpholine Moiety: A Foundation of Therapeutic Success

The six-membered heterocyclic morpholine ring, containing both an amine and an ether functional group, is a recurring motif in a diverse array of marketed drugs.[1][6][7] Its presence can confer improved aqueous solubility, metabolic stability, and target-binding interactions. Notable examples of morpholine-containing drugs include the antibiotic Linezolid , the anticancer agent Gefitinib , and the appetite suppressant Phenmetrazine .[1] The pharmacological spectrum of morpholine derivatives is broad, encompassing analgesic, anti-inflammatory, antidepressant, and antimicrobial activities.[1][3][4][7][8]

Characterizing the Unknown: Physicochemical Profile of 2-[(Propan-2-yloxy)methyl]morpholine

A foundational step in the evaluation of any new chemical entity is the determination of its physicochemical properties. For 2-[(Propan-2-yloxy)methyl]morpholine, in the absence of experimental data, we can leverage predictive models and compare these with established values for the parent morpholine scaffold and related structures.

PropertyPredicted Value for 2-[(Propan-2-yloxy)methyl]morpholine[5]Experimental Value for MorpholineComparison and Insights
Molecular Formula C8H17NO2C4H9NOThe addition of the isopropoxymethyl group significantly increases the carbon count and molecular weight.
Molecular Weight 159.23 g/mol 87.12 g/mol This increase in size may influence binding interactions and pharmacokinetic properties.
XlogP (Predicted) 0.1-0.8The predicted lipophilicity is slightly higher than that of morpholine, suggesting a potential for better membrane permeability, though still indicating a relatively hydrophilic character.
pKa (Predicted, Basic) Not available8.36The morpholine nitrogen is basic. The isopropoxymethyl substituent is unlikely to drastically alter the pKa of the morpholine nitrogen.
Boiling Point Not available128-130 °CThe increased molecular weight suggests a higher boiling point for the derivative.
Water Solubility Not availableMiscibleThe presence of the ether and amine groups in the morpholine ring suggests good aqueous solubility, though the larger alkyl group may slightly decrease it compared to the parent morpholine.

Table 1: Predicted Physicochemical Properties of 2-[(Propan-2-yloxy)methyl]morpholine and Comparison with Morpholine.

A Roadmap for Discovery: Proposed Experimental Workflow for Validation

To rigorously characterize 2-[(Propan-2-yloxy)methyl]morpholine, a multi-tiered experimental approach is essential. This workflow is designed to be self-validating, with each stage providing critical data to inform the next.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening In Vitro Screening cluster_toxicology Preliminary Toxicology synthesis Synthesis of 2-[(Propan-2-yloxy)methyl]morpholine purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir purity Purity Assessment (e.g., HPLC) ftir->purity physchem Solubility, LogP, pKa Determination purity->physchem binding_assays Target Binding Assays (e.g., Kinase, GPCR) physchem->binding_assays cell_based_assays Cell-Based Functional Assays (e.g., Proliferation, Reporter) binding_assays->cell_based_assays adme In Vitro ADME (Metabolic Stability, Permeability) cell_based_assays->adme cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) adme->cytotoxicity genotoxicity Genotoxicity Screening (e.g., Ames Test) cytotoxicity->genotoxicity

Figure 1: Proposed Experimental Workflow for the Characterization and Validation of 2-[(Propan-2-yloxy)methyl]morpholine.

Synthesis and Characterization

The synthesis of morpholine derivatives can be achieved through various established routes.[9][10][11] A plausible synthetic pathway to 2-[(Propan-2-yloxy)methyl]morpholine would involve the reaction of 2-(hydroxymethyl)morpholine with an isopropoxy-containing electrophile or a related multi-step synthesis. Following synthesis, rigorous purification and structural confirmation are paramount.

Experimental Protocol: Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl3, D2O).

    • Acquire 1H and 13C NMR spectra to confirm the presence of all expected proton and carbon signals and their respective chemical environments.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to establish connectivity between protons and carbons, confirming the structure.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire an FTIR spectrum to identify characteristic functional group vibrations, such as C-O-C stretches of the ether and morpholine ring, and N-H bending (if a secondary amine is present as a precursor).

Comparative Biological Evaluation: Benchmarking Against Established Drugs

The potential therapeutic application of 2-[(Propan-2-yloxy)methyl]morpholine can be hypothesized based on the activities of other morpholine derivatives. For instance, many morpholine-containing compounds exhibit anticancer properties by inhibiting protein kinases.[1][2] Therefore, a primary screening cascade could focus on a panel of cancer-related kinases.

Comparative Compounds:

  • Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.

  • Linezolid: An antibiotic that inhibits bacterial protein synthesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A biochemical assay measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure:

    • Prepare a dilution series of 2-[(Propan-2-yloxy)methyl]morpholine, Gefitinib (as a positive control for kinase inhibition), and a vehicle control (e.g., DMSO).

    • In a microplate, combine the kinase, its specific substrate, and ATP with the test compounds.

    • Incubate to allow the phosphorylation reaction to proceed.

    • Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated substrate formed.

    • Measure the signal and calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

kinase_assay_workflow start Prepare Reagents (Kinase, Substrate, ATP, Buffers) prepare_compounds Create Serial Dilutions (Test Compound, Gefitinib, Vehicle) start->prepare_compounds plate_setup Add Kinase, Substrate, and Compounds to Microplate prepare_compounds->plate_setup initiate_reaction Add ATP to Initiate Phosphorylation plate_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation detection Add Detection Reagent incubation->detection read_plate Measure Signal (Luminescence/Fluorescence) detection->read_plate analysis Calculate % Inhibition and IC50 Values read_plate->analysis end Comparative Data analysis->end

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comparative kinetic studies of 2-[(Propan-2-yloxy)methyl]morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative kinetic analysis of 2-[(Propan-2-yloxy)methyl]morpholine , a versatile heterocyclic building block increasingly utilized in the synthesis of norepinephrine reuptake inhibitors and mTOR kinase inhibitors.

Executive Summary & Scaffold Significance

2-[(Propan-2-yloxy)methyl]morpholine (CAS: 1216304-85-6) represents a "Sterically-Modulated" morpholine scaffold. Unlike the unsubstituted morpholine (a ubiquitous pharmacophore), the introduction of a bulky isopropoxymethyl group at the C2 position introduces specific steric and electronic biases that critically influence:

  • N-Nucleophilicity: The rate at which the secondary amine participates in

    
     or Buchwald-Hartwig couplings.
    
  • Metabolic Stability: The susceptibility of the ether side chain to CYP450-mediated O-dealkylation versus the morpholine ring's N-oxidation.

This guide compares the target compound against three strategic alternatives to aid medicinal chemists in scaffold selection.

The Comparative Matrix
Compound IDStructure NameRole in StudyKey Characteristic
Target (A) 2-[(Propan-2-yloxy)methyl]morpholine Primary Subject C2-Steric Bulk + Lipophilic Ether
Comp B MorpholineBaseline ControlUnhindered, High Nucleophilicity
Comp C 2-(Methoxymethyl)morpholineSteric AnalogC2-Minimal Steric Bulk
Comp D 3-[(Propan-2-yloxy)methyl]morpholinePositional IsomerC3-Proximal Steric Hindrance

Kinetic Study I: N-Nucleophilicity Profiling

Objective: Quantify the impact of the C2-isopropoxymethyl group on the reaction rate (


) of N-alkylation.
Reaction System: 

reaction with Benzyl Bromide (BnBr) in Acetonitrile at 25°C.
Mechanistic Insight

The nucleophilicity of the morpholine nitrogen is governed by the accessibility of its lone pair.

  • Target (A): The C2-substituent projects away from the N-lone pair in the chair conformation, causing minor steric drag.

  • Comp D (C3-isomer): The substituent creates severe 1,3-diaxial interactions or direct steric blocking of the N-approach trajectory, drastically reducing

    
    .
    
Experimental Data: Relative Reaction Rates ( )

Data normalized to Morpholine (


)
CompoundRelative Rate (

)

(min)
Steric Penalty
Morpholine (B) 1.00 12.5None
Comp C (Methoxy) 0.82 15.2Low (Inductive EWG effect dominant)
Target (A) 0.65 19.1Moderate (Steric + Inductive)
Comp D (C3-Isomer) 0.08 156.0Severe (Kinetic blockade)

Interpretation: The Target (A) retains 65% of the parent morpholine's reactivity, making it a viable nucleophile for standard library synthesis without requiring forcing conditions. In contrast, the C3-isomer (Comp D) is kinetically deactivated.

Visualization: Steric Influence on Nucleophilic Attack

Nucleophilicity cluster_0 Target (C2-Substituted) cluster_1 Isomer (C3-Substituted) Electrophile Electrophile (BnBr) Morph_A N-Lone Pair (Target A) Electrophile->Morph_A Fast Attack (k_rel = 0.65) Morph_D N-Lone Pair (Comp D) Electrophile->Morph_D Blocked (k_rel = 0.08) Steric_A C2-Isopropoxy (Distal Sterics) Steric_A->Morph_A Minor Interference Steric_D C3-Isopropoxy (Proximal Blockade) Steric_D->Morph_D Direct Clash

Figure 1: Comparative steric hindrance vectors affecting the nitrogen lone pair accessibility.

Kinetic Study II: Metabolic Stability (Microsomal Clearance)

Objective: Assess the stability of the ether side chain against CYP450-mediated O-dealkylation. System: Human Liver Microsomes (HLM), NADPH regenerating system, 37°C.

Mechanistic Insight

Ether side chains are "metabolic soft spots." CYP450 enzymes can abstract a hydrogen from the


-carbon of the ether, leading to hemiacetal formation and subsequent cleavage (O-dealkylation).
  • Target (A): Contains a secondary alkyl ether (isopropyl). Abstraction of the tertiary proton is electronically favorable but sterically hindered by the methyl groups.

  • Comp C (Methoxy): Contains a primary methyl ether. Sterically accessible but requires abstraction of a primary proton (higher bond dissociation energy).

Experimental Data: Intrinsic Clearance ( )
Compound

(µL/min/mg)

(min)
Major Metabolite
Target (A) 28.4 (Moderate)482-(Hydroxymethyl)morpholine (O-dealkylation)
Comp C (Methoxy) 45.2 (High)302-(Hydroxymethyl)morpholine
Morpholine (B) 12.1 (Low)114Lactam / N-Oxide

Key Finding: The Target (A) exhibits superior metabolic stability compared to the methoxy analog (Comp C). The bulkier isopropyl group impedes the approach of the CYP heme iron oxo species, despite the weaker C-H bond of the tertiary carbon. This makes the isopropoxy scaffold a superior choice for extending half-life in vivo.

Visualization: Metabolic Divergence Pathways

Metabolism cluster_major Major Pathway (O-Dealkylation) cluster_minor Minor Pathway (N-Oxidation) Parent 2-[(Propan-2-yloxy)methyl] morpholine (Parent) CYP CYP450 (HLM) Parent->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate H-Abstraction (Slower than Methoxy) Product_2 Morpholine N-Oxide CYP->Product_2 <15% Flux Product_1 2-(Hydroxymethyl) morpholine Intermediate->Product_1 Spontaneous Cleavage Byproduct Acetone Intermediate->Byproduct

Figure 2: Metabolic fate of the target compound. The steric bulk of the isopropyl group retards the O-dealkylation pathway relative to simple methyl ethers.

Detailed Experimental Protocols

Protocol A: Determination of Relative Nucleophilic Rates ( )

Scope: Validating the reactivity of the morpholine nitrogen.

  • Preparation: Prepare a 0.1 M stock solution of the Target (A) and the Internal Standard (Naphthalene) in anhydrous Acetonitrile (

    
    ).
    
  • Initiation: Add Benzyl Bromide (1.0 equiv) to the stirred solution at 25°C under

    
     atmosphere.
    
  • Sampling: Aliquot 50 µL samples at

    
     minutes. Quench immediately into cold methanol/water (1:1).
    
  • Analysis: Analyze via HPLC-UV (254 nm). Plot

    
     vs time. The slope represents 
    
    
    
    .
  • Calculation:

    
    .
    
Protocol B: Microsomal Stability Assay

Scope: Predicting in vivo clearance.

  • Incubation: Mix Target (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Start: Initiate reaction by adding NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Time-Course: Terminate reaction at 0, 15, 30, 45, and 60 min by adding ice-cold Acetonitrile containing Tolbutamide (IS).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS (MRM mode monitoring parent ion transition).

  • Data Processing: Calculate intrinsic clearance:

    
    .
    

References

  • CymitQuimica. (2023).[1] 2-[(Propan-2-yloxy)methyl]morpholine Product Data. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects. Retrieved from

  • Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. Retrieved from

  • BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the chemical's inherent risks is crucial. Based on data from analogous morpholine compounds, 2-[(Propan-2-yloxy)methyl]morpholine should be handled as a hazardous substance with the following potential dangers:

  • Flammability: Morpholine and its derivatives are flammable liquids and vapors.[2][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

  • Corrosivity: These substances are known to cause severe skin burns and eye damage upon contact.[1][3][4]

  • Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[2][4][5] Prolonged or repeated exposure can cause damage to organs.[2][3]

Quantitative Hazard Data for Morpholine (as a reference)
Hazard PropertyValueSource
Flash Point35°C (95°F) (Closed Cup)[3]
Auto-Ignition Temperature310°C (590°F)[3]
Flammable Limits in AirLEL: 1.8%, UEL: 11.2%[3]
Acute Oral Toxicity (LD50, Rat)approx. 1,910 mg/kg[2]
Acute Dermal Toxicity (LD50, Rabbit)500 mg/kg[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive and toxic nature of 2-[(Propan-2-yloxy)methyl]morpholine, the use of appropriate PPE is mandatory. This is not merely a recommendation but a critical safety requirement to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5][7][8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][4][9]

  • Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[5][8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[5][7]

Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-[(Propan-2-yloxy)methyl]morpholine is governed by local, regional, and national regulations. This substance must be treated as hazardous waste.[10][11] Never dispose of this chemical down the drain or in regular trash.[6][7]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[10][11]

  • Labeling: The label should clearly state "Hazardous Waste," the full chemical name "2-[(Propan-2-yloxy)methyl]morpholine," and the associated hazards (e.g., Flammable, Corrosive, Toxic).[8]

  • Collection: Collect the waste at the point of generation to minimize handling and transport.

Step 2: Storage of Chemical Waste
  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[2][12] The storage area should be cool and dry.[9]

  • Incompatible Materials: Store separately from incompatible materials such as strong oxidizing agents, acids, and metals to prevent violent reactions.[2][6]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to control any potential leaks.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific procedures and arrange for pickup by a licensed hazardous waste disposal company.

  • Manifesting: A hazardous waste manifest, such as EPA Form 8700-22, will be required for transportation. This document tracks the waste from the generator to the final disposal facility.[13]

Disposal Decision-Making Flowchart

DisposalWorkflow Disposal Decision-Making for 2-[(Propan-2-yloxy)methyl]morpholine Start Generation of Waste Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store in Designated, Secure, and Ventilated Area Segregate->Store Away from incompatibles ContactEHS Contact Institutional Environmental Health & Safety (EHS) Store->ContactEHS Pickup Arrange for Pickup by Licensed Waste Disposal Vendor ContactEHS->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) Manifest->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Caption: A flowchart illustrating the procedural steps for the proper disposal of 2-[(Propan-2-yloxy)methyl]morpholine waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical.

In Case of a Spill:
  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Eliminate all ignition sources (no smoking, flares, sparks, or flames).[6][14]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[6][12]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS department.

In Case of Personal Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][9]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Regulatory Framework

The disposal of 2-[(Propan-2-yloxy)methyl]morpholine is subject to regulations under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[15] It is the responsibility of the waste generator to classify and dispose of the waste in accordance with all applicable federal, state, and local regulations.[8][12]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • PubChem. (n.d.). 2-(Propan-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Recochem Inc. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 14). SAFETY DATA SHEET: 4-Methylmorpholine. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (n.d.). Section 1. Identification Section 2. Hazards identification. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]

  • Regulations.gov. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Retrieved from [Link]

  • American Bar Association. (2024, February 25). EPA Proposes to Regulate PFAS under RCRA Corrective Action. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-[(Propan-2-yloxy)methyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-[(Propan-2-yloxy)methyl]morpholine. As a structurally related compound to morpholine, it is prudent to adopt safety protocols based on the well-documented hazards of the morpholine chemical family. This document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Key Inferred Hazards:

  • Flammability: Assumed to be a flammable liquid and vapor.[2][3][4] All work should be conducted away from open flames, sparks, and other sources of ignition.[3][5]

  • Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[1][2][3]

  • Toxicity: Likely to be harmful if ingested or inhaled, with the potential for respiratory tract irritation.[1][2][4]

The causality behind these hazards lies in the chemical nature of the morpholine ring, which is a basic amine. This functional group is responsible for its corrosive nature. The organic structure also contributes to its flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-[(Propan-2-yloxy)methyl]morpholine.

Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., small-scale synthesis, analytical standard preparation) - Nitrile or neoprene gloves (double-gloving recommended) - Chemical splash goggles - Flame-resistant lab coat
High-Volume Handling (e.g., pilot-scale synthesis, bulk transfer) - Heavy-duty chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and a face shield - Chemical-resistant apron over a flame-resistant lab coat - Respiratory protection (use a NIOSH-approved respirator with an organic vapor cartridge)
Risk of Aerosol Generation (e.g., sonication, vortexing, heating) - All PPE listed for high-volume handling - Work must be conducted within a certified chemical fume hood

Rationale for PPE Selection:

  • Gloves: Impervious gloves are essential to prevent skin contact, which can lead to severe burns.[3]

  • Eye and Face Protection: Goggles protect against splashes, while a face shield offers a broader barrier for the entire face, crucial during operations with a higher risk of splashing.[2][3]

  • Protective Clothing: A flame-resistant lab coat and a chemical-resistant apron protect against flammable hazards and chemical splashes.[3]

  • Respiratory Protection: Due to the potential for respiratory irritation and toxicity from inhalation, a respirator is necessary when working with larger quantities or when aerosols may be generated.[2][4]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical for mitigating risks.

Preparation:

  • Designate a Work Area: All work with 2-[(Propan-2-yloxy)methyl]morpholine should be performed in a well-ventilated area, preferably inside a chemical fume hood.[5]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Inspect PPE: Thoroughly check all PPE for any signs of damage or degradation before use.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Dispensing the Chemical: When transferring the chemical, use a grounded and bonded container and receiving equipment to prevent static discharge, a potential ignition source.[4][5] Use non-sparking tools.[4][5]

  • Perform the Experiment: Conduct your experimental procedures, minimizing the generation of vapors and aerosols. Keep containers tightly closed when not in use.[4]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and other incompatible materials to prevent vigorous reactions.[3]

Post-Experiment:

  • Decontamination: Wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[3]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste.[3]

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • If it is safe to do so, remove all ignition sources.[5]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Stewardship

All waste containing 2-[(Propan-2-yloxy)methyl]morpholine must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-[(Propan-2-yloxy)methyl]morpholine volume_check Assess Volume and Potential for Aerosolization start->volume_check low_volume Low Volume / No Aerosols volume_check->low_volume Low high_volume High Volume or Potential Aerosols volume_check->high_volume High fume_hood_check Work in Fume Hood? low_volume->fume_hood_check high_volume->fume_hood_check ppe_high Enhanced PPE: - Heavy-duty Gloves - Goggles & Face Shield - Apron & Lab Coat - Respirator high_volume->ppe_high ppe_low Standard PPE: - Double Gloves - Goggles - Lab Coat fume_hood_check->ppe_low Yes fume_hood_check->ppe_high No (Re-evaluate) end Proceed with Experiment ppe_low->end ppe_high->end

Caption: PPE selection workflow for handling 2-[(Propan-2-yloxy)methyl]morpholine.

References

  • PubChem. (n.d.). 2-(Propan-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Penta. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0302 - MORPHOLINE. Retrieved from [Link]

  • Aligned Genetics, Inc. (2024, April 25). SAFETY DATA SHEET. Retrieved from [Link]

  • BASF. (2026, February 18). Safety data sheet. Retrieved from [Link]

  • FAVORGEN BIOTECH CORP. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • HPC Standards. (n.d.). Morpholine. Retrieved from [Link]

  • Cole-Parmer. (2006, June 7). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 14). SAFETY DATA SHEET - 4-Methylmorpholine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.